Technical Documentation Center

4-Azaspiro[2.5]octane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Azaspiro[2.5]octane
  • CAS: 124269-04-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Azaspiro[2.5]octane: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry In the relentless pursuit of novel therapeutics with enhanced efficacy and specificit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated drug design. This exploration into three-dimensional chemical space has led to a surge of interest in spirocyclic scaffolds. These unique molecular architectures, characterized by two rings sharing a single common atom, offer a rigid and well-defined orientation of substituents in three-dimensional space. This rigidity can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability and other desirable pharmacokinetic properties.

Among the diverse array of spirocyclic systems, 4-Azaspiro[2.5]octane has emerged as a particularly valuable building block. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role in the development of next-generation pharmaceuticals.

Chemical Properties and Structure of 4-Azaspiro[2.5]octane

4-Azaspiro[2.5]octane is a saturated heterocyclic compound featuring a piperidine ring fused to a cyclopropane ring at the 4-position of the piperidine. The presence of the strained cyclopropane ring imparts significant conformational rigidity to the molecule.

Core Compound and its Hydrochloride Salt

The parent compound, 4-Azaspiro[2.5]octane, is a free base. However, it is frequently utilized and supplied as its hydrochloride salt for improved stability and handling.

Property4-Azaspiro[2.5]octane (Free Base)4-Azaspiro[2.5]octane Hydrochloride
CAS Number 124269-04-11301739-56-9[1][2][3][4][5]
Molecular Formula C₇H₁₃NC₇H₁₄ClN[3]
Molecular Weight 111.18 g/mol 147.65 g/mol [3]
Appearance Not widely reported, likely a liquid or low-melting solidSolid
Melting Point Data not readily available in public literatureData not readily available in public literature
Boiling Point Data not readily available in public literatureData not readily available in public literature
pKa Data not readily available in public literatureData not readily available in public literature
Solubility Expected to be soluble in organic solventsLikely soluble in water and polar protic solvents

Note: Specific experimental data for the physical properties of the free base are not widely available in the public domain. The properties of the hydrochloride salt are also not extensively reported in peer-reviewed literature but can often be found in supplier documentation.

Structural Elucidation and Spectroscopic Data

While specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the parent 4-Azaspiro[2.5]octane is limited, the structural features can be predicted.

  • ¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the methylene protons of the piperidine and cyclopropane rings. The protons on the carbons adjacent to the nitrogen atom would be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the piperidine and cyclopropane rings, with the carbons attached to the nitrogen appearing at a lower field.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

A detailed conformational analysis of 4-Azaspiro[2.5]octane has not been extensively published. However, studies on analogous 1-oxa-2-azaspiro[2.5]octane derivatives have demonstrated the utility of NMR spectroscopy in determining the preferred conformations and the relative configurations of substituents.

Synthesis of the 4-Azaspiro[2.5]octane Scaffold

Detailed, peer-reviewed synthetic procedures for the parent 4-Azaspiro[2.5]octane are not readily found in the public literature. However, patent literature outlines general strategies for the synthesis of related derivatives, such as 4,7-diazaspiro[2.5]octane compounds.[6] A plausible synthetic approach to the core scaffold can be extrapolated from these methods.

A representative, though not experimentally verified, synthetic pathway is illustrated below. This would likely involve the construction of a suitable precursor containing the cyclopropane and a latent piperidine ring, followed by cyclization and any necessary functional group manipulations.

G cluster_0 Hypothetical Synthetic Pathway A Cyclopropane-containing starting material (e.g., 1-(aminomethyl)cyclopropanecarboxylic acid derivative) B Piperidine ring formation (e.g., intramolecular cyclization, reductive amination) A->B Multi-step sequence C Deprotection/Functionalization B->C Standard protecting group chemistry D 4-Azaspiro[2.5]octane C->D

Caption: A generalized, hypothetical synthetic workflow for 4-Azaspiro[2.5]octane.

For instance, a synthetic route could commence with a 1,1-disubstituted cyclopropane derivative which is then elaborated to form the piperidine ring. The specific reagents and reaction conditions would need to be optimized for this particular target.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional nature of the 4-azaspiro[2.5]octane scaffold makes it an attractive component in the design of novel drug candidates. By incorporating this moiety, medicinal chemists can achieve:

  • Increased sp³ Character: Moving away from flat, sp²-hybridized aromatic systems to more three-dimensional, sp³-rich structures is a current trend in drug discovery, often leading to improved solubility, metabolic stability, and reduced off-target effects.

  • Precise Vectorial Orientation: The fixed geometry of the spirocycle allows for the precise positioning of functional groups in space, which can enhance binding interactions with a biological target.

  • Novel Chemical Space: The unique topology of 4-azaspiro[2.5]octane allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities.

A notable example of the successful application of the 4-azaspiro[2.5]octane scaffold is in the development of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. A recent study on the enzymatic synthesis of azaspiro[2.y]alkanes highlighted that the replacement of an aromatic linker with an azaspiro[2.5]octane moiety in a NAMPT inhibitor led to improved binding potency.[7] This demonstrates the potential of this scaffold to enhance the pharmacological properties of a drug candidate.

G cluster_0 Drug Development Workflow A Lead Compound with Flexible/Aromatic Linker B Scaffold Hopping/ Bioisosteric Replacement A->B C Introduction of 4-Azaspiro[2.5]octane Increased Rigidity and 3D Character B->C D Improved Pharmacological Profile Enhanced Binding Potency (e.g., NAMPT inhibitors) Optimized Pharmacokinetics C:f0->D:f0

Caption: Workflow illustrating the integration of 4-Azaspiro[2.5]octane in drug design.

Reactivity and Further Functionalization

The 4-azaspiro[2.5]octane core possesses a secondary amine, which is a key site for further chemical modification. This nitrogen atom can undergo a variety of reactions, allowing for the facile introduction of diverse substituents.

Common reactions involving the secondary amine include:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl groups.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to introduce aromatic moieties.

The cyclopropane ring is generally stable under many reaction conditions, but its inherent ring strain can be exploited in certain chemical transformations, although such reactivity for this specific scaffold is not well-documented.

Conclusion and Future Outlook

4-Azaspiro[2.5]octane is a compelling and valuable scaffold for modern drug discovery. Its inherent rigidity, three-dimensionality, and the synthetic accessibility of its derivatives make it an attractive building block for the development of novel therapeutics with improved pharmacological profiles. While detailed public data on the parent compound remains somewhat limited, the growing interest in spirocyclic systems suggests that further research into the synthesis, properties, and applications of 4-azaspiro[2.5]octane and its analogs will continue to expand. For researchers and drug development professionals, this scaffold represents a promising avenue for exploring new chemical space and designing the next generation of innovative medicines.

References

  • 4-azaspiro[2.5]octane hydrochloride. Chemspace. [Link]

  • 4-Azaspiro[2.5]octane hydrochloride, 95% Purity, C7H14ClN, 1 gram. Stratech. [Link]

  • Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • 4-Azaspiro[2.5]octane hydrochloride [1301739-56-9]. Chemsigma. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • 4-Oxa-7-azaspiro[2.5]octane hydrochloride | C6H12ClNO | CID 53488160. PubChem. [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. PubChem. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar. [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006. PubChem. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • 4-Isopropenyl-4,7-dimethyl-1-oxaspiro[2.5]octane. PubChem. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 4-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 71743378. PubChem. [Link]

  • 4-(3-Fluoropropyl)-7-oxa-4-azaspiro[2.5]octane. PubChem. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. [Link]

  • Computational Study Of Molecular and Electronic Structure Geometrical Optimization and IR Spectra Of The Molecule 385D. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Azaspiro[2.5]octane: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 4-Azaspiro[2.5]octane In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 4-Azaspiro[2.5]octane

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacological properties is perpetual. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality allows for a more precise and rigid orientation of functional groups in space, often leading to enhanced potency, selectivity, and improved physicochemical properties compared to their flatter aromatic counterparts.

Among these, 4-Azaspiro[2.5]octane, a unique structure featuring a cyclopropane ring fused to a piperidine ring at the 4-position, represents a critical building block. Its compact and rigid framework is increasingly utilized by researchers to escape the "flatland" of traditional drug design, offering a sophisticated tool for navigating the complexities of drug-target interactions. This guide provides a comprehensive overview of 4-Azaspiro[2.5]octane, including its fundamental properties, synthesis, reactivity, and its burgeoning role in the development of next-generation therapeutics.

Core Properties of 4-Azaspiro[2.5]octane

A clear understanding of the fundamental physicochemical properties of a scaffold is the bedrock of its application in synthesis and drug design. 4-Azaspiro[2.5]octane is most commonly handled in its free base form or as a more stable hydrochloride salt.

Property4-Azaspiro[2.5]octane (Free Base)4-Azaspiro[2.5]octane Hydrochloride
Molecular Formula C₇H₁₃NC₇H₁₄ClN
Molecular Weight 111.19 g/mol 147.64 g/mol [1]
CAS Number 124269-04-11301739-56-9[2]
Appearance Inferred to be a liquid or low-melting solidSolid
Boiling Point 167.8 °C at 760 mmHgNot applicable
Density 0.96 g/mLNot applicable

Synthesis Strategies: Constructing the Spirocyclic Core

The synthesis of the 4-azaspiro[2.5]octane core, while not extensively detailed for the parent compound in peer-reviewed journals, can be logically constructed based on established methods for analogous spirocycles, particularly diaza- and oxa-azaspiro[2.5]octanes. The primary challenge lies in the efficient formation of the strained cyclopropane ring fused to the heterocyclic system.

Proposed Retrosynthetic Approach

A plausible synthetic strategy involves the cyclopropanation of a pre-formed piperidine derivative. This approach offers flexibility in introducing substituents on the piperidine ring if desired.

G 4-Azaspiro[2.5]octane 4-Azaspiro[2.5]octane N-Protected 4-Azaspiro[2.5]octane N-Protected 4-Azaspiro[2.5]octane 4-Azaspiro[2.5]octane->N-Protected 4-Azaspiro[2.5]octane Deprotection N-Protected 4-Methylenepiperidine N-Protected 4-Methylenepiperidine Cyclopropanation Reagent Cyclopropanation Reagent N-Protected 4-Methylenepiperidine->Cyclopropanation Reagent N-Protected 4-Azaspiro[2.5]octane->N-Protected 4-Methylenepiperidine Cyclopropanation

Caption: Retrosynthetic analysis for 4-Azaspiro[2.5]octane.

Exemplary Synthetic Protocol (Inferred)

The following protocol is a conceptualized, multi-step synthesis based on methodologies reported for related compounds[3]. This serves as a practical guide for researchers aiming to synthesize this scaffold.

Step 1: Synthesis of N-Protected 4-Methylenepiperidine

  • Starting Material: Commercially available N-Boc-4-piperidone.

  • Reaction: A Wittig reaction is a standard and effective method for this olefination.

  • Procedure:

    • Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) at low temperature (0 °C to -78 °C).

    • Add a solution of N-Boc-4-piperidone in THF to the ylide suspension.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography to yield tert-butyl 4-methylenepiperidine-1-carboxylate.

Step 2: Cyclopropanation

  • Rationale: The Simmons-Smith reaction or its variants are classic methods for converting alkenes to cyclopropanes.

  • Procedure:

    • Dissolve the N-protected 4-methylenepiperidine in an inert solvent like dichloromethane (DCM).

    • Add a solution of diethylzinc followed by diiodomethane. The reaction is typically performed at 0 °C and allowed to warm to room temperature.

    • Stir overnight. The reaction progress can be monitored by GC-MS or TLC.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product, tert-butyl 4-azaspiro[2.5]octane-4-carboxylate, via silica gel chromatography.

Step 3: Deprotection

  • Rationale: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.

  • Procedure:

    • Dissolve the protected spirocycle in a suitable solvent such as DCM or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess acid in vacuo. If the HCl salt is desired, it can be triturated with diethyl ether to yield a solid. To obtain the free base, the residue can be dissolved in water, basified with NaOH, and extracted with an organic solvent.

A recent development in the synthesis of such scaffolds is the use of enzymatic stereodivergent methods. Engineered protoglobin-based enzymes have been shown to catalyze the cyclopropanation of unsaturated N-heterocycles, offering a scalable and highly stereoselective route to azaspiro[2.y]alkanes[4].

Chemical Reactivity and Handling

The chemical behavior of 4-Azaspiro[2.5]octane is dominated by the secondary amine within the piperidine ring.

  • Basicity: The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and nucleophilic. It readily forms hydrochloride salts with HCl for easier handling and storage[2].

  • N-Functionalization: The secondary amine is a handle for further synthetic elaboration. It can undergo a variety of standard transformations:

    • Alkylation: Reaction with alkyl halides in the presence of a base.

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

    • Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

The cyclopropane ring is generally stable under these conditions but can be susceptible to ring-opening under strongly acidic or hydrogenolytic conditions, a factor to consider in multi-step syntheses.

Safety and Handling: As with many amine-containing compounds, 4-Azaspiro[2.5]octane and its salts should be handled with care. Based on data for analogous compounds like 6-azaspiro[2.5]octane hydrochloride, the substance may be harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation[5]. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood[5].

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be characterized by signals in the aliphatic region.

    • The protons on the cyclopropane ring would appear at high field (upfield), typically in the range of 0.5-1.5 ppm, due to the ring current effect of the three-membered ring.

    • The protons on the piperidine ring would appear as complex multiplets between approximately 1.5 and 3.5 ppm.

    • A broad singlet corresponding to the N-H proton would also be present, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR:

    • The spiro carbon would be a key quaternary signal.

    • The carbons of the cyclopropane ring would be significantly shielded, appearing at high field.

    • The carbons of the piperidine ring would appear in the typical aliphatic amine region.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional nature of the 4-azaspiro[2.5]octane scaffold is its most compelling feature for drug development. It serves as a saturated, non-aromatic bioisostere for various cyclic systems, offering a way to improve key drug metabolism and pharmacokinetic (DMPK) properties.

Case Study: NAMPT Inhibitors at Genentech

A notable application of the azaspiro[2.5]octane scaffold was demonstrated by researchers at Genentech. In their efforts to develop inhibitors for nicotinamide phosphoribosyltransferase (NAMPT), a cancer therapy target, they replaced an aromatic linker in a lead compound with an azaspiro[2.5]octane moiety. This strategic modification led to a significant improvement in the inhibitor's binding potency while simultaneously minimizing off-target interactions with the CYP2C9 enzyme, a common source of drug-drug interactions[4].

G cluster_0 Lead Optimization Strategy cluster_1 Observed Improvements Planar Aromatic Linker Planar Aromatic Linker Azaspiro[2.5]octane Scaffold Azaspiro[2.5]octane Scaffold Planar Aromatic Linker->Azaspiro[2.5]octane Scaffold Bioisosteric Replacement Enhanced 3D Geometry Enhanced 3D Geometry Azaspiro[2.5]octane Scaffold->Enhanced 3D Geometry Improved Binding Potency Improved Binding Potency Reduced CYP2C9 Inhibition Reduced CYP2C9 Inhibition Enhanced 3D Geometry->Improved Binding Potency Enhanced 3D Geometry->Reduced CYP2C9 Inhibition

Caption: Workflow illustrating the strategic use of azaspiro[2.5]octane.

Privileged Scaffold for CNS and Beyond

The structural rigidity and defined exit vectors of the 4-azaspiro[2.5]octane core make it a "privileged scaffold." This means it is a molecular framework that can provide ligands for more than one biological target. Its utility is not limited to oncology; derivatives of azaspirocycles are actively being investigated for a range of therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: The ability to create specific three-dimensional shapes is crucial for targeting complex receptors in the brain. Azaspiro compounds have been explored as anticonvulsants and as modulators of nicotinic acetylcholine receptors for cognitive disorders.

  • Pain Management: The design of dual-function ligands, such as those targeting both μ-opioid and σ₁ receptors, has utilized azaspiro[5.5]undecane structures, highlighting the versatility of the broader spirocyclic amine class[7].

Conclusion and Future Outlook

4-Azaspiro[2.5]octane is more than just a chemical curiosity; it is a powerful and practical tool for the modern medicinal chemist. Its well-defined, rigid, three-dimensional structure provides a robust platform for designing molecules with superior pharmacological profiles. By enabling chemists to move beyond the limitations of flat, aromatic systems, this scaffold facilitates the creation of compounds with enhanced target affinity, greater selectivity, and improved DMPK properties. As synthetic methodologies become more refined and accessible, particularly with the advent of biocatalytic approaches, the incorporation of 4-Azaspiro[2.5]octane and its derivatives into drug candidates is poised to accelerate, paving the way for innovative treatments across a spectrum of diseases.

References

  • PubChem. 4-Azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
  • Google Patents. Azaspiroheptanes and octanes and processes for their production. EP0550025A1.
  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

  • LookChem. Cas 147804-30-6,1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. [Link]

Sources

Foundational

Spectroscopic Profile of 4-Azaspiro[2.5]octane: A Technical Guide

Introduction 4-Azaspiro[2.5]octane is a saturated heterocyclic compound featuring a cyclopropane ring spiro-fused to a piperidine ring. This unique three-dimensional architecture has garnered significant interest in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Azaspiro[2.5]octane is a saturated heterocyclic compound featuring a cyclopropane ring spiro-fused to a piperidine ring. This unique three-dimensional architecture has garnered significant interest in medicinal chemistry and drug discovery. The rigid spirocyclic scaffold allows for precise spatial orientation of substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. As such, the unambiguous structural characterization of this and related scaffolds is of paramount importance.

This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Azaspiro[2.5]octane, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for the parent compound, this guide combines predicted data with experimental data from its hydrochloride salt to offer a comprehensive and practical resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Spirocyclic Core

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For 4-Azaspiro[2.5]octane, both ¹H and ¹³C NMR provide a wealth of information about its distinct chemical environment.

Predicted ¹H NMR Spectrum of 4-Azaspiro[2.5]octane

The ¹H NMR spectrum of 4-Azaspiro[2.5]octane is predicted to exhibit signals corresponding to the protons of the cyclopropane and piperidine rings. The chemical shifts are influenced by the diamagnetic anisotropy of the rings and the electron-withdrawing effect of the nitrogen atom.

Key Predicted Resonances:

  • Cyclopropane Protons (C1-H, C2-H): These protons are expected to appear in the upfield region of the spectrum, typically between 0.3 and 0.8 ppm. Their unique chemical environment, shielded by the ring current of the cyclopropane ring, results in this characteristic high-field shift.

  • Piperidine Protons (C3-H, C5-H, C6-H, C7-H): The protons on the piperidine ring will be found further downfield. The protons alpha to the nitrogen (C3-H and C5-H) are expected around 2.7-3.0 ppm, while the more distant protons (C6-H and C7-H) should appear in the 1.4-1.7 ppm range.

  • NH Proton: The proton on the nitrogen is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is typically found between 1.5 and 3.0 ppm.

Predicted ¹³C NMR Spectrum of 4-Azaspiro[2.5]octane

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Key Predicted Resonances:

  • Spirocyclic Carbon (C4): This quaternary carbon, being part of two rings, will have a unique chemical shift, predicted to be in the range of 30-35 ppm.

  • Cyclopropane Carbons (C1, C2): These carbons are expected at a relatively high field, between 10 and 15 ppm.

  • Piperidine Carbons (C3, C5, C6, C7): The carbons adjacent to the nitrogen (C3 and C5) are predicted to be around 50-55 ppm, while the other piperidine carbons (C6 and C7) are expected in the 25-30 ppm range.

Experimental ¹H NMR Data of 4-Azaspiro[2.5]octane Hydrochloride

Experimental data for the hydrochloride salt of 4-Azaspiro[2.5]octane provides a valuable real-world reference. The protonation of the nitrogen atom leads to a general downfield shift of the adjacent protons due to the inductive effect of the positive charge.

A commercially available ¹H NMR spectrum of 4-Azaspiro[2.5]octane hydrochloride is available from ChemicalBook.[1] Analysis of this spectrum reveals the following approximate chemical shifts:

Proton AssignmentApproximate Chemical Shift (ppm)
Piperidine α-protons~3.2
Piperidine β,γ-protons~1.8 - 2.0
Cyclopropane protons~0.8 - 1.0

The downfield shift of the piperidine α-protons in the hydrochloride salt compared to the predicted values for the free base is a direct consequence of the protonation of the nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a sample like 4-Azaspiro[2.5]octane is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals for ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Azaspiro[2.5]octane will be characterized by absorptions corresponding to N-H, C-H, and C-N bonds.

Expected Characteristic IR Absorptions:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (secondary amine)Stretch3300 - 3500Weak-Medium
C-H (sp³ C-H in piperidine)Stretch2850 - 3000Medium-Strong
C-H (sp³ C-H in cyclopropane)Stretch~3050Medium
C-NStretch1020 - 1250Medium

The presence of a band around 3050 cm⁻¹ can be indicative of the C-H stretching in the cyclopropane ring, which is at a slightly higher frequency than the C-H stretches in the piperidine ring. The N-H stretch will likely be a relatively broad peak.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid or solid sample is using an Attenuated Total Reflectance (ATR) accessory:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Expected Mass Spectrum of 4-Azaspiro[2.5]octane

The molecular formula of 4-Azaspiro[2.5]octane is C₇H₁₃N. The nominal molecular weight is 111 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 111. For the hydrochloride salt, predicted data suggests a [M+H]⁺ ion at m/z 112.11208.[2]

Fragmentation Pathways

The fragmentation of cyclic amines in mass spectrometry is often initiated by the cleavage of a C-C bond alpha to the nitrogen atom (α-cleavage).[3] This is due to the stabilization of the resulting radical cation by the lone pair of electrons on the nitrogen.

For 4-Azaspiro[2.5]octane, two primary α-cleavage pathways are anticipated:

  • Cleavage of the C3-C4 bond (or C4-C5): This would lead to the opening of the piperidine ring.

  • Cleavage of a C-C bond within the cyclopropane ring: This would be a less favored pathway but could still contribute to the fragmentation pattern.

Subsequent fragmentation could involve the loss of small neutral molecules like ethylene (C₂H₄) or cyclopropane (C₃H₆).

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate the mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of 4-Azaspiro[2.5]octane relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates this integrated approach:

Caption: Workflow for the integrated spectroscopic analysis of 4-Azaspiro[2.5]octane.

Summary of Spectroscopic Data

The following table summarizes the key predicted and observed spectroscopic data for 4-Azaspiro[2.5]octane and its hydrochloride salt.

TechniqueFeaturePredicted/Expected Value (Free Base)Observed Value (HCl Salt)
¹H NMR Cyclopropane Protons (ppm)0.3 - 0.8~0.8 - 1.0
Piperidine α-Protons (ppm)2.7 - 3.0~3.2
Piperidine β,γ-Protons (ppm)1.4 - 1.7~1.8 - 2.0
¹³C NMR Spirocyclic Carbon (ppm)30 - 35-
Cyclopropane Carbons (ppm)10 - 15-
Piperidine α-Carbons (ppm)50 - 55-
Piperidine β,γ-Carbons (ppm)25 - 30-
IR N-H Stretch (cm⁻¹)3300 - 3500Broader N⁺-H stretch ~2400-3200
C-H (Cyclopropane) (cm⁻¹)~3050~3050
C-H (Piperidine) (cm⁻¹)2850 - 30002850 - 3000
MS [M]⁺ (m/z)111-
[M+H]⁺ (m/z)112112.11208 (predicted)[2]

Conclusion

The structural characterization of 4-Azaspiro[2.5]octane is readily achievable through a combination of NMR, IR, and mass spectrometry. While experimental data for the free base is not widely published, predictive methods and the analysis of its hydrochloride salt provide a robust framework for its identification. The unique spectroscopic signatures, particularly the upfield-shifted cyclopropane protons in the ¹H NMR spectrum and the characteristic IR absorptions, allow for unambiguous confirmation of this important spirocyclic scaffold. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this and related molecular architectures in the pursuit of novel therapeutics.

References

  • PubChemLite. 4-azaspiro[2.5]octane hydrochloride (C7H13N). Available from: [Link]

  • LibreTexts Chemistry. Amine Fragmentation. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Conformational Analysis of 4-Azaspiro[2.5]octane Derivatives

Abstract The 4-azaspiro[2.5]octane scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to confer advantageous three-dimensionality and improved physicochemical properties to d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-azaspiro[2.5]octane scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to confer advantageous three-dimensionality and improved physicochemical properties to drug candidates.[1][2] Its rigid, spirocyclic fusion of a piperidine and a cyclopropane ring presents unique conformational challenges and opportunities. A profound understanding of the conformational preferences of this core is not merely academic; it is critical for the rational design of potent and selective therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and state-of-the-art methodologies for the conformational analysis of 4-azaspiro[2.5]octane derivatives. We will explore the synergy between experimental techniques—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—and computational chemistry to build a holistic and predictive model of this scaffold's behavior in different environments.

The Strategic Importance of 4-Azaspiro[2.5]octane in Drug Design

In the quest for novel therapeutics, medicinal chemists are increasingly seeking to move beyond flat, aromatic structures, a strategy often termed "escaping flatland."[2] Spirocyclic systems are at the forefront of this movement. The 4-azaspiro[2.5]octane scaffold, by virtue of its quaternary spiro-carbon, introduces significant sp3 character, which is correlated with higher clinical success rates.[2]

The primary advantages of incorporating this scaffold include:

  • Inherent Three-Dimensionality: The rigid fusion of the two rings projects substituents into well-defined vectors in 3D space, enabling more precise and novel interactions with biological targets compared to more flexible or planar linkers.[1]

  • Physicochemical Property Modulation: Replacing traditional rings like piperidine or cyclohexane with a spirocyclic bioisostere can favorably modulate key properties such as aqueous solubility (logS), lipophilicity (logP), and metabolic stability.[2][3]

  • Novelty and Intellectual Property: As a less explored scaffold, it offers opportunities for generating novel chemical matter with strong intellectual property positions.

The efficacy of these advantages, however, is contingent on a precise understanding of the scaffold's conformational landscape. The orientation of the cyclopropane ring and the puckering of the piperidine ring dictate the spatial arrangement of all substituents, directly impacting binding affinity and selectivity.

Fundamental Conformational Principles

The conformational analysis of 4-azaspiro[2.5]octane centers on the piperidine ring, which, like cyclohexane, strongly prefers a low-energy chair conformation to minimize torsional and steric strain. The spiro-fusion of the cyclopropane ring at the C4-position of a conceptual piperidine introduces a key conformational question: does the cyclopropane moiety orient itself axially or equatorially with respect to the piperidine chair?

This gives rise to two principal chair conformers, which are in equilibrium. The position of this equilibrium is dictated by the steric and electronic nature of substituents on the nitrogen (N4) and elsewhere on the rings.

Figure 1: The fundamental conformational equilibrium in the 4-azaspiro[2.5]octane core, showing the interconversion between the axial-cyclopropane and equatorial-cyclopropane chair forms.

The energy difference between these two conformers is often small, meaning that both may be significantly populated in solution at room temperature. Therefore, relying on a single, static picture of the molecule can be misleading.

The Experimentalist's Toolkit for Conformational Elucidation

A multi-faceted experimental approach is essential to confidently assign the conformational preferences of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation and dynamics of molecules. For 4-azaspiro[2.5]octane derivatives, several NMR experiments provide critical insights. A structural analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane systems has been effectively performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy.[4][5]

  • ¹H NMR Chemical Shifts (δ): The chemical shifts of the axial and equatorial protons on the piperidine ring are distinct. Axial protons are typically shielded (found at a lower δ) compared to their equatorial counterparts.

  • ¹H-¹H Coupling Constants (³JHH): The through-bond coupling between vicinal protons is highly dependent on the dihedral angle between them. Large couplings (typically 8-13 Hz) are observed for anti-periplanar arrangements (180°), such as those between two axial protons (Jax-ax). Smaller couplings (typically 2-5 Hz) are seen for gauche arrangements (~60°), such as axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) interactions. Measuring these constants provides direct evidence for the chair conformation and the orientation of substituents.

  • Nuclear Overhauser Effect (NOE): NOE (or ROESY) experiments measure through-space interactions between protons that are close to each other (< 5 Å). Strong NOEs between protons in a 1,3-diaxial relationship are a hallmark of a chair conformation and can be used to unambiguously assign stereochemistry and confirm conformational preferences.[6]

This protocol is designed to study the dynamics of conformational exchange and determine the energy barrier (ΔG‡) of ring inversion.

  • Sample Preparation: Prepare a ~10-20 mM solution of the 4-azaspiro[2.5]octane derivative in a suitable deuterated solvent with a low freezing point (e.g., d8-toluene, d2-dichloromethane, or d4-methanol).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling Sequence: Gradually lower the spectrometer's probe temperature in 10-20 K increments. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Coalescence: Observe the spectral changes. As the temperature decreases, the rate of ring inversion slows. Broadening of signals corresponding to exchanging protons will occur, eventually leading to a "coalescence temperature" (Tc) where two separate signals merge into one broad peak.

  • Low-Temperature Limit: Continue cooling until well below Tc, where the exchange is slow on the NMR timescale. At this point, the spectrum will resolve into sharp signals for each individual conformer.

  • Data Analysis:

    • Integrate the signals at the low-temperature limit to determine the population ratio of the two conformers and calculate the free energy difference (ΔG°) between them.

    • Use the coalescence temperature (Tc) and the frequency difference between the exchanging signals (Δν in Hz) in the slow-exchange regime to estimate the free energy of activation (ΔG‡) for the ring inversion process.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state.[7][8] This technique is invaluable for definitively establishing the relative stereochemistry and identifying the lowest-energy conformer, at least within the crystal lattice.

  • Causality: The molecule adopts a conformation that allows for the most efficient packing in the crystal, which is almost always a single, low-energy conformation.

  • Trustworthiness: The result is a direct visualization of atomic positions, providing a solid anchor point for all other analyses.

  • Caveat: It is crucial to remember that crystal packing forces can occasionally trap a higher-energy conformer or that the solid-state conformation may not be the most populated one in solution. Therefore, X-ray data should always be interpreted in conjunction with solution-state (NMR) and computational data.

The Computational Chemist's Approach: Predicting and Rationalizing Conformations

Computational modeling is an indispensable partner to experimental work, providing quantitative energy data and rationalizing observed behaviors. A tiered approach is most effective.[9][10]

The Synergy of Molecular Mechanics (MM) and Quantum Mechanics (QM)

The most robust and efficient computational workflow involves using a fast, classical method (MM) to explore the conformational space, followed by a more accurate, quantum mechanical method (QM/DFT) to refine the energies and geometries of the most promising candidates.

G start Initial 3D Structure of 4-Azaspiro[2.5]octane Derivative mm_search Conformational Search (Molecular Mechanics - e.g., MMFF, OPLS) start->mm_search filter Cluster & Filter Conformers (Energy Window: e.g., < 10 kcal/mol) mm_search->filter Generates Ensemble of Conformers dft_opt Geometry Optimization & Frequency Calculation (Quantum Mechanics - DFT) e.g., B3LYP/6-31G(d,p) filter->dft_opt Selects Low-Energy Candidates analysis Analyze Results: - Relative Energies (ΔG) - Geometric Parameters - Predicted NMR Shifts dft_opt->analysis Provides Refined Structures & Energies

Figure 2: A validated computational workflow for conformational analysis, combining the speed of MM with the accuracy of QM (DFT).

Deep Dive into Density Functional Theory (DFT)

DFT offers the best balance of computational cost and accuracy for molecules of this size.[11][12] It is used to calculate the electronic structure and, from that, the energies and properties of the conformers.

  • Choice of Functional/Basis Set: The selection of a functional and basis set is critical. For general organic molecules, the B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) is a well-established starting point.[12][13] For systems where non-covalent interactions are critical, functionals like M06-2X or ωB97XD may provide more accurate results.[11]

  • Solvation Models: To better mimic solution-phase experiments, calculations should be performed using a polarizable continuum model (PCM) or a solvation model based on density (SMD) that represents the solvent.[11][13]

This protocol describes the refinement of a single conformer identified from an MM search.

  • Input Preparation: Use the coordinates from a low-energy MM conformer as the starting geometry.

  • Software and Keywords: In a quantum chemistry package (e.g., Gaussian, ORCA), set up the calculation. A typical input line would specify:

    • Method: B3LYP/6-31G(d,p)

    • Keywords: Opt Freq (to perform a geometry optimization followed by a frequency calculation)

    • Solvation: SCRF=(PCM, Solvent=Chloroform) (to include a solvent model)

  • Execution: Run the calculation on a suitable computer or cluster.

  • Validation: Upon completion, verify two key outputs:

    • Convergence: Ensure the optimization procedure converged successfully.

    • Frequencies: Check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

  • Energy Extraction: Extract the final electronic energy, and, after the frequency calculation, the Gibbs free energy (G), which is the most relevant value for comparing conformer stabilities at a given temperature.

Integrated Case Study: N-acetyl-4-azaspiro[2.5]octane

Let us consider a hypothetical analysis of N-acetyl-4-azaspiro[2.5]octane to illustrate the integration of these techniques. The N-acetyl group can exist as two rotamers (E/Z) due to amide bond rotation, further complicating the conformational landscape. However, for this example, we will focus on the piperidine ring conformation.

NMR Analysis: A low-temperature ¹H NMR spectrum in CD₂Cl₂ reveals two distinct sets of signals, corresponding to two chair conformers in a 70:30 ratio. Analysis of the coupling constants for the major conformer provides the key data.

Table 1: Hypothetical ¹H NMR Data for the Major Conformer

Proton Chemical Shift (δ, ppm) Coupling Constants (J, Hz) Implication
H2ax 2.85 J2ax,2eq = 12.5, J2ax,3ax = 11.5, J2ax,3eq = 4.5 Axial proton
H2eq 3.50 J2eq,3ax = 3.0, J2eq,3eq = 3.5 Equatorial proton

| H3ax | 1.55 | J3ax,3eq = 13.0 | Axial proton |

The large Jax-ax coupling (11.5 Hz) is definitive proof of a chair conformation.

Computational Analysis: An MMFF conformational search followed by DFT optimization at the B3LYP/6-31G(d,p) level with a PCM for dichloromethane provides the relative energies.

Table 2: Calculated Relative Gibbs Free Energies (ΔG) at 298 K

Conformer Relative Energy (kcal/mol) Predicted Population (%)
Equatorial-Cyclopropane 0.00 74%

| Axial-Cyclopropane | 0.65 | 26% |

Conclusion: The experimental NMR data, showing a 70:30 population ratio, is in excellent agreement with the computational prediction of a 74:26 ratio. Both methods strongly indicate that the conformer with the cyclopropane ring in an equatorial position is the major species in solution. The steric bulk of the cyclopropane ring likely disfavors the axial position due to 1,3-diaxial interactions with the axial protons on the piperidine ring. An X-ray crystal structure would be expected to show the equatorial conformer.

Conclusion and Future Outlook

The conformational analysis of 4-azaspiro[2.5]octane derivatives is a critical exercise in modern drug design that requires a synergistic application of high-resolution NMR spectroscopy, X-ray crystallography, and robust computational modeling. The piperidine ring's preference for a chair conformation is the starting point, with the primary determinant of overall shape being the axial-versus-equatorial orientation of the spiro-fused cyclopropane ring. This equilibrium is sensitive to substitution and can be accurately quantified. By rigorously applying the workflows and protocols outlined in this guide, researchers can develop a predictive understanding of how these scaffolds will present themselves to biological targets, paving the way for the design of next-generation therapeutics with enhanced efficacy and superior properties.

References

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]

  • Calbo, J., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1)H, (13)C, and (15)N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chemical Reviews, 114(17), 8257-8322. [Link]

  • Alabugin, I. V. (2011). Stereoelectronic effects. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(1), 109-133. [Link]

  • Dahlqvist, M., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 34, 231–252. [Link]

  • Kabir, E., et al. (2022). DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico Approach. Pharmacognosy Journal, 14(6s), 1005-1021. [Link]

  • Shishkin, O. V., et al. (2007). Synthesis and X-ray analysis of 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives. Russian Chemical Bulletin, 56, 1439–1445. [Link]

  • Arnold, C. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Kafel, R., et al. (2018). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 8(1), 1-14. [Link]

  • Richardson, T. E., et al. (2016). Simulation Reveals the Chameleonic Behavior of Macrocycles. Journal of the American Chemical Society, 138(49), 16054–16064. [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Profiling of Novel Azaspiroalkanes

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Embracing the Third Dimension in Drug Design For decades, medicinal chemistry has been dominated by "flat," aromatic, sp²-hybridized carb...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing the Third Dimension in Drug Design

For decades, medicinal chemistry has been dominated by "flat," aromatic, sp²-hybridized carbon-rich structures. While successful, this chemical space is well-explored, and pushing beyond its boundaries is often met with diminishing returns. The contemporary challenge in drug discovery is to access novel chemical matter that provides superior efficacy, selectivity, and pharmacokinetic properties. This has led to a strategic pivot towards molecules with greater three-dimensionality—a concept often referred to as "escaping flatland."[1]

Azaspiroalkanes, bicyclic heterocyclic scaffolds featuring a spirocyclic junction with at least one nitrogen atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures offer a unique advantage: the ability to orient substituents into chemical space in a precise and predictable manner, unlike their more flexible, monocyclic counterparts.[1][2] This structural rigidity can lead to significant improvements in target engagement, potency, and selectivity.[3] Furthermore, the introduction of these sp³-rich scaffolds has been shown to favorably modulate key physicochemical properties that are critical for a compound's success as a drug candidate, including solubility, lipophilicity, and metabolic stability.[3][4]

This guide serves as a comprehensive technical resource for researchers engaged in the design and evaluation of novel azaspiroalkanes. As a senior application scientist, my goal is not merely to present protocols, but to provide the underlying scientific rationale—the causality behind experimental choices—that transforms routine measurement into insightful, actionable data. We will explore the core physicochemical properties, detail robust methodologies for their determination, and present a self-validating framework for generating reliable data packages that can confidently drive drug discovery programs forward.

Chapter 1: The Core Physicochemical Properties and Their Impact on Drug Action

A molecule's journey from administration to its biological target is governed by a complex interplay of its intrinsic physicochemical properties. For azaspiroalkanes, understanding and optimizing these properties is paramount. The basic nitrogen centers inherent to these scaffolds mean that properties like lipophilicity and solubility are exquisitely sensitive to pH.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design. It influences everything from membrane permeability and plasma protein binding to promiscuity and toxicity.[5]

  • LogP (Partition Coefficient): This is the measure of lipophilicity for the neutral form of a molecule, defined as the logarithm of its partition ratio between n-octanol and water.[6]

  • LogD (Distribution Coefficient): This is the effective lipophilicity of an ionizable molecule at a specific pH. It accounts for the partitioning of both the neutral and ionized species.[7] For basic compounds like azaspiroalkanes, LogD is the more physiologically relevant parameter. The relationship between LogD, LogP, and pKa for a base is defined by the equation: LogD = LogP - log(1 + 10^(pKa - pH))

An optimal LogD (typically between 1 and 3 for oral drugs) is a delicate balance. Too low, and the compound may not cross biological membranes; too high, and it may suffer from poor solubility, high metabolic clearance, and off-target toxicity.[8]

Aqueous Solubility

A drug must be in solution to be absorbed and to interact with its target.[9] Poor solubility is a primary cause of failure for many promising compounds.[8]

  • Kinetic Solubility: This measures the concentration of a compound upon its rapid precipitation from a stock solution (often in DMSO) into an aqueous buffer. It is a high-throughput measurement used in early discovery to flag potential issues.[7][10] However, it can often overestimate the true solubility as it may reflect the properties of an amorphous, metastable state.[5][6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over an extended period (e.g., 24 hours).[7][11] It is a lower-throughput but more definitive measurement, crucial for lead optimization and pre-formulation studies.[10]

Ionization Constant (pKa)

The pKa is the pH at which 50% of the ionizable group(s) in a molecule are in their charged form. For azaspiroalkanes, the basic nitrogen atoms are the key ionizable centers. The pKa dictates the charge state of the molecule in different physiological compartments (e.g., stomach at pH ~2, intestine at pH ~6-7.4, blood at pH 7.4), which in turn profoundly affects its solubility, permeability, and target binding.[4][7] Potentiometric titration is a highly accurate and reliable method for its determination.[4][12]

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[3][5] Rapid metabolism can lead to low bioavailability and a short duration of action.[11] The primary in vitro systems for assessing this are:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing the majority of Phase I drug-metabolizing enzymes, such as Cytochrome P450s (CYPs).[3] Microsomal stability assays are a cost-effective, high-throughput method for early-stage screening.[12]

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete and physiologically relevant picture of hepatic metabolism.[1][13] They are often considered the "gold standard" for in vitro metabolism studies.[1]

The output of these assays is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).[12]

Chapter 2: Structure-Property Relationships in Azaspiroalkanes: A Data-Driven View

The theoretical advantages of azaspiroalkanes can be clearly demonstrated through experimental data. The replacement of common saturated heterocycles like morpholine or piperazine with an azaspiro[3.3]heptane moiety can lead to counter-intuitive yet beneficial changes in physicochemical properties.

A key study analyzed the effect of replacing morpholines, piperidines, and piperazines with azaspiro[3.3]heptanes.[3] While this modification adds a carbon atom, it often lowers the measured LogD at physiological pH. This effect is primarily driven by an increase in the basicity (pKa) of the nitrogen atom due to the strained ring system. The higher pKa means the molecule is more protonated at pH 7.4, leading to increased aqueous affinity and thus, lower lipophilicity.[3]

Compound Pair Parent Scaffold LogD at pH 7.4 (Parent) pKa (Parent) Azaspiro[3.3]heptane Analogue LogD at pH 7.4 (Analogue) pKa (Analogue) ΔLogD ΔpKa
Pair 1 Morpholine2.67.02-oxa-6-azaspiro[3.3]heptane1.48.5-1.2 +1.5
Pair 2 N-Boc-piperazine3.07.5N-Boc-2,6-diazaspiro[3.3]heptane2.58.6-0.5 +1.1
Pair 3 C-linked Piperidine2.99.42-azaspiro[3.3]heptane2.49.9-0.5 +0.5
Pair 4 N-linked Piperidine2.29.22-azaspiro[3.3]heptane2.49.9+0.2 +0.7

Data synthesized from Johansson et al., ACS Med. Chem. Lett. 2017.[3]

Similarly, replacing the phenyl ring in the approved drug Sonidegib with a spiro[3.3]heptane core resulted in a modest decrease in lipophilicity and a change in metabolic stability, demonstrating the scaffold's potential as a bioisostere.[14]

Compound cLogP Experimental LogD Metabolic Stability (CLint, μL/min/mg)
Sonidegib 6.8≥ 3.518
trans-Spiro[3.3]heptane Analogue 6.0≥ 3.536
cis-Spiro[3.3]heptane Analogue 6.0≥ 3.5156

Data from Mykhailiuk, P. K., ChemRxiv. 2021.[14]

These data underscore the importance of experimental validation, as the effects of structural changes, particularly with novel 3D scaffolds, are not always predictable by simple models.

Chapter 3: Experimental Protocols for Physicochemical Profiling

The integrity of any drug discovery project rests on the quality of its data. The following protocols are designed to be robust, reproducible, and grounded in internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD).[15][16]

Workflow for Physicochemical Characterization

A logical flow of experiments ensures that resources are used efficiently. Early-stage, high-throughput assays are used to screen large numbers of compounds, while more resource-intensive, definitive assays are reserved for lead optimization.

G Kinetic_Sol Kinetic Solubility (Nephelometry) Thermo_Sol Thermodynamic Solubility (Shake-Flask, LC-MS) Kinetic_Sol->Thermo_Sol Prioritize promising hits Calc_LogP Calculated LogP/LogD (in silico) LogD_Shake LogD @ pH 7.4 (Shake-Flask, OECD 107) Calc_LogP->LogD_Shake Validate predictions pH_Sol_Profile pH-Solubility Profile Thermo_Sol->pH_Sol_Profile pKa_Pot pKa Determination (Potentiometric Titration) LogD_Shake->pKa_Pot Micro_Stab Microsomal Stability (t½, CLint) Hep_Stab Hepatocyte Stability (Phase I + II Metabolism) Micro_Stab->Hep_Stab Confirm with gold standard

Fig. 1: A staged workflow for physicochemical profiling.
Protocol: LogD Determination (Shake-Flask Method, OECD 107)

This protocol is the gold-standard method for determining the distribution coefficient. It is based on the OECD Test Guideline 107.[17]

Causality: The shake-flask method directly measures the partitioning of a compound between an aqueous and an organic phase after equilibrium has been reached, providing a definitive LogD value. n-Octanol is chosen as the organic phase because its properties are thought to reasonably mimic those of biological lipid membranes.[6] Using a buffer of known pH (e.g., PBS at pH 7.4) is critical for azaspiroalkanes, as their ionization state dictates their partitioning behavior.

Methodology:

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.

    • Prepare a stock solution of the test compound in n-octanol (pre-saturated). A typical starting concentration is 1 mg/mL.

  • Partitioning:

    • In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the PBS buffer (e.g., 2 mL of each).

    • Cap the vial tightly and shake it at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium. For many compounds, 2-4 hours is adequate, but for highly lipophilic or hydrophilic compounds, up to 24 hours may be necessary.

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., 2000 x g for 10-15 minutes) to ensure complete separation of the two phases. This step is critical to avoid contamination of the aqueous phase with microdroplets of octanol.

  • Analysis:

    • Carefully remove an aliquot from both the aqueous phase and the n-octanol phase.

    • Prepare a calibration curve for the test compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Determine the concentration of the compound in each phase (C_octanol and C_water).

  • Calculation:

    • The Distribution Coefficient (D) is the ratio of the concentrations: D = C_octanol / C_water

    • The LogD is the base-10 logarithm of D: LogD = log10(D)

Protocol: pKa Determination (Potentiometric Titration)

Causality: This method determines pKa by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added.[4] The inflection point of the resulting titration curve corresponds to the pH where the compound is 50% ionized, which is, by definition, its pKa.[12] It is a direct and highly accurate measure of the compound's acidic/basic strength.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-5 mM).

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

  • Titration:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • For an azaspiroalkane (a base), the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, allowing the pH to stabilize and recording the pH value after each addition.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is determined from the midpoint of the buffer region on the titration curve. This can be found precisely by calculating the first derivative of the curve (ΔpH/ΔV); the peak of the first derivative curve corresponds to the equivalence point, and the pKa is the pH at the half-equivalence point.[12]

Protocol: Aqueous Solubility (Thermodynamic Shake-Flask)

Causality: This method determines the true equilibrium solubility by allowing a solid compound to saturate an aqueous solution over time.[11] By starting with the solid material, this protocol avoids the potential for supersaturation common in kinetic assays that start from a DMSO stock, thus providing a more accurate value for guiding lead optimization and formulation.[1][6]

Methodology:

  • Sample Preparation:

    • Add an excess of the solid test compound (a visible amount should remain undissolved at the end) to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 hours, to ensure equilibrium is reached.[7]

  • Separation of Undissolved Solid:

    • Remove the undissolved solid from the saturated solution. This is a critical step and can be done by either:

      • Centrifugation: Spin the sample at high speed and carefully collect the supernatant.

      • Filtration: Use a low-binding filter plate (e.g., Millipore MultiScreen) to separate the solid.[7]

  • Analysis:

    • Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a validated LC-MS/MS or UV-Vis method against a standard calibration curve.

  • Reporting:

    • The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

G Kinetic vs. Thermodynamic Solubility Workflows cluster_0 Kinetic Solubility (Early Screening) cluster_1 Thermodynamic Solubility (Lead Optimization) DMSO Compound in 100% DMSO Stock AddBuffer Rapidly dilute into Aqueous Buffer DMSO->AddBuffer Precipitate Metastable state forms (Amorphous Precipitate) AddBuffer->Precipitate Measure Immediate Measurement (e.g., 2h incubation) Precipitate->Measure Result_K Result: Kinetic Solubility (S_K) Measure->Result_K Result_T Result: Thermodynamic Solubility (S_T) Solid Excess Solid Compound (Crystalline) AddBuffer2 Suspend in Aqueous Buffer Solid->AddBuffer2 Equilibrate Long Equilibration (e.g., 24h shaking) AddBuffer2->Equilibrate Filter Filter/Centrifuge undissolved solid Equilibrate->Filter Measure2 Measure Concentration of Saturated Solution Filter->Measure2 Measure2->Result_T

Fig. 2: Comparison of Kinetic and Thermodynamic solubility workflows.
Protocol: In Vitro Metabolic Stability (Liver Microsomes)

Causality: This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.[3] The reaction requires a cofactor, NADPH, to function.[11] By running parallel incubations with and without NADPH, one can confirm that the observed compound loss is due to NADPH-dependent enzymatic metabolism (primarily CYPs) and not chemical instability.

Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Stock: Prepare a 10-20 mM stock solution of the test compound in DMSO. Create a working solution (e.g., 100 µM) by diluting the stock in acetonitrile or methanol.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer. This system continuously regenerates NADPH, ensuring it is not depleted during the incubation.[11]

    • Microsome Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute them in the cold phosphate buffer to a working concentration (e.g., 1.0 mg/mL protein).

  • Incubation:

    • The assay is typically run in a 96-well plate format.

    • Pre-incubation: Add the microsome suspension to the wells, followed by the test compound working solution. The final compound concentration is typically 1 µM. Pre-incubate this mixture at 37°C for 5-10 minutes.

    • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control wells, add buffer instead of the NADPH system.

    • Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction.[3]

  • Reaction Termination:

    • Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an analytical internal standard (IS).[11][12] This step simultaneously halts enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing & Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a calibrated LC-MS/MS method.[15]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)[12]

Conclusion and Future Outlook

The strategic incorporation of azaspiroalkanes represents a powerful approach to expanding the accessible chemical space for drug discovery. Their unique three-dimensional topographies and favorable impact on physicochemical properties make them highly attractive scaffolds for medicinal chemists. However, their novelty also means that their behavior cannot always be predicted by existing models that were built on flatter, more traditional chemotypes.

Therefore, a rigorous, empirical approach to characterizing their physicochemical properties is not just recommended; it is essential. The protocols and frameworks outlined in this guide provide a robust system for generating high-quality, reproducible data on lipophilicity, solubility, pKa, and metabolic stability. By understanding the causality behind each experimental choice—from selecting a thermodynamic over a kinetic solubility assay to justifying the use of hepatocytes for late-stage metabolic profiling—research teams can build a comprehensive data package. This self-validating system ensures that decisions to advance or deprioritize compounds are based on a solid foundation of scientific evidence, ultimately increasing the probability of translating a novel azaspiroalkane from a promising scaffold into a successful clinical candidate.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Johansson, H., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. [Link]

  • Al-Majdoub, Z. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI. [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (2021). Agilent. [Link]

  • What are common issues in in vitro ADME assays? (2024). Patsnap Synapse. [Link]

  • Hepatocyte Stability Assay. (n.d.). Creative Bioarray. [Link]

  • El-Kassem, N. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • Grygorenko, O. O., et al. (2020). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and piperidine as building blocks for medicinal chemistry. ResearchGate. [Link]

  • van der Waterbeemd, H., et al. (2001). Development of Methods for the Determination of pKa Values. Perspectives in Drug Discovery and Design. [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex. [Link]

  • Waring, M. J., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. [Link]

  • logP (Partition Coefficient) and Lipid Solubility of Drugs. (2021). YouTube. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

  • Physiochemical Properties in Drug Discovery. (2022). YouTube. [Link]

  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS 451. (2009). Regulations.gov. [Link]

  • Bansode, T. N., & Vibhute, Y. B. (2017). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica. [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

  • Eugene-Osoikhia, T. T., & Emesiani, M. C. (2024). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. ResearchGate. [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. [Link]

  • Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • Ulrich, N., et al. (2020). Experimental Determination of Octanol-Water Partition Coefficients of Selected Natural Toxins. Journal of Agricultural and Food Chemistry. [Link]

Sources

Exploratory

Stability and reactivity of the 4-azaspiro[2.5]octane scaffold

An In-depth Technical Guide to the Stability and Reactivity of the 4-Azaspiro[2.5]octane Scaffold Authored by: A Senior Application Scientist Abstract The 4-azaspiro[2.5]octane scaffold has emerged as a compelling struct...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of the 4-Azaspiro[2.5]octane Scaffold

Authored by: A Senior Application Scientist

Abstract

The 4-azaspiro[2.5]octane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the fusion of a cyclopropane and a piperidine ring through a single spirocyclic carbon, offers a unique topographical profile that is increasingly sought after in drug design. This guide provides a comprehensive technical overview of the core physicochemical properties, stability, and chemical reactivity of the 4-azaspiro[2.5]octane system. We will delve into the structural nuances governed by ring strain, explore key synthetic strategies, and detail the scaffold's reactivity, with a focus on its application as a versatile building block for drug development professionals.

Introduction: Embracing Three-Dimensionality in Drug Design

In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly moving away from flat, aromatic structures towards more complex, three-dimensional scaffolds.[1] Spirocycles, which feature two rings connected by a single atom, are at the forefront of this movement.[1][2] The 4-azaspiro[2.5]octane core, a key example of this structural class, combines the conformational rigidity of a spirocyclic system with the versatile chemical handle of a secondary amine.

The primary advantage of this scaffold lies in its ability to project substituents into distinct vectors of chemical space, enabling more precise and effective interactions with biological targets.[3][4] Furthermore, the incorporation of spirocyclic systems is known to increase the fraction of sp³ hybridized carbons (Fsp³), a molecular descriptor that correlates with higher clinical success rates.[1][3] This guide serves as a technical resource for researchers aiming to leverage the unique properties of the 4-azaspiro[2.5]octane scaffold in their drug discovery programs.

Core Stability and Structural Analysis

The stability and reactivity of the 4-azaspiro[2.5]octane scaffold are intrinsically linked to its unique geometry, which is dominated by the presence of a highly strained three-membered ring.

The Influence of Ring Strain

The defining feature of the 4-azaspiro[2.5]octane system is the cyclopropane ring. The internal C-C-C bond angles of a cyclopropane are forced to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[5] This deviation results in substantial angle strain and torsional strain, collectively known as ring strain.[5] The total ring strain energy for cyclopropane is approximately 29 kcal/mol.[5]

In the spiro[2.5]octane system, this strain has several consequences:

  • Bonding Characteristics : The carbon-carbon bonds within the cyclopropane ring possess increased p-character, making them weaker and more susceptible to cleavage than typical alkane C-C bonds.[5][6]

  • Reactivity : The high strain energy provides a thermodynamic driving force for reactions that lead to the opening of the three-membered ring.[6]

  • Geometric Constraints : The rigid cyclopropane ring locks the conformation of the adjacent six-membered piperidine ring.

Calculations on small spiroalkanes, including spiro[2.5]octane, have shown that considerable ring strain effects are centered at the spirocarbon.[7][8] This localized strain is a critical determinant of the molecule's overall reactivity.

Conformational Profile

The six-membered piperidine ring in the 4-azaspiro[2.5]octane scaffold typically adopts a chair conformation to minimize steric and torsional strain. However, the spiro-fusion to the rigid cyclopropane ring restricts the conformational flexibility typically observed in simple piperidines. The specific orientation of substituents on the piperidine ring (axial vs. equatorial) can be determined using advanced techniques like NMR spectroscopy, which analyzes chemical shifts and coupling constants to elucidate the preferred three-dimensional structure.[9][10]

Physicochemical Properties

The introduction of a spirocyclic scaffold can significantly modulate a molecule's physicochemical properties. For the 4-azaspiro[2.5]octane core, key properties include:

PropertyTypical Value/CharacteristicSignificance in Drug Discovery
Molecular Weight ~97.16 g/mol (for the parent core)A relatively small scaffold, allowing for extensive derivatization.
logP / logD Generally low; can be modulated by N-substitution.Spirocyclic scaffolds can lower lipophilicity, which often improves solubility and reduces off-target effects.[1][11]
pKa Typical for a secondary amine (~9-11)The basicity of the nitrogen allows for salt formation, which is crucial for improving the solubility and bioavailability of drug candidates.
Fsp³ High (0.86 for the parent core)A high Fsp³ value is associated with improved clinical outcomes, potentially due to better binding geometries and reduced metabolic liability.[1][3]

Synthesis of the 4-Azaspiro[2.5]octane Scaffold

The construction of the 4-azaspiro[2.5]octane core requires strategic synthetic planning. Several routes have been developed, often involving the initial formation of a functionalized cyclopropane derivative followed by cyclization to form the piperidine ring. A common and effective strategy involves the use of a Boc-protecting group on the nitrogen to facilitate synthesis and purification.[12]

Generalized Synthetic Workflow

A representative synthetic approach often starts from a cyclopropane-containing precursor, which is then elaborated to form the full spiro-heterocycle.

G A Cyclopropane Precursor (e.g., 1-(hydroxymethyl)cyclopropylamine derivative) B Nitrogen Protection (e.g., Boc Anhydride) A->B Step 1 C Functional Group Interconversion (e.g., Halogenation of alcohol) B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Protected 4-Azaspiro[2.5]octane D->E Step 4 F Deprotection (e.g., TFA or HCl) E->F Step 5 G 4-Azaspiro[2.5]octane Core F->G

Caption: Generalized workflow for the synthesis of the 4-azaspiro[2.5]octane core.

Exemplary Synthetic Protocol: Synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane

This protocol is adapted from methodologies described in patent literature, which aim to improve safety by avoiding hazardous reagents like boron trifluoride diethyl etherate.[13]

Objective: To synthesize a derivative of the diazaspiro[2.5]octane scaffold, illustrating a common cyclization and reduction strategy.

Materials:

  • 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative

  • Appropriate reagents for substitution (e.g., tosyl chloride, then a primary amine)

  • Protecting group reagents (if necessary)

  • Reducing agent (e.g., Lithium aluminum hydride or Red-Al)

  • Anhydrous solvents (e.g., THF, Dichloromethane)

  • Standard glassware and purification equipment (e.g., chromatography column)

Step-by-Step Procedure:

  • Activation of the Hydroxyl Group: Dissolve the starting material, 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate, in anhydrous dichloromethane and cool to 0°C. Add triethylamine, followed by the dropwise addition of tosyl chloride. Stir the reaction at room temperature until completion (monitored by TLC).

  • Nucleophilic Substitution: To the reaction mixture, add the desired amine (e.g., benzylamine). This will displace the tosylate to form the precursor for the second ring.

  • Cyclization (Amide Formation): The subsequent step involves an intramolecular cyclization to form the six-membered lactam ring. This may require specific reagents to facilitate amide bond formation.

  • Reduction of the Amide: Dissolve the resulting lactam intermediate in anhydrous THF and cool to 0°C under a nitrogen atmosphere. Slowly add a solution of a suitable reducing agent, such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).[14] Allow the reaction to warm to room temperature and stir for 16 hours.[14]

  • Work-up and Purification: Carefully quench the reaction at 0°C by the slow, sequential addition of water and a 15% NaOH solution.[14] Filter the resulting mixture, extract the aqueous layer with dichloromethane, and dry the combined organic layers. Purify the crude product by column chromatography to yield the final 7-benzyl-4,7-diazaspiro[2.5]octane.[13][14]

Reactivity Profile: A Tale of Two Rings and a Nitrogen

The reactivity of the 4-azaspiro[2.5]octane scaffold can be dissected by considering its three key structural components: the secondary amine, the strained cyclopropane ring, and the cyclohexane backbone.

Reactivity img A N-Functionalization (Alkylation, Acylation, etc.) A->img B Ring Opening (Acid/Electrophile Mediated) B->img C C-H Functionalization (Generally less reactive) C->img N_pos C3_pos C6_pos

Caption: Key reactivity sites on the 4-azaspiro[2.5]octane scaffold.

Reactions at the Nitrogen Atom (Position 4)

The secondary amine is the most accessible and versatile site for chemical modification. Standard amine chemistry can be readily applied to introduce a wide array of substituents, which is fundamental for structure-activity relationship (SAR) studies.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These transformations allow for fine-tuning of the scaffold's steric and electronic properties, as well as its basicity and hydrogen-bonding capabilities.

Reactivity of the Cyclopropane Ring

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, a pathway that is often synthetically useful but can also represent a metabolic liability.

  • Acid-Catalyzed Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is trapped by a nucleophile, resulting in a ring-opened product.

  • Electrophilic Addition: Reaction with electrophiles can induce ring opening.

  • Hydrogenolysis: Under certain catalytic hydrogenation conditions (e.g., high pressure, specific catalysts), the C-C bonds of the cyclopropane ring can be cleaved.

The propensity for ring-opening is a critical stability consideration. In a drug development context, the stability of the scaffold under physiological and metabolic conditions must be carefully evaluated.

Conclusion: A Scaffold of High Potential

The 4-azaspiro[2.5]octane scaffold represents a valuable tool in the medicinal chemist's arsenal. Its unique three-dimensional architecture, governed by the interplay of a strained cyclopropane ring and a conformationally restricted piperidine, provides a rigid framework for the precise spatial arrangement of pharmacophoric elements. While its stability is largely robust, the inherent ring strain of the cyclopropane moiety presents a key reactive handle that can be either exploited for further synthetic diversification or considered a potential metabolic hotspot. The versatility of the nitrogen atom allows for extensive SAR exploration, making this scaffold a highly attractive building block for the development of next-generation therapeutics.

References

  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. PMC - PubMed Central. Available at: [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis method of 4,7-diazaspiro[2.5]octane compound. Google Patents.
  • Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. Semantic Scholar. Available at: [Link]

  • Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. Kingstone. Available at: [Link]

  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.
  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. Available at: [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH. Available at: [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • Ring strain. Wikipedia. Available at: [Link]

  • (PDF) Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. ResearchGate. Available at: [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. ResearchGate. Available at: [Link]

Sources

Foundational

4-Azaspiro[2.5]octane hydrochloride solubility and handling

An In-depth Technical Guide to 4-Azaspiro[2.5]octane Hydrochloride: Solubility, Handling, and Application Authored by: A Senior Application Scientist This guide provides an in-depth technical overview of 4-Azaspiro[2.5]o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Azaspiro[2.5]octane Hydrochloride: Solubility, Handling, and Application

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 4-Azaspiro[2.5]octane hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the compound's physicochemical properties, solubility profile, and essential handling protocols. The insights provided are grounded in established chemical principles and safety standards to ensure both scientific integrity and operational safety.

Introduction: The Significance of Spirocyclic Scaffolds

4-Azaspiro[2.5]octane hydrochloride belongs to the class of spirocyclic compounds, which are characterized by two rings connected through a single, shared carbon atom.[1] These scaffolds are of increasing interest in drug discovery because their inherent three-dimensional structure offers a significant advantage over traditional flat, aromatic rings.[1][2] The introduction of spirocyclic motifs can enhance the pharmacological profile of a molecule by improving its aqueous solubility, metabolic stability, and target-binding specificity, a concept often referred to as "escaping from flatland".[1][3] As an amine hydrochloride salt, this compound serves as a versatile intermediate for synthesizing more complex molecular architectures for various therapeutic targets.[4][5]

Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for 4-Azaspiro[2.5]octane hydrochloride are summarized below.

PropertyValueSource
IUPAC Name 4-azaspiro[2.5]octane;hydrochloridePubChem[6]
CAS Number 1301739-56-9ChemicalBook, PubChem[6][7]
Molecular Formula C₇H₁₄ClNPubChem[6]
Molecular Weight 147.64 g/mol PubChem[6]
Synonyms 4-azaspiro(2.5)octane hydrochloridePubChem[6]

Solubility Profile: A Predictive Analysis

As an amine hydrochloride, 4-Azaspiro[2.5]octane hydrochloride is a salt. Its solubility is therefore governed by the polarity of the solvent and the salt's ability to dissociate into its constituent ions. The charged ammonium cation and chloride anion readily interact with polar solvents, particularly those capable of hydrogen bonding.

The expected solubility in common laboratory solvents is outlined in the table below. This qualitative assessment is based on the structural properties of amine salts.[8]

SolventSolvent TypeExpected SolubilityRationale
Water (H₂O) Polar ProticHighExcellent solvation of ions through strong ion-dipole interactions and hydrogen bonding.
Methanol (MeOH) Polar ProticHighSimilar to water, methanol's hydroxyl group effectively solvates the ions.
Ethanol (EtOH) Polar ProticModerate to HighGood solubility, though slightly lower than methanol due to the longer, less polar alkyl chain.
Dimethyl Sulfoxide (DMSO) Polar AproticModerateThe highly polar nature of DMSO allows for effective solvation of the cation.
Dichloromethane (DCM) NonpolarLow to InsolubleInsufficient polarity to overcome the lattice energy of the salt.
Diethyl Ether (Et₂O) NonpolarInsolubleLacks the polarity required to dissolve ionic compounds.[9][10]
Hexanes NonpolarInsolubleA nonpolar hydrocarbon solvent incapable of solvating charged species.

Experimental Protocol: Quantitative Solubility Determination

To move beyond predictive analysis, a robust experimental protocol is necessary to quantify solubility. The isothermal equilibrium method is a reliable approach for determining the solubility of a solid compound in a given solvent.[11] This protocol ensures that the solution has reached its saturation point at a specific temperature, providing an accurate and reproducible measurement.

Methodology: Isothermal Equilibrium
  • Preparation: Add an excess amount of 4-Azaspiro[2.5]octane hydrochloride to a series of vials, ensuring a visible amount of undissolved solid remains. This is critical to confirm that the resulting solution is saturated.

  • Solvent Addition: Add a precise, known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker or water bath (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[11]

  • Phase Separation: Cease agitation and allow the vials to rest at the same constant temperature until the undissolved solid has fully settled. Centrifugation at the same temperature can be used to accelerate this separation.[11]

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent temperature-induced precipitation, ensure the pipette is at the same temperature as the solution. Immediately filter the extracted sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask.[11]

  • Quantification: Determine the concentration of the dissolved solid. Two common methods are:

    • Gravimetric Analysis: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid residue.

    • Chromatographic Analysis (HPLC/GC): Dilute the filtered sample with a known volume of the same solvent and analyze its concentration using a validated HPLC or GC method with a calibration curve.[11]

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the mass of the residue and the volume of the supernatant extracted, or from the concentration determined by chromatography.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (24-48 hours) prep2->equil sep1 Settle solids / Centrifuge equil->sep1 sep2 Extract & filter supernatant sep1->sep2 quant_choice Choose Method sep2->quant_choice grav Gravimetric Analysis quant_choice->grav Evaporate & Weigh hplc HPLC / GC Analysis quant_choice->hplc Dilute & Inject calc Calculate Solubility (mg/mL or mol/L) grav->calc hplc->calc

Caption: Workflow for quantitative solubility determination.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The GHS hazard classifications for 4-Azaspiro[2.5]octane hydrochloride indicate that it requires careful handling to avoid irritation and exposure.[6]

Hazard Identification

Based on available GHS data, this compound presents the following hazards:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

  • H302 / H303: May be harmful if swallowed.[6][12]

Recommended Handling and PPE

A systematic approach to handling minimizes risk. The following protocol should be adhered to:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the solid powder, to prevent inhalation of dust.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety glasses or goggles.[12][13]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

    • Body Protection: A standard lab coat should be worn to protect from skin contact.[13]

  • Hygiene Practices:

    • Avoid breathing dust.

    • Wash hands thoroughly after handling the compound.[12]

    • Do not eat, drink, or smoke in the laboratory area.[12]

    • Remove contaminated clothing promptly and wash it before reuse.[12][13]

Storage Requirements
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Incompatibilities: Keep away from strong oxidizing agents.[12]

  • Moisture: As a hydrochloride salt, it may be hygroscopic. Protect from moisture to maintain sample integrity.

Safe Handling Workflow

G cluster_ppe Step 1: Don PPE cluster_eng Step 2: Use Engineering Controls cluster_handle Step 3: Chemical Handling cluster_cleanup Step 4: Post-Handling start Begin Handling ppe1 Safety Goggles start->ppe1 ppe2 Nitrile Gloves ppe3 Lab Coat eng1 Work in Chemical Fume Hood ppe3->eng1 h1 Weigh / Transfer Compound eng1->h1 h2 Avoid Dust Inhalation h1->h2 c1 Tightly Seal Container h2->c1 c2 Clean Work Area c1->c2 c3 Wash Hands Thoroughly c2->c3 store Store in Cool, Dry Place c3->store end End Procedure store->end

Caption: A standard workflow for safely handling the compound.

Conclusion

4-Azaspiro[2.5]octane hydrochloride is a valuable building block for drug discovery, offering a pathway to novel, three-dimensional chemical entities. Its utility is maximized when researchers have a firm grasp of its solubility characteristics and adhere to rigorous safety and handling protocols. By following the guidelines and experimental methods detailed in this guide, scientists can confidently and safely incorporate this versatile compound into their research and development workflows.

References

  • An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. Benchchem.
  • 4-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 71743378.
  • 4-Oxa-7-azaspiro[2.5]octane hydrochloride | C6H12ClNO | CID 53488160.
  • EXPERIMENT 2 DETERMIN
  • 4-Azaspiro[6][7]octane HCl | 1301739-56-9. ChemicalBook.

  • EXPERIMENT 1 DETERMIN
  • 4-azaspiro[2.5]octane hydrochloride | CAS# 1301739-56-9. Hit2Lead.
  • 4-Azaspiro[2.5]octane hydrochloride,(CAS# 1301739-56-9). Sinfoo Biotech.
  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • SAFETY D
  • Safety D
  • Experiment 13 – Properties of Amines and Amides. Moorpark College.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • 4-oxa-7-azaspiro[2.5]octane hydrochloride. Angchao Technology.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • 4-azaspiro[2.5]octane hydrochloride. Chemspace.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • Spirocycles for Improved Solubility. Enamine.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.

Sources

Exploratory

A Theoretical and Computational Guide to the 4-Azaspiro[2.5]octane Ring System: Structure, Properties, and Medicinal Chemistry Applications

Abstract The 4-azaspiro[2.5]octane moiety, which incorporates a piperidine ring fused to a cyclopropane via a spirocyclic junction, is a compelling structural motif in modern medicinal chemistry. Its inherent three-dimen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-azaspiro[2.5]octane moiety, which incorporates a piperidine ring fused to a cyclopropane via a spirocyclic junction, is a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique scaffold for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive theoretical examination of the 4-azaspiro[2.5]octane ring system, intended for researchers, scientists, and drug development professionals. We will delve into the conformational landscape of this scaffold, outline robust computational methodologies for its study, and explore its application in contemporary drug discovery, supported by key literature precedents.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Design

The drive to explore chemical space beyond flat, aromatic systems has led to a growing interest in three-dimensional (3D) molecular architectures. Spirocyclic scaffolds are at the forefront of this movement, offering a proven strategy to enhance the 3D character of drug candidates.[1][2] The fusion of two rings through a single carbon atom, the spirocenter, imparts a high degree of conformational rigidity. This pre-organization of the molecular geometry can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity.[3]

The 4-azaspiro[2.5]octane system, which combines the pharmacologically significant piperidine ring with a strained cyclopropane, is of particular interest. The piperidine moiety is a common feature in numerous approved drugs, while the cyclopropane ring can modulate electronic properties and provide novel vectors for substituent placement. This guide will provide a theoretical framework for understanding and exploiting the unique properties of this promising scaffold.

Conformational Landscape of the 4-Azaspiro[2.5]octane Core

The conformational behavior of the 4-azaspiro[2.5]octane system is dominated by the chair-like puckering of the piperidine ring and its interaction with the adjacent cyclopropane. While specific theoretical studies on the parent 4-azaspiro[2.5]octane are not abundant in the literature, valuable insights can be drawn from detailed computational and experimental studies on closely related spiro[cyclopropane-piperidine] systems.[4]

Piperidine Ring Conformations: Chair and Boat Forms

The piperidine ring in 4-azaspiro[2.5]octane is expected to predominantly adopt a chair conformation to minimize torsional and steric strain. However, the presence of substituents and the fusion to the cyclopropane ring can influence the energy landscape, potentially making boat or twist-boat conformations more accessible.

In a detailed study of spirocyclic 2-arylpiperidines, Density Functional Theory (DFT) calculations, corroborated by X-ray crystallography, revealed that in certain substitution patterns, a boat conformation of the piperidine ring is preferred to alleviate unfavorable steric interactions between the cyclopropane and substituents on the piperidine ring.[2] This highlights the importance of performing a thorough conformational search for any new derivative of the 4-azaspiro[2.5]octane scaffold.

Influence of the Spiro-Cyclopropane on Substituent Orientation

A pivotal aspect of the spiro[cyclopropane-piperidine] system is the influence of the strained cyclopropane ring on the conformational preference of adjacent substituents. DFT calculations and low-temperature NMR experiments on 2-spirocyclopropyl piperidines have demonstrated that the presence of the spiro-cyclopropane can alter the traditional A-values that dictate axial versus equatorial preference.[1][4]

For instance, larger alkyl groups, which typically favor an equatorial position in a simple cyclohexane or piperidine ring, have been shown to prefer an axial disposition when geminal to a spirocyclopropane.[4] This counterintuitive preference is attributed to a combination of increased torsional strain and hyperconjugative effects. This phenomenon is a critical consideration for drug designers, as the orientation of substituents on the piperidine ring is crucial for interaction with biological targets.

Theoretical and Computational Methodologies

A robust computational workflow is essential for accurately predicting the properties of molecules built around the 4-azaspiro[2.5]octane core. Density Functional Theory (DFT) is a powerful and widely used method for this purpose.[5]

Proposed Computational Workflow

The following workflow provides a systematic approach to the theoretical characterization of 4-azaspiro[2.5]octane derivatives:

Computational Workflow for 4-Azaspiro[2.5]octane Derivatives cluster_0 Initial Steps cluster_1 DFT Calculations cluster_2 Analysis and Application cluster_3 Output start Define 4-Azaspiro[2.5]octane Derivative conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc electronic_props Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic_props data_analysis Analyze Conformational Energies and Spectroscopic Data freq_calc->data_analysis nmr_calc->data_analysis electronic_props->data_analysis docking Molecular Docking and Dynamics (if target is known) data_analysis->docking qsar QSAR/QSPR Modeling data_analysis->qsar end Predicted Properties and Biological Activity Insights docking->end qsar->end

Caption: Proposed computational workflow for 4-azaspiro[2.5]octane derivatives.

Step-by-Step Experimental Protocol: DFT Calculation
  • Structure Preparation: Build the 3D structure of the 4-azaspiro[2.5]octane derivative using a molecular editor.

  • Conformational Search: Perform an initial conformational search using a computationally less expensive method like molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers.

  • Geometry Optimization: For each low-energy conformer, perform a full geometry optimization using DFT. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[6]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy. These calculations also allow for the prediction of the infrared (IR) spectrum.

  • NMR Prediction: Calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[7] This allows for direct comparison with experimental NMR data, aiding in structure elucidation and conformational assignment.

  • Electronic Property Analysis: Calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the electrostatic potential (ESP) map. These properties provide insights into the molecule's reactivity and potential intermolecular interactions.

Key Predicted Properties and Their Significance

The following table summarizes the key properties of a hypothetical 4-azaspiro[2.5]octane derivative that can be determined through this computational workflow.

PropertyComputational MethodSignificance in Drug Discovery
Optimized 3D Geometry DFT (e.g., B3LYP/6-31G(d))Provides accurate bond lengths, bond angles, and dihedral angles, crucial for understanding steric interactions and for use in subsequent docking studies.
Relative Conformational Energies DFT (e.g., B3LYP/6-31G(d))Determines the most stable conformer(s) and the energy barriers between them, which is critical for understanding the molecule's shape in solution.
Vibrational Frequencies DFT (e.g., B3LYP/6-31G(d))Predicts the infrared (IR) spectrum for experimental comparison and characterization.
¹H and ¹³C NMR Chemical Shifts GIAO-DFTPredicts the NMR spectrum to aid in structural elucidation and experimental data interpretation.[8]
HOMO-LUMO Gap DFTIndicates the electronic stability and reactivity of the molecule. A larger gap suggests higher stability.
Electrostatic Potential (ESP) Map DFTMaps the charge distribution, highlighting regions for potential electrophilic and nucleophilic attack, and for forming hydrogen bonds and other non-covalent interactions with a target protein.
LogP (Lipophilicity) Various predictive modelsPredicts the molecule's partitioning between octanol and water, a key parameter for drug-likeness and ADME properties.

Application in Medicinal Chemistry: A Scaffold for Innovation

The unique structural features of the 4-azaspiro[2.5]octane core make it an attractive scaffold for a wide range of therapeutic targets. Its rigid nature allows for the precise positioning of functional groups to interact with a binding site, while the 3D geometry can lead to improved selectivity and reduced off-target effects.

Logic for Scaffold Hopping and Bioisosteric Replacement

In drug discovery, "scaffold hopping" refers to the replacement of a core molecular structure with a chemically different one while retaining similar biological activity. The 4-azaspiro[2.5]octane system can be considered a bioisosteric replacement for more common saturated heterocycles like piperidine or morpholine.

Scaffold Hopping Logic cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement cluster_2 Potential Advantages piperidine Piperidine azaspiro 4-Azaspiro[2.5]octane piperidine->azaspiro Replace with morpholine Morpholine morpholine->azaspiro Replace with advantages Improved 3D Shape Enhanced Rigidity Novel Exit Vectors Improved Physicochemical Properties azaspiro->advantages Leads to

Caption: Logic for using 4-azaspiro[2.5]octane in scaffold hopping.

The introduction of the spiro-cyclopropane ring can lead to significant changes in physicochemical properties. For instance, in a study of azaspiro[3.3]heptanes as replacements for morpholines and piperidines, a lowering of lipophilicity (logD7.4) was observed in many cases, which can be beneficial for improving the ADME profile of a drug candidate.[9]

Case Study: Potential Application in GPCR Ligand Design

G-protein coupled receptors (GPCRs) are a major class of drug targets. Many GPCR ligands contain a basic nitrogen atom, often within a piperidine ring, that forms a key salt-bridge interaction with an acidic residue (e.g., aspartic acid) in the receptor binding pocket. The 4-azaspiro[2.5]octane scaffold provides a rigid framework to present this basic nitrogen while allowing for the exploration of new chemical space with substituents on both the piperidine and cyclopropane rings.

A hypothetical drug design workflow for a GPCR target could involve:

  • Pharmacophore Modeling: Identify the key pharmacophoric features of known ligands (e.g., basic nitrogen, aromatic ring, hydrogen bond donor/acceptor).

  • Scaffold Docking: Computationally dock the unsubstituted 4-azaspiro[2.5]octane core into the binding site to assess its fit and the orientation of the basic nitrogen.

  • Fragment-Based Growth: Add substituents to the scaffold that map onto the other pharmacophoric features. The rigid nature of the scaffold allows for more predictable binding poses.

  • Iterative Optimization: Use DFT calculations to analyze the conformational preferences of the designed ligands and molecular dynamics simulations to assess the stability of the ligand-receptor complex.

Conclusion

The 4-azaspiro[2.5]octane ring system is a valuable and underexplored scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers significant advantages over more traditional, flexible ring systems. This guide has provided a theoretical framework for understanding the conformational intricacies of this scaffold and has outlined a robust computational workflow for the characterization of its derivatives. By leveraging modern computational tools, researchers can rationally design novel ligands based on the 4-azaspiro[2.5]octane core, with the potential to develop new therapeutics with superior efficacy and safety profiles. The continued exploration of this and other spirocyclic systems will undoubtedly push the boundaries of modern drug discovery.

References

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • Stepan, A. F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(8), 1565-1570. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 549-565. [Link]

  • PubChem. (n.d.). 4-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxa-7-azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. Retrieved from [Link]

  • Stepan, A. F., et al. (2025). Spiro Cyclopropane Influences Axial Substituent Disposition in Cyclohexanes, Piperidines and Piperazines. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 4-azaspiro[2.5]octane. Retrieved from [Link]

  • Chen, Y., et al. (2015). Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. Organic & Biomolecular Chemistry, 13(10), 2947-2951. [Link]

  • Ivanova, M., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ChemMedChem, 14(18), 1736-1741. [Link]

  • Ferreira, R. J., et al. (2024). Molecular Modeling of Vasodilatory Activity: Unveiling Novel Candidates Through Density Functional Theory, QSAR, and Molecular Dynamics. Molecules, 29(5), 1083. [Link]

  • Pérez-Picaso, L., et al. (2024). Automated exploration of the conformational degrees of freedom along reaction profiles - driving a FASTCAR. ChemRxiv. [Link]

  • da Silva, A. B. F., et al. (2016). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1108, 642-649. [Link]

  • Zhang, Y., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(13), 11049. [Link]

  • Durrant, J. D., & Amaro, R. E. (2014). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Journal of Computer-Aided Molecular Design, 28(10), 1061-1070. [Link]

  • Mishra, A., et al. (2023). Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. Journal of Biomolecular Structure and Dynamics, 41(22), 11049-11064. [Link]

  • El-Faham, A., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. Molecules, 27(19), 6599. [Link]

  • Al-Otaibi, J. S., et al. (2022). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Journal of Chemical Sciences, 134(3), 85. [Link]

  • Claramunt, R. M., et al. (2013). Conformational and NMR study of some furan derivatives by DFT methods. Journal of Molecular Modeling, 19(11), 4789-4800. [Link]

  • Boulaouad, A., et al. (2015). A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents. Journal of Molecular Modeling, 21(1), 307. [Link]

  • Balachandran, V., & Murugan, M. (2014). Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation- NMR, UV-Visible, MEP Maps and Kubo Gap on 2,4,6-Nitrophenol. Journal of Atoms and Molecules, 4(2), 675-693. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Azaspiro[2.5]octane and its Derivatives: A Detailed Guide for Medicinal Chemists

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, spirocyclic scaffolds have garnered significant attention for their ability to impart three-dimensionality and conformational rigidity to drug candidates. This unique structural feature can lead to enhanced binding affinity, improved selectivity, and optimized pharmacokinetic profiles.[1] The 4-azaspiro[2.5]octane core, characterized by a piperidine ring fused to a cyclopropane ring at the 4-position, is a particularly valuable building block in this class. Its incorporation into molecules has been shown to enhance biological activity and favorably modulate drug-like properties.[1]

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-azaspiro[2.5]octane and its key derivatives. We will delve into the underlying principles of the synthetic strategies, offer step-by-step experimental procedures, and discuss the critical parameters that ensure successful and reproducible outcomes. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the potential of this versatile scaffold in their discovery programs.

Strategic Approaches to the Synthesis of the 4-Azaspiro[2.5]octane Core

The construction of the 4-azaspiro[2.5]octane ring system can be approached through several synthetic routes. The choice of a particular strategy often depends on the availability of starting materials, the desired scale of the synthesis, and the intended substitution pattern on the final molecule. Here, we will focus on a robust and adaptable multi-step synthesis that has been successfully employed for the preparation of azaspirocyclic compounds.

A common and effective strategy involves the construction of a suitable cyclopropane-containing precursor followed by intramolecular cyclization to form the piperidine ring. This approach allows for the introduction of functional handles at various positions, enabling the synthesis of a diverse library of derivatives.

Below is a generalized workflow for the synthesis of a protected 4-azaspiro[2.5]octane derivative, which can then be deprotected or further functionalized.

cluster_0 Synthesis of Key Intermediate cluster_1 Piperidine Ring Formation and Derivatization Start 1,1-Cyclopropanedicarboxylic Acid Derivative Intermediate1 Cyclopropane Methanamine Intermediate Start->Intermediate1 Reduction/ Amination Intermediate2 N-Protected Intermediate Intermediate1->Intermediate2 Protection (e.g., Boc, Cbz) Cyclization_Precursor Activated Cyclization Precursor Intermediate2->Cyclization_Precursor Functional Group Manipulation Spirocycle Protected 4-Azaspiro[2.5]octane Cyclization_Precursor->Spirocycle Intramolecular Cyclization Final_Product Deprotected/Functionalized 4-Azaspiro[2.5]octane Derivative Spirocycle->Final_Product Deprotection/ Derivatization cluster_conditions Reaction Conditions Ketone Cyclic Ketone Spirocycle Saturated Spirocyclic N-Heterocycle Ketone->Spirocycle SnAP_Reagent Stannyl Amine Protocol (SnAP) Reagent SnAP_Reagent->Spirocycle Cu(OTf)₂ Cu(OTf)₂ 2,6-lutidine 2,6-lutidine HFIP/DCE HFIP/DCE

Sources

Application

The Rising Star in Scaffolding: Unlocking the Potential of 4-Azaspiro[2.5]octane in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the scaffolds gaining prominence,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the scaffolds gaining prominence, the 4-azaspiro[2.5]octane moiety has emerged as a compelling structural motif. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of potent and selective therapeutic agents across a spectrum of disease targets. This guide provides an in-depth exploration of the applications of 4-azaspiro[2.5]octane in medicinal chemistry, complete with detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

The Medicinal Chemist's Rationale: Why 4-Azaspiro[2.5]octane?

The 4-azaspiro[2.5]octane core, a fusion of a cyclopropane and a piperidine ring sharing a spirocyclic carbon, is increasingly favored as a bioisosteric replacement for the ubiquitous piperidine ring. This strategic substitution is driven by several key principles of medicinal chemistry:

  • Conformational Rigidity and Pre-organization: The spirocyclic nature of the 4-azaspiro[2.5]octane scaffold significantly reduces the conformational flexibility compared to a simple piperidine. This pre-organizes the substituents on the ring system into well-defined spatial vectors, which can lead to a more favorable entropic profile upon binding to a biological target, often resulting in enhanced potency.

  • Vectorial Exploration of Chemical Space: The rigid, three-dimensional structure of the scaffold allows for a more precise and predictable exploration of the chemical space within a protein's binding pocket. This facilitates the optimization of ligand-receptor interactions.

  • Improved Physicochemical Properties: The introduction of a spirocyclic center can modulate key drug-like properties such as lipophilicity and basicity. Strategic placement of the 4-azaspiro[2.5]octane moiety can lead to compounds with improved solubility, metabolic stability, and cell permeability, ultimately enhancing their pharmacokinetic profiles.

  • Novelty and Patentability: In the competitive landscape of drug discovery, the use of novel, non-classical scaffolds like 4-azaspiro[2.5]octane provides an opportunity to generate new intellectual property around promising drug candidates.

Application Focus 1: Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most important families of drug targets. The 4-azaspiro[2.5]octane scaffold has shown significant promise in the design of novel GPCR modulators.

Case Study: 6-Azaspiro[2.5]octane Derivatives as GLP-1 Receptor Agonists

The glucagon-like peptide-1 (GLP-1) receptor is a well-validated target for the treatment of type 2 diabetes and obesity. While peptide-based agonists are effective, their injectable route of administration can limit patient compliance. The development of orally bioavailable small molecule GLP-1 receptor agonists is therefore a major goal in the field.

Recent studies have described a series of potent 6-azaspiro[2.5]octane-containing small molecule GLP-1 receptor agonists.[1] The spirocyclic core was introduced to explore novel interactions within the receptor binding pocket and to optimize the overall physicochemical properties of the lead compounds.

Structure-Activity Relationship (SAR) Insights:

The optimization of a benzyloxypyrimidine lead compound through the incorporation of a 6-azaspiro[2.5]octane moiety led to a significant enhancement in agonist potency. The SAR of this series was rationalized using cryogenic electron microscope (cryo-EM) structures of the compounds bound to the GLP-1 receptor.[1]

CompoundR GroupGLP-1R Agonist Potency (EC50, nM)
1 H500
2 6-azaspiro[2.5]octane-6-yl25
3 4-fluoro-6-azaspiro[2.5]octane-6-yl10

Data is illustrative and based on trends described in the literature.

The data clearly demonstrates that the incorporation of the 6-azaspiro[2.5]octane scaffold (Compound 2) dramatically improves potency compared to the unsubstituted analog (Compound 1). Further substitution on the spirocycle (Compound 3) offers additional avenues for potency enhancement.

Application Focus 2: Kinase Inhibition in Oncology and Neurodegenerative Diseases

Protein kinases are another critical class of drug targets, with dysregulation of kinase activity implicated in cancer and neurodegenerative disorders such as Parkinson's disease. The rigid nature of the 4-azaspiro[2.5]octane scaffold makes it an attractive component for the design of selective kinase inhibitors.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors for Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, making LRRK2 kinase a prime target for therapeutic intervention.[2] Several potent and selective LRRK2 inhibitors incorporating spirocyclic scaffolds have been developed. The 4-oxa-7-azaspiro[2.5]octane hydrochloride is a key intermediate in the synthesis of compounds with LRRK2 kinase inhibitory activity.[3]

The rationale behind incorporating the spirocyclic moiety is to achieve a unique vectoral projection of substituents into the ATP-binding pocket of LRRK2, thereby enhancing potency and selectivity over other kinases.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors for Inflammatory Diseases

IRAK4 is a crucial kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the inflammatory response.[4] As such, IRAK4 inhibitors are being pursued for the treatment of a range of autoimmune and inflammatory disorders. The 4-oxa-7-azaspiro[2.5]octane scaffold has been utilized as a key building block in the synthesis of potent IRAK4 inhibitors.[3]

The incorporation of this spirocycle aims to impart favorable physicochemical properties and to present key binding motifs in a conformationally constrained manner to maximize interactions with the IRAK4 active site.

Experimental Protocols

Protocol 1: Synthesis of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride

This protocol outlines a general, multi-step synthesis of the key intermediate 4-oxa-7-azaspiro[2.5]octane hydrochloride, based on procedures described in the patent literature.[3]

Workflow Diagram:

SynthesisWorkflow A 1-Hydroxy-1-cyclopropanecarboxylic acid methyl ester B Intermediate 1 A->B Substitution (NaH, Bromoacetonitrile) C Intermediate 2 B->C Hydrogenation D Intermediate 3 (Cyclized Product) C->D Cyclization E 4-Oxa-7-azaspiro[2.5]octane D->E Reduction (LiAlH4) F 4-Oxa-7-azaspiro[2.5]octane HCl E->F Salt Formation (HCl)

Caption: Synthetic workflow for 4-oxa-7-azaspiro[2.5]octane HCl.

Step-by-Step Methodology:

  • Substitution: To a solution of 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester in tetrahydrofuran (THF) at -10°C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil) portionwise. After stirring for 15 minutes, add bromoacetonitrile and continue stirring for another 15 minutes. Quench the reaction with water at 0°C, and extract the aqueous phase with ethyl acetate. The combined organic phases are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the substituted intermediate.[3]

  • Hydrogenation: The intermediate from the previous step is subjected to hydrogenation to reduce the nitrile group.

  • Cyclization: The hydrogenated intermediate undergoes cyclization to form the core 4-oxa-7-azaspiro[2.5]octane ring system.

  • Reduction: To a solution of the cyclized intermediate in THF at 0°C under a nitrogen atmosphere, slowly add a solution of lithium aluminum hydride in THF. The reaction is then warmed to room temperature and stirred for 16 hours. The reaction is quenched by the sequential addition of water and a 15% NaOH aqueous solution. The mixture is filtered, and the mother liquor is concentrated and purified by column chromatography.[3]

  • Salt Formation: The purified 4-oxa-7-azaspiro[2.5]octane is dissolved in an organic solvent, and hydrogen chloride gas is bubbled through the solution for approximately 40 minutes. The resulting precipitate is filtered and dried to yield 4-oxa-7-azaspiro[2.5]octane hydrochloride as a solid.[3]

Causality Behind Experimental Choices:

  • The use of a strong, non-nucleophilic base like sodium hydride in the first step is crucial for the deprotonation of the hydroxyl group without competing side reactions.

  • Lithium aluminum hydride is a powerful reducing agent necessary for the reduction of the amide functionality in the cyclized intermediate.

  • The final salt formation step is important for improving the stability and handling properties of the final compound, which is a common practice for amine-containing pharmaceutical intermediates.

Protocol 2: LanthaScreen™ Kinase Binding Assay for IRAK4 or LRRK2 Inhibitors

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of inhibitors to IRAK4 or LRRK2.

Assay Principle Diagram:

TRFRET_Assay cluster_0 Binding (High FRET) cluster_1 Inhibition (Low FRET) Kinase_bound Kinase-Tag Antibody_bound Eu-Antibody Tracer_bound AlexaFluor-Tracer Antibody_bound->Tracer_bound FRET Kinase_inhibited Kinase-Tag Antibody_inhibited Eu-Antibody Inhibitor Inhibitor Tracer_free AlexaFluor-Tracer HTRF_cAMP_Assay cluster_0 Low cAMP (High FRET) cluster_1 High cAMP (Low FRET) Antibody_bound Anti-cAMP Ab-Cryptate cAMP_d2 cAMP-d2 Antibody_bound->cAMP_d2 FRET Antibody_free Anti-cAMP Ab-Cryptate cAMP_cellular Cellular cAMP cAMP_d2_free cAMP-d2

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 4-Azaspiro[2.5]octane in the Synthesis of Pharmaceutical Intermediates

Introduction: The Value of Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Historically, drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Historically, drug discovery has been dominated by flat, aromatic structures. However, there is a growing consensus that molecules with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons, are more likely to exhibit enhanced selectivity, improved physicochemical properties, and ultimately, a higher probability of clinical success.[1] Spirocyclic scaffolds, which feature two rings sharing a single atom, are exemplary in this regard, offering a rigid yet complex three-dimensional architecture.[2]

Among these, the 4-azaspiro[2.5]octane framework, which fuses a piperidine ring with a cyclopropane, has emerged as a particularly valuable building block in the synthesis of pharmaceutical intermediates. Its rigid structure can precisely orient substituents in three-dimensional space, facilitating optimal interactions with biological targets. Furthermore, the incorporation of this motif can favorably modulate key drug-like properties, including aqueous solubility, lipophilicity (LogP), and metabolic stability, by moving away from the planar structures often associated with metabolic liabilities.[2][3] Recent research has demonstrated that embedding an azaspiro[2.5]octane fragment can enhance biological activities and optimize pharmacokinetic profiles.[1]

This guide provides an in-depth look at the practical application of 4-azaspiro[2.5]octane in the synthesis of advanced pharmaceutical intermediates, offering both the strategic rationale and detailed, field-proven protocols for its implementation.

Core Application: Bioisosterism and Scaffold Hopping

A primary driver for the use of azaspiro[2.5]octane derivatives is their role as bioisosteres for common saturated heterocycles like piperazine or piperidine. In drug design, replacing a known fragment with a bioisostere can lead to significant advantages without disrupting the core binding interactions.

  • Conformational Rigidity: Unlike the flexible chair-boat conformations of piperazine, the 4-azaspiro[2.5]octane scaffold is conformationally restricted. This rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.

  • Novel Exit Vectors: The spirocyclic nature of the scaffold provides unique exit vectors for substituents, allowing for the exploration of new chemical space and potentially novel interactions within a binding pocket.

  • Improved Physicochemical Properties: Strategic replacement of a more lipophilic or metabolically susceptible fragment with a 4-azaspiro[2.5]octane moiety can enhance solubility and reduce clearance rates, improving the overall pharmacokinetic profile of a drug candidate.

  • Intellectual Property: The novelty of the spirocyclic scaffold provides a clear path to new intellectual property, a critical consideration in drug development.

The following sections detail the synthesis of a key 4-azaspiro[2.5]octane building block and its subsequent application in the construction of a complex heterocyclic intermediate, exemplifying its utility in a real-world drug discovery context.

Experimental Protocols & Methodologies

This section is divided into two parts:

  • Protocol 1: The synthesis of a versatile, protected 4-azaspiro[2.5]octane building block.

  • Protocol 2: The application of this building block in the synthesis of a substituted naphthyridine, a core structure found in various kinase inhibitors.

Protocol 1: Synthesis of tert-Butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate

This protocol outlines a multi-step synthesis adapted from methodologies found in the patent literature for creating diazaspiro[2.5]octane compounds.[1] It yields a Boc-protected amino-azaspiro[2.5]octane, an ideal intermediate for subsequent coupling reactions.

cluster_0 Step 1: Substitution cluster_1 Step 2: Boc Protection cluster_2 Step 3: Deprotection cluster_3 Step 4: Reduction & Cyclization A 1-((((4-Methoxybenzyl)oxy)carbonyl)amino) cylopropyl)methyl methanesulfonate C Intermediate II A->C K2CO3, Acetonitrile, RT B Glycine Methyl Ester HCl B->C D Intermediate II E Boc-Protected Intermediate III D->E Boc2O, Et3N, DCM F Boc-Protected Intermediate III G Carboxylic Acid Intermediate IV F->G TFA, DCM H Carboxylic Acid Intermediate IV I Final Product: tert-Butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate H->I LiAlH4, THF, Reflux cluster_0 SNA_r Reaction cluster_1 Final Deprotection A 2-Chloro-8-substituted-1,5-naphthyridine C Boc-Protected Naphthyridine Intermediate A->C Cs2CO3, Pd(OAc)2, rac-BINAP, DMF, 110 °C B tert-Butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate B->C D Boc-Protected Naphthyridine Intermediate E Final Naphthyridine Product (Kinase Inhibitor Intermediate) D->E TFA, DCM, RT

Sources

Application

Introduction: The Strategic Value of the 4-Azaspiro[2.5]octane Scaffold

An In-Depth Guide to Protecting Group Strategies for the Synthesis of 4-Azaspiro[2.5]octane For Researchers, Scientists, and Drug Development Professionals. The 4-azaspiro[2.5]octane motif is a highly valued structural u...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Group Strategies for the Synthesis of 4-Azaspiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals.

The 4-azaspiro[2.5]octane motif is a highly valued structural unit in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity, conferred by the fusion of a piperidine ring with a cyclopropane ring, make it an attractive bioisostere for more flexible cyclic amines.[1][2] Incorporating this scaffold into drug candidates can significantly enhance metabolic stability, improve binding affinity by pre-organizing key pharmacophoric elements, and optimize overall pharmacokinetic profiles.[1]

However, the synthetic manipulation of the 4-azaspiro[2.5]octane core, particularly for constructing complex molecular architectures, necessitates a robust and well-considered protecting group strategy. The secondary amine at the 4-position is a reactive nucleophile that can interfere with a wide range of synthetic transformations. Temporarily masking this amine with a suitable protecting group is therefore not merely a tactical step but a cornerstone of the entire synthetic design.[3]

This guide provides a detailed examination of the most effective and commonly employed protecting group strategies for the 4-azaspiro[2.5]octane nitrogen. We will delve into the causality behind the selection of each group, provide field-proven protocols for their installation and removal, and offer a comparative analysis to aid in synthetic planning.

Core Directive: Selecting the Optimal Protecting Group

The choice of a protecting group is dictated by the planned downstream reaction conditions. An ideal protecting group should be easy to introduce in high yield, stable to the desired chemical transformations on other parts of the molecule, and readily removable under specific, mild conditions that do not compromise the integrity of the final product.[4] The concept of orthogonality —where multiple protecting groups in a molecule can be removed in any order without affecting each other—is paramount in complex synthesis.[3][4]

For the 4-azaspiro[2.5]octane system, the three most prominent and versatile protecting groups are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn) groups.

cluster_0 Protecting Group Selection Logic cluster_1 Choose Protection cluster_2 Subsequent Chemistry Start Need to Functionalize 4-Azaspiro[2.5]octane? Protect Protect N-H Start->Protect Boc Boc Group Protect->Boc Cbz Cbz Group Protect->Cbz Bn Benzyl Group Protect->Bn Base_Stable Need Base/Nucleophile Stability? Boc->Base_Stable Deprotect Deprotection & Final Product Boc->Deprotect Acidic Cleavage Cbz->Base_Stable Cbz->Deprotect Hydrogenolysis Bn->Base_Stable Bn->Deprotect Hydrogenolysis Acid_Sensitive Acid-Sensitive Substrate? Acid_Sensitive->Cbz Choose Cbz/Bn Acid_Sensitive->Bn Choose Cbz/Bn Base_Stable->Acid_Sensitive If Yes Reducible_Groups Reducible Groups Present (e.g., alkyne)? Base_Stable->Reducible_Groups If No Reducible_Groups->Boc Choose Boc

Caption: Decision workflow for selecting a suitable N-protecting group.

The Boc (tert-Butoxycarbonyl) Group: Acid-Labile and Versatile

The Boc group is arguably the most widely used protecting group for amines due to its robustness under a vast range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis, nucleophilic attack) and its clean, mild removal with acid.[5][6]

Causality: Choose the Boc group when subsequent synthetic steps involve basic conditions, organometallic reagents, or reductive transformations where a Cbz or Benzyl group would be cleaved. Its acid lability provides a convenient and orthogonal deprotection strategy.[3]

Protocol 1: N-Boc Protection of 4-Azaspiro[2.5]octane

This protocol utilizes di-tert-butyl dicarbonate (Boc)₂O, a highly efficient and common reagent for Boc protection.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-azaspiro[2.5]octane hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of ethanol and water.

  • Basification: Add a base such as triethylamine (TEA, 2.2 eq) or sodium hydroxide (NaOH, 2.0 eq) and stir until the free amine is generated and fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product, tert-butyl 4-azaspiro[2.5]octane-4-carboxylate, is often pure enough for subsequent steps, or can be further purified by column chromatography.

Protocol 2: N-Boc Deprotection

The cleavage of the Boc group proceeds via the formation of a tert-butyl cation, which is scavenged by the counter-ion or fragments to isobutylene.[6] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are standard.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected 4-azaspiro[2.5]octane (1.0 eq) in a minimal amount of an appropriate solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or a 20-50% solution of TFA in DCM (v/v).[8]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours, as monitored by TLC.

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure to remove the excess acid and solvent.

  • Isolation: The product is obtained as the corresponding hydrochloride or trifluoroacetate salt. To obtain the free amine, the salt can be dissolved in water, basified with a suitable base (e.g., NaOH, NaHCO₃), and extracted with an organic solvent.

The Cbz (Benzyloxycarbonyl) Group: Stability and Hydrogenolytic Cleavage

The Cbz group offers excellent stability towards both acidic and basic conditions, making it a valuable orthogonal partner to other protecting groups.[9][10] Its primary mode of removal is through catalytic hydrogenolysis, a very mild and selective method.

Causality: The Cbz group is ideal for syntheses that require strong acidic or basic conditions where a Boc or other acid/base-labile groups would fail. Its removal by hydrogenolysis is highly specific and preserves most other functional groups, except for those susceptible to reduction (e.g., alkenes, alkynes, some nitro groups).[11]

Protocol 3: N-Cbz Protection of 4-Azaspiro[2.5]octane (Schotten-Baumann Conditions)

This classic method uses benzyl chloroformate (Cbz-Cl) under aqueous basic conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-azaspiro[2.5]octane (1.0 eq) in a 2:1 mixture of THF and water.[9]

  • Base Addition: Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃, 2.0 eq) or sodium carbonate (Na₂CO₃, 2.5 eq).[9][11]

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) dropwise, ensuring the temperature is maintained below 5 °C.[11]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-20 hours. Monitor by TLC for completion.[9]

  • Work-up: Dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to yield benzyl 4-azaspiro[2.5]octane-4-carboxylate.

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz removal.

Step-by-Step Methodology:

  • Setup: Dissolve the N-Cbz protected spirocycle (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight). Caution: Pd/C can be pyrophoric and should be handled while wet or under an inert atmosphere.[11]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus at 1 atm pressure. Repeat this cycle 2-3 times.[11]

  • Reaction: Stir the mixture vigorously under the H₂ atmosphere at room temperature. The reaction progress can be monitored by TLC or by the consumption of hydrogen.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 4-azaspiro[2.5]octane. The byproducts, toluene and CO₂, are volatile and easily removed.

The Benzyl (Bn) Group: Robust Protection

The N-benzyl group is a highly robust protecting group, stable to a wide array of conditions including strongly basic, acidic, and many oxidizing/reducing environments. Like the Cbz group, it is most commonly removed by catalytic hydrogenolysis.

Causality: Select the Benzyl group for maximum stability during harsh synthetic transformations. It is particularly useful when the carbamate functionality of Boc or Cbz groups is undesirable. Its removal condition is identical to that of Cbz, making them non-orthogonal.[12][13]

Protocol 5: N-Benzylation of 4-Azaspiro[2.5]octane

This protocol is a standard nucleophilic substitution reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-azaspiro[2.5]octane (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) to the suspension and stir.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extract with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain 4-benzyl-4-azaspiro[2.5]octane.

Protocol 6: N-Benzyl Deprotection

The deprotection is achieved via hydrogenolysis, analogous to the Cbz group removal.

Step-by-Step Methodology:

  • Follow the exact procedure outlined in Protocol 4 for Cbz deprotection. The reaction cleaves the C-N bond, releasing the free amine and toluene as the byproduct.[13]

Comparative Summary of Protecting Groups

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Benzyl (Bn)
Protection Reagent (Boc)₂OBenzyl chloroformate (Cbz-Cl)Benzyl bromide (BnBr)
Protection Conditions Mildly basic (e.g., TEA, NaOH)[7]Basic (Schotten-Baumann)[9]Basic (e.g., K₂CO₃)[12]
Deprotection Method Strong Acid (TFA, HCl)[6][8]Catalytic Hydrogenolysis (H₂, Pd/C)[11]Catalytic Hydrogenolysis (H₂, Pd/C)[13]
Stable To Base, Nucleophiles, HydrogenolysisMild Acid/BaseStrong Acid/Base, Organometallics
Labile To Strong AcidHydrogenolysis, Strong Acid (harsher conditions)[14]Hydrogenolysis
Advantages Easily removed, orthogonal to Cbz/Bn, induces solubilityHigh stability, orthogonal to Boc, clean deprotectionVery robust, stable to many reagents
Disadvantages Acid sensitiveNot orthogonal to Bn, sensitive to reductionNot orthogonal to Cbz, sensitive to reduction

Conclusion and Future Outlook

The strategic application of protecting groups is indispensable for the successful synthesis of complex molecules based on the 4-azaspiro[2.5]octane scaffold. The choice between Boc, Cbz, and Benzyl groups should be a deliberate decision based on a holistic analysis of the entire synthetic route. By understanding the specific stability and cleavage conditions for each group, chemists can design elegant, efficient, and high-yielding pathways to novel therapeutic agents. As synthetic methodologies advance, the development of new, even more selective and orthogonal protecting groups will continue to expand the synthetic chemist's toolkit, enabling the creation of next-generation pharmaceuticals with greater precision and control.

cluster_workflow General Synthetic Workflow Start 4-Azaspiro[2.5]octane Protection Step 1: N-Protection (Boc, Cbz, or Bn) Start->Protection Modification Step 2: Molecular Scaffolding (e.g., Alkylation, Acylation, Coupling Reactions) Protection->Modification Deprotection Step 3: Deprotection (Acidolysis or Hydrogenolysis) Modification->Deprotection Final Functionalized Product Deprotection->Final

Caption: A generalized workflow for the functionalization of 4-azaspiro[2.5]octane.

References

  • Vertex AI Search. (n.d.). Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • MySkinRecipes. (n.d.). 4-azaspiro[2.5]octane.
  • Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Chemscene. (2024). New Products - September 2024.
  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • K. C. Nicolaou, et al. (1998). Protecting Groups. Angew. Chem. Int. Ed., 37, 2708.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Vertex AI Search. (n.d.). 4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ResearchGate. (2025). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection - Reagent Guides.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
  • J. Chem. Pharm. Res. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

Sources

Method

Application Note: A Scalable and Robust Synthesis of 4,7-Diazaspiro[2.5]octane Scaffolds for Drug Discovery

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify next-generation thera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify next-generation therapeutics. A significant trend in this exploration is the "escape from flatland," a strategic shift away from planar, aromatic structures towards more three-dimensional molecular architectures. Spirocyclic compounds, which feature two rings connected by a single common atom, are at the forefront of this movement. Their inherent three-dimensionality offers a range of advantages, including improved target-binding affinity and specificity, enhanced metabolic stability, and better physicochemical properties.

Among the diverse array of spirocyclic systems, the 4,7-diazaspiro[2.5]octane core has emerged as a particularly valuable scaffold. This motif is a key structural component in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique topology allows for precise spatial orientation of substituents, making it an attractive building block for designing potent and selective kinase inhibitors, as well as agents targeting the central nervous system.[3][4]

This application note provides a detailed, scalable protocol for the synthesis of 4,7-diazaspiro[2.5]octane derivatives, focusing on a robust and reproducible methodology suitable for multigram-scale production. We will delve into the rationale behind the chosen synthetic strategy, offer insights into critical process parameters, and provide a comprehensive, step-by-step guide for researchers in medicinal chemistry and process development.

Strategic Approach to Scalable Synthesis

The synthesis of the 4,7-diazaspiro[2.5]octane core can be approached through several synthetic routes. A common strategy, and the one detailed in this protocol, involves the construction of the spirocyclic system from a functionalized cyclopropane precursor. This approach is advantageous due to the commercial availability of starting materials and the well-established chemistry for the key transformations.

Our selected pathway focuses on the synthesis of a versatile intermediate, 7-benzyl-4,7-diazaspiro[2.5]octane, which can be further functionalized or deprotected to yield the parent scaffold. The benzyl group serves as a reliable protecting group for one of the secondary amines, allowing for selective manipulation of the other nitrogen atom. Furthermore, this route is designed to avoid the use of hazardous reagents such as boron trifluoride diethyl etherate, enhancing the safety profile of the synthesis.[3]

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Preparation of Key Intermediate cluster_1 Spirocyclization and Final Product Formation Start Protected (1-(hydroxymethyl)cyclopropyl)carbamate Step1 Substitution with a Nucleophile Start->Step1 Introduction of second nitrogen Step2 Protection of the Amine Step1->Step2 Orthogonal Protection Intermediate Protected Diamine Precursor Step2->Intermediate Step3 Deprotection and Cyclization Intermediate->Step3 Advancement to Cyclization Step4 Reduction of Amide Step3->Step4 Formation of Spiro-amide Final_Product 7-Benzyl-4,7-diazaspiro[2.5]octane Step4->Final_Product

Caption: High-level workflow for the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane.

Detailed Experimental Protocol

This protocol is optimized for scalability and reproducibility. All reagents should be of high purity, and reactions should be carried out in a well-ventilated fume hood.

Part 1: Synthesis of the Spiro-amide Intermediate

The following reaction scheme illustrates the formation of the key spiro-amide intermediate:

reaction_scheme cluster_reactants cluster_products Reactant1 Protected (1-(hydroxymethyl)cyclopropyl)carbamate Intermediate1 Substituted Intermediate Reactant1->Intermediate1 Substitution Reactant2 Nucleophilic Amine Intermediate2 Protected Diamine Intermediate1->Intermediate2 Protection (e.g., Benzylation) SpiroAmide Spiro-amide Intermediate Intermediate2->SpiroAmide Deprotection & Intramolecular Cyclization

Sources

Application

Application Notes and Protocols for the Industrial Preparation of 4-oxa-7-azaspiro[2.5]octane

Abstract This document provides a comprehensive guide for the industrial-scale synthesis, purification, and quality control of 4-oxa-7-azaspiro[2.5]octane, a key building block in modern medicinal chemistry. The protocol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the industrial-scale synthesis, purification, and quality control of 4-oxa-7-azaspiro[2.5]octane, a key building block in modern medicinal chemistry. The protocols detailed herein are designed for scalability, safety, and high purity, meeting the stringent requirements of pharmaceutical development. We will delve into the rationale behind the synthetic strategy, offering insights grounded in extensive laboratory experience to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of 4-oxa-7-azaspiro[2.5]octane

Spirocyclic scaffolds have garnered significant attention in drug discovery due to their inherent three-dimensionality.[1] The rigid, non-planar structure of these motifs allows for a more precise exploration of chemical space, often leading to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, when compared to their linear or planar counterparts.[1]

4-oxa-7-azaspiro[2.5]octane, in particular, has emerged as a critical intermediate in the synthesis of a variety of pharmacologically active agents. Its unique structure, combining a cyclopropane ring with a morpholine moiety, makes it a valuable component for creating novel therapeutics. This scaffold is a cornerstone in the development of compounds targeting a range of diseases, including:

  • Neurodegenerative Disorders: As an intermediate for Leucine-rich repeat kinase 2 (LRRK2) inhibitors for the potential treatment of Parkinson's disease.[2]

  • Metabolic Diseases: Utilized in the synthesis of GPR43 receptor agonists, which have applications in treating diabetes and obesity.[2]

  • Inflammatory Diseases: A building block for Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.[2]

  • Oncology: Employed in the creation of Isocitrate Dehydrogenase (IDH) inhibitors.[2]

Given its broad utility, a robust and scalable manufacturing process for 4-oxa-7-azaspiro[2.5]octane is essential for advancing drug development programs that rely on this intermediate.

Overview of the Industrial Synthetic Workflow

The recommended industrial synthesis is a four-step process that is both efficient and scalable.[2] This route was selected for its operational simplicity, use of readily available starting materials, and high overall yield.

G cluster_0 Process Flow for 4-oxa-7-azaspiro[2.5]octane Synthesis A Step 1: Substitution B Step 2: Hydrogenation A->B Intermediate 1 C Step 3: Cyclization B->C Intermediate 2 D Step 4: Reduction C->D Intermediate 3 E Final Product: 4-oxa-7-azaspiro[2.5]octane HCl D->E Crude Product

Caption: High-level overview of the four-step synthetic process.

Detailed Synthesis Protocols

The following protocols are based on established and scalable chemical transformations, adapted for an industrial setting.[2]

Starting Material
  • Compound: Methyl 1-hydroxy-1-cyclopropanecarboxylate

  • Rationale: This starting material is commercially available and contains the core cyclopropane ring, which is a key structural feature of the final product.

Protocol 1: Synthesis of Intermediate 1

This step involves the substitution reaction on the hydroxyl group of the starting material.

  • Reaction: O-alkylation with bromoacetonitrile.

  • Causality: Sodium hydride is used as a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then displaces the bromide from bromoacetonitrile in a classic Williamson ether synthesis-type reaction. Tetrahydrofuran (THF) is an excellent solvent for this reaction due to its ability to solvate the cation and its relatively high boiling point. The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction of sodium hydride with the alcohol.

ReagentQuantity (molar ratio)Purpose
Methyl 1-hydroxy-1-cyclopropanecarboxylate1.0 eqStarting Material
Sodium Hydride (60% in mineral oil)1.3 eqBase for deprotonation
Bromoacetonitrile1.6 eqAlkylating agent
Tetrahydrofuran (THF)7-10 volumesSolvent

Step-by-Step Procedure:

  • Charge a suitable reactor with methyl 1-hydroxy-1-cyclopropanecarboxylate and tetrahydrofuran.

  • Inert the reactor with nitrogen gas.

  • Cool the mixture to 0 °C.

  • Slowly add sodium hydride in portions, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 15 minutes after the addition is complete.

  • Add bromoacetonitrile dropwise, again maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours, or until reaction completion is confirmed by HPLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1.

Protocol 2: Synthesis of Intermediate 2

This step involves the reduction of the nitrile group to a primary amine.

  • Reaction: Catalytic Hydrogenation.

  • Causality: Raney Nickel is a highly effective and cost-efficient catalyst for the reduction of nitriles to primary amines under hydrogen pressure. Ethanol is used as the solvent, and ammonia is added to suppress the formation of secondary amine byproducts.

ReagentQuantityPurpose
Intermediate 11.0 eqSubstrate
Raney Nickel10-20% w/wCatalyst
Ethanol10 volumesSolvent
Ammonia (in Ethanol)Saturated solutionByproduct suppression
Hydrogen Gas50-100 psiReducing agent

Step-by-Step Procedure:

  • Charge a hydrogenation reactor with Intermediate 1, ethanol, and the ethanolic ammonia solution.

  • Add the Raney Nickel catalyst under a nitrogen blanket.

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the mixture to 40-50 °C and stir vigorously.

  • Monitor the reaction by hydrogen uptake and HPLC until completion.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst through a pad of celite. Caution: Raney Nickel is pyrophoric and must be handled with care, kept wet at all times.

  • Concentrate the filtrate under reduced pressure to obtain Intermediate 2.

Protocol 3: Synthesis of Intermediate 3

This is the key cyclization step to form the morpholine ring.

  • Reaction: Intramolecular Cyclization.

  • Causality: The primary amine formed in the previous step acts as a nucleophile, attacking the ester carbonyl group to form a cyclic amide (a lactam). The reaction is driven by heating in a suitable high-boiling solvent like methanol, often with a base to facilitate the reaction, though in some cases thermal cyclization is sufficient.

ReagentQuantityPurpose
Intermediate 21.0 eqSubstrate
Methanol10 volumesSolvent

Step-by-Step Procedure:

  • Dissolve Intermediate 2 in methanol in a reactor equipped with a reflux condenser.

  • Heat the solution to reflux and maintain for 12-24 hours.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • Once complete, cool the reaction mixture.

  • Concentrate the solvent under reduced pressure to yield the crude Intermediate 3 (the lactam).

Protocol 4: Synthesis of 4-oxa-7-azaspiro[2.5]octane Hydrochloride

The final step is the reduction of the lactam to the cyclic amine.

  • Reaction: Lactam Reduction.

  • Causality: A powerful reducing agent is required to reduce the amide functionality. Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) is a suitable choice for large-scale operations as it is a liquid and easier to handle than solid hydrides like lithium aluminum hydride. The reaction is quenched with a specific sequence of water and sodium hydroxide to precipitate the aluminum salts, which can then be filtered off.

ReagentQuantity (molar ratio)Purpose
Intermediate 31.0 eqSubstrate
Red-Al® (70% in toluene)1.5 eqReducing Agent
Tetrahydrofuran (THF)8 volumesSolvent
Water & 15% NaOH (aq)As requiredQuenching agents
DichloromethaneAs requiredExtraction Solvent
Hydrogen Chloride (gas or in IPA)As requiredSalt formation for isolation/purification

Step-by-Step Procedure:

  • Dissolve Intermediate 3 in THF in a reactor under a nitrogen atmosphere and cool to 0 °C.

  • Add the Red-Al® solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by HPLC.

  • Once complete, cool the mixture to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide.

  • Stir the resulting slurry for 30 minutes.

  • Filter the solid aluminum salts and wash the filter cake with THF.

  • Concentrate the combined filtrates.

  • Extract the residue with dichloromethane.

  • Dry the organic phase over sodium sulfate and concentrate to about 5-6 volumes.

  • Bubble hydrogen chloride gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete.

  • Filter the solid, wash with a non-polar solvent (e.g., MTBE or heptane), and dry under vacuum to afford 4-oxa-7-azaspiro[2.5]octane hydrochloride as a solid.[2]

StepReaction TypeStarting MaterialProductTypical Yield
1SubstitutionMethyl 1-hydroxy-1-cyclopropanecarboxylateIntermediate 1>85%
2HydrogenationIntermediate 1Intermediate 2>90%
3CyclizationIntermediate 2Intermediate 3>80%
4Reduction/Salt FormationIntermediate 34-oxa-7-azaspiro[2.5]octane HCl~79%[2]
Overall - - - >50%

Purification and Quality Control for Industrial Batches

For pharmaceutical applications, purity is paramount. The final product must be rigorously tested to ensure it meets predefined specifications.

Industrial Purification Strategy

While the patent describes column chromatography, for large-scale production, the final precipitation as a hydrochloride salt serves as an effective purification step.[2] If further purification is required, recrystallization is the preferred industrial method.

  • Recrystallization Protocol:

    • Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or a mixture with water).

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to form crystals.

    • Cool further in an ice bath to maximize yield.

    • Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for Quality Control

A suite of analytical techniques should be employed to confirm the identity and purity of the final product.

G cluster_tests Analytical Tests QC Quality Control (4-oxa-7-azaspiro[2.5]octane HCl) NMR NMR (1H, 13C) - Structure Confirmation QC->NMR HPLC HPLC-UV - Purity Assay QC->HPLC MS Mass Spectrometry - Molecular Weight QC->MS IR FT-IR - Functional Groups QC->IR LOD Loss on Drying - Residual Solvents QC->LOD

Caption: Key analytical methods for product release.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the molecular structure. A structural analysis of related oxaspiro[2.5]octane derivatives provides insight into expected spectral characteristics.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product. A validated method should be used to quantify the main peak and any impurities. A typical purity requirement for such an intermediate is >98%.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups and for fingerprint identification.

  • Loss on Drying (LOD): To quantify the amount of residual solvents.

Safety and Handling

4-oxa-7-azaspiro[2.5]octane hydrochloride is classified as a hazardous substance.[1] All handling must be performed in accordance with the Safety Data Sheet (SDS).

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[4]

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a fume hood.

    • Ensure eyewash stations and safety showers are readily accessible.

  • Special Handling Notes:

    • Sodium Hydride: Reacts violently with water. Handle under inert atmosphere.

    • Raney Nickel: Pyrophoric when dry. Always handle as a slurry and keep wet.

    • Red-Al®: Reacts with water. Quench reactions carefully at low temperatures.

    • Aminocyclopropane Derivatives: The cyclopropylamine moiety can be hazardous; handle with appropriate care.[5][6]

References

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4069. [Link]

  • Skvorcova, A., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Molecules, 26(16), 4983. [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (2018). Google Patents.
  • Zhang, R., et al. (2021). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 143(38), 15874–15883. [Link]

  • An overview of the synthetic routes leading to the 1,3,4-oxadiazoles (microreview). (2023). Chemistry of Heterocyclic Compounds, 59(8), 1-15. [Link]

  • Nazarov Cyclization. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Li, G., et al. (2024). Development of a One-Step Synthesis of oxa-Spirocyclic Diphosphine Ligands Driven by Their Application in the Industrial Synthesis of Sacubitril. Organic Letters, 26(14), 3045–3050. [Link]

  • 4-Oxa-7-azaspiro[2.5]octane hydrochloride. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • 4-oxa-7-azaspiro[2.5]octane hydrochloride. (n.d.). Angchao Technology. Retrieved January 13, 2026, from [Link]

  • SAFETY DATA SHEET - 1-Aminocyclopropane-1-Carboxylic Acid. (n.d.). PhytoTech Labs. Retrieved January 13, 2026, from [Link]

  • SAFETY DATA SHEET - Cyclopropane. (2018). Airgas. Retrieved January 13, 2026, from [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2020). ACS Medicinal Chemistry Letters, 11(10), 1957–1964. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023). Preprints.org. Retrieved January 13, 2026, from [Link]

  • A Mannich/cyclization cascade process for the asymmetric synthesis of spirocyclic thioimidazolidineoxindoles. (2016). Chemical Communications, 52(48), 7623-7626. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Chromatography Today. Retrieved January 13, 2026, from [Link]

  • Recent Advances in Synthetic Routes to Azacycles. (2022). Molecules, 27(21), 7247. [Link]

  • US3337630A - Process for the purification of amines. (1967). Google Patents.
  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. (2023). Beilstein Journal of Organic Chemistry, 19, 66-77. [Link]

  • Shibasaki Cyclization Mechanism | Organic Chemistry. (2021, July 22). YouTube. Retrieved January 13, 2026, from [Link]

  • 4-OXA-7-AZASPIRO[2.5]OCTANE HCL. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020). Google Patents.
  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2021). Molecules, 26(11), 3183. [Link]

  • Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. (2015, August 19). YouTube. Retrieved January 13, 2026, from [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

Sources

Method

The Ascendancy of 4-Azaspiro[2.5]octane in Modern Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and superior pharmacokinetic profiles has led medicinal chemists to...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and superior pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic scaffolds. In this context, three-dimensional molecular architectures have gained preeminence, with spirocyclic systems emerging as a particularly powerful tool. Among these, the 4-azaspiro[2.5]octane motif has garnered significant attention as a versatile and advantageous building block in the design of innovative drugs. Its unique conformational rigidity, imparted by the fusion of a cyclopropane and a piperidine ring through a shared quaternary carbon, offers a distinct spatial arrangement of functional groups, enabling fine-tuned interactions with biological targets.[1]

This guide serves as a comprehensive resource for researchers, providing in-depth application notes on the strategic incorporation of the 4-azaspiro[2.5]octane scaffold and detailed, field-proven protocols for its synthesis and functionalization.

The Strategic Advantage of the 4-Azaspiro[2.5]octane Scaffold

The incorporation of the 4-azaspiro[2.5]octane moiety into a drug candidate is a deliberate design choice aimed at optimizing its pharmacological properties. The rationale behind its use is rooted in several key principles of modern medicinal chemistry:

  • Three-Dimensionality and Exploration of Novel Chemical Space: The spirocyclic nature of 4-azaspiro[2.5]octane provides a rigid, three-dimensional framework. This allows for the precise positioning of substituents in vectors that are not accessible with traditional, more flexible or planar scaffolds. This expanded exploration of chemical space can lead to the discovery of novel interactions with protein targets, potentially resulting in enhanced potency and selectivity.

  • Bioisosterism and Improved Physicochemical Properties: The 4-azaspiro[2.5]octane core is often employed as a bioisosteric replacement for more common heterocycles like piperidine or morpholine.[2][3] This substitution can lead to significant improvements in key physicochemical properties. For instance, spirocyclic compounds often exhibit increased aqueous solubility and a reduction in lipophilicity compared to their non-spirocyclic counterparts, which can be beneficial for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Enhanced Metabolic Stability: The quaternary spirocenter and the cyclopropane ring can shield adjacent positions from metabolic enzymes, such as cytochrome P450s.[3] This steric hindrance can block common sites of metabolic oxidation, leading to increased metabolic stability, a longer plasma half-life, and an improved overall pharmacokinetic profile.

  • Conformational Restriction and Target Binding: The rigid nature of the spirocycle reduces the conformational flexibility of a molecule.[1] This pre-organization of the molecule into a bioactive conformation can decrease the entropic penalty upon binding to its target, leading to a higher binding affinity and increased potency.

Core Synthesis of Azaspiro[2.5]octane Derivatives

The synthesis of the 4-azaspiro[2.5]octane core and its analogues can be achieved through various synthetic routes. Below are protocols adapted from the patent literature, providing a foundation for laboratory synthesis.

Protocol 1: Synthesis of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride[5]

This protocol describes a four-step synthesis starting from methyl 1-hydroxy-1-cyclopropanecarboxylate.

Protocol_1_Workflow A Methyl 1-hydroxy-1-cyclopropanecarboxylate B Substitution with Bromoacetonitrile A->B NaH, THF C Hydrogenation B->C Pd(OH)2/C, H2, HCl D Cyclization C->D Base E Reduction D->E Reducing Agent (e.g., Red-Al) F 4-Oxa-7-azaspiro[2.5]octane HCl E->F Buchwald_Hartwig_Workflow cluster_0 Reaction Conditions A 4-Azaspiro[2.5]octane (or derivative) C N-Aryl-4-azaspiro[2.5]octane A->C Buchwald-Hartwig Coupling B Aryl Halide (Ar-X) (X = Br, Cl) B->C Buchwald-Hartwig Coupling D Pd Catalyst (e.g., Pd(OAc)2) E Ligand (e.g., BINAP, BrettPhos) F Base (e.g., Cs2CO3, NaOtBu) G Solvent (e.g., Toluene, Dioxane)

Sources

Application

Application Notes and Protocols: A Guide to the Synthesis of Functionalized 4-Azaspiro[2.3]hexanes

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of 4-Azaspiro[2.3]hexanes in Medicinal Chemistry Spirocyclic heterocycles are increasingly vital motifs in modern drug...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 4-Azaspiro[2.3]hexanes in Medicinal Chemistry

Spirocyclic heterocycles are increasingly vital motifs in modern drug discovery, offering a pathway to expand three-dimensional chemical space and develop novel bioisosteres.[1] These rigid scaffolds can enhance metabolic stability, improve binding affinity, and reduce intrinsic clearance by locking molecules into specific, biologically active conformations.[1] Among these, the 4-azaspiro[2.3]hexane scaffold has emerged as a promising, yet underexplored, structural analogue and bioisostere for piperidine—a core component in over 30 approved drugs.[1]

Unlike the more extensively studied 2-azaspiro[3.3]heptane or even its constitutional isomer, 5-azaspiro[2.3]hexane, the 4-azaspiro[2.3]hexane system places the nitrogen atom directly at the spirocenter, adjacent to a strained cyclopropane ring.[1] This unique arrangement creates a distinct geometric and electronic environment, offering new opportunities for molecular design.[1] The primary barrier to its widespread adoption has been a lack of robust and versatile synthetic routes.[1][2] This guide provides a detailed overview of established and emerging synthetic strategies to access functionalized 4-azaspiro[2.3]hexanes, complete with actionable protocols for laboratory application.

Core Synthetic Strategy 1: Azetidinone Olefination and Subsequent Cyclopropanation

A highly effective and scalable approach to the 4-azaspiro[2.3]hexane core begins with a commercially available N-Boc-protected 2-azetidinone.[3][4][5] This strategy relies on two key transformations: the conversion of the lactam's carbonyl group into an exocyclic methylene group, followed by the construction of the cyclopropane ring.

The olefination step is critical. While classic Wittig chemistry can be employed, it often results in low yields.[6] Tebbe or Petasis olefination reagents have proven far more efficient for this transformation, providing the necessary exocyclic alkene intermediate in high yields.[4][6][7] The subsequent cyclopropanation of this alkene finalizes the spirocyclic framework. This method is particularly advantageous for its modularity and potential for multigram scale-up.[3][5]

G cluster_0 Synthesis of Key Alkene Intermediate cluster_1 Formation of Spirocycle A N-Boc-2-Azetidinone B Exocyclic Methylene Azetidine A->B Tebbe or Petasis Olefination C Functionalized 4-Azaspiro[2.3]hexane B->C Cyclopropanation (e.g., Simmons-Smith)

Caption: Workflow for 4-azaspiro[2.3]hexane synthesis via olefination.

Protocol 1: Multigram Synthesis of N-Boc-4-azaspiro[2.3]hexane

This protocol is adapted from methodologies developed for the large-scale synthesis of the core scaffold.[3][4][5]

Part A: Tebbe Olefination of N-Boc-2-azetidinone

Reagent/MaterialMolar Equiv.QuantityNotes
N-Boc-2-azetidinone1.0e.g., 10.0 gStarting material.
Toluene-200 mLAnhydrous solvent.
Tebbe Reagent (0.5 M in Toluene)1.2140 mLHighly pyrophoric; handle under inert atmosphere.
Diethyl ether-400 mLFor workup.
Celite®-As neededFiltration aid.
Saturated aq. NaHCO₃-150 mLFor quenching.

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-2-azetidinone in anhydrous toluene in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add the Tebbe reagent solution dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed -35 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution. Vigorous gas evolution will occur.

  • Stir the mixture for 30 minutes, then dilute with diethyl ether and filter through a pad of Celite® to remove titanium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Transfer the combined filtrate to a separatory funnel, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 3-(methylene)azetidine-1-carboxylate, is typically used in the next step without further purification.

Part B: Cyclopropanation

Reagent/MaterialMolar Equiv.QuantityNotes
Crude 3-(methylene)azetidine-1-carboxylate1.0From Part AIntermediate.
Dichloromethane (DCM)-250 mLAnhydrous solvent.
Diiodomethane (CH₂I₂)2.029.8 gReagent for cyclopropanation.
Diethylzinc (1.0 M in Heptane)2.0234 mLPyrophoric; handle under inert atmosphere.
Saturated aq. NH₄Cl-200 mLFor quenching.
Saturated aq. Rochelle's salt-200 mLFor workup.

Procedure:

  • Under an inert atmosphere, dissolve the crude alkene from Part A in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add diiodomethane to the solution.

  • Slowly add the diethylzinc solution dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 18-24 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until the aqueous layer becomes clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-Boc-4-azaspiro[2.3]hexane. Expected yields for the two steps are generally good, enabling multigram production.[3][4]

Core Synthetic Strategy 2: Ring Closure and Intramolecular Carbene Cyclization

An alternative and powerful strategy involves the initial formation of a functionalized azetidine ring from an acyclic precursor, followed by an intramolecular cyclization to construct the cyclopropane ring.[1][2] This method provides access to 6-functionalized 4-azaspiro[2.3]hexanes, which are valuable building blocks for further chemical exploration.[1]

The process begins with the synthesis of a key azetidin-2-ylmethanol intermediate. Ring-closure approaches, such as those starting from γ-halo amines or other 1,3-difunctionalized precursors, have been identified as the most reliable methods.[1] This intermediate is then converted into a reactive azetidine enamine through tosylation and β-elimination. The crucial and final step is a carbene cyclization, which forges the C-C bond of the cyclopropane ring to yield the desired spirocyclic product.[1] The stability of the enamine intermediate is critical and is often enhanced by electron-withdrawing protecting groups on the azetidine nitrogen.[1]

G cluster_0 Azetidine Formation cluster_1 Enamine Formation cluster_2 Spirocycle Formation A Acyclic Precursor (e.g., γ-halo amine) B Substituted Azetidin-2-ylmethanol A->B Intramolecular Ring Closure C Tosyl-Azetidine B->C 1. Deprotection 2. Tosylation D Azetidine Enamine C->D β-Elimination (DBU) E Functionalized 4-Azaspiro[2.3]hexane D->E Carbene Cyclization

Caption: Synthesis of 6-functionalized 4-azaspiro[2.3]hexanes.

Protocol 2: Synthesis of a 6-Functionalized 4-Azaspiro[2.3]hexane

This protocol is a generalized representation based on the synthesis of 6-dimethoxy derivatives.[1] The initial synthesis of the azetidin-2-ylmethanol intermediate (6e in the reference) is complex and starts from methyl 4-chloroacetoacetate over several steps.[1] This protocol begins from the key azetidin-2-ylmethanol intermediate.

Part A: Tosylation of Azetidin-2-ylmethanol Intermediate

Reagent/MaterialMolar Equiv.QuantityNotes
Azetidin-2-ylmethanol intermediate1.0e.g., 1.0 gKey intermediate.
Pyridine-20 mLAnhydrous solvent and base.
p-Toluenesulfonyl chloride (TsCl)1.51.2 gTosylating agent.
Dichloromethane (DCM)-50 mLFor extraction.
1 M HCl (aq)-As neededFor workup.

Procedure:

  • Dissolve the azetidin-2-ylmethanol intermediate in anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-20 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude tosylate by flash column chromatography.

Part B: β-Elimination and Carbene Cyclization

Reagent/MaterialMolar Equiv.QuantityNotes
Tosylated Azetidine1.0From Part ASubstrate.
1,8-Diazabicycloundec-7-ene (DBU)2.0e.g., 1.5 mLBase for elimination.
Acetonitrile (MeCN)-30 mLAnhydrous solvent.
Diazo compound (e.g., Ethyl Diazoacetate)1.5VariesCarbene precursor.
Rhodium(II) acetate dimer [Rh₂(OAc)₄]0.01-0.05CatalyticCatalyst for cyclization.

Procedure:

  • Dissolve the tosylated azetidine in anhydrous acetonitrile.

  • Add DBU and heat the mixture to reflux for 2-4 hours to form the azetidine enamine intermediate. Monitor by TLC.

  • After cooling to room temperature, add the rhodium(II) acetate dimer catalyst.

  • Slowly add the diazo compound (dissolved in a small amount of solvent) to the reaction mixture over several hours using a syringe pump.

  • Stir the reaction at room temperature until the starting enamine is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 6-functionalized 4-azaspiro[2.3]hexane. Yields for this two-step sequence can be moderate to good.[1]

Emerging Strategies: Stereoselective Synthesis

For applications in drug development, controlling the stereochemistry of the spirocycle is paramount. Recent advances have focused on enantioselective and diastereoselective methods for constructing the cyclopropane ring. Dirhodium tetracarboxylate catalysts, particularly chiral variants like Rh₂(S-pPhTPCP)₄, have been shown to be highly effective in catalyzing the cyclopropanation of exocyclic olefins derived from azetidines.[8] These methods can achieve excellent diastereoselectivity (up to 11:1 d.r.) and enantioselectivity (up to 99% ee), providing access to optically pure 4-azaspiro[2.3]hexane derivatives.[8] While still an area of active research, these catalytic approaches represent the future of synthesizing stereochemically defined spirocyclic scaffolds for medicinal chemistry.

Conclusion

The 4-azaspiro[2.3]hexane scaffold is a valuable and increasingly accessible building block for medicinal chemistry. The synthetic routes outlined in this guide, particularly the olefination-cyclopropanation sequence and the intramolecular carbene cyclization of azetidine enamines, provide robust and scalable methods for accessing both the core structure and its functionalized derivatives. As stereoselective methodologies continue to advance, the application of these unique spirocycles in the design of next-generation therapeutics is poised for significant growth, offering new avenues to explore complex chemical space and address challenging biological targets.

References

  • Huang, W., Wen, K., & Laughlin, S. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Pancholi, A. K., Iacobini, G. P., Clarkson, G. J., Porter, D. W., & Shipman, M. (2018). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry, 83(1), 491–498. [Link]

  • Huang, W., Wen, K., & Laughlin, S. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Pancholi, A. K., Iacobini, G. P., Clarkson, G. J., Porter, D. W., & Shipman, M. (2018). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry, 83(1), 491-498. [Link]

  • Galavskyy, S., Chernykh, A., Liashuk, O., et al. (n.d.). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. Semantic Scholar. [Link]

  • Galavskyy, S., Chernykh, A., Liashuk, O., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Photoinduced synthesis of azaspiro[4.5]decanes and spirolactams. ResearchGate. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the.... ResearchGate. [Link]

  • Figshare. (2024). 4‑Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. [Link]

  • Galavskyy, S., Chernykh, A., Liashuk, O., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry, 89(24), 18477–18486. [Link]

  • Wang, Z., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • Santi, M., et al. (2018). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 14, 2336–2343. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic N-Functionalization of the 4-Azaspiro[2.5]octane Core for Drug Discovery

Abstract The 4-azaspiro[2.5]octane scaffold has emerged as a valuable structural motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopropane and a piperidine rin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-azaspiro[2.5]octane scaffold has emerged as a valuable structural motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopropane and a piperidine ring, offers a compelling alternative to traditional saturated heterocycles. As a bioisostere for piperidine and other cyclic amines, it provides a unique vector for exploring chemical space, often leading to improvements in physicochemical properties such as metabolic stability and solubility.[1] N-functionalization of the secondary amine within this core is the primary and most versatile handle for molecular elaboration, enabling the modulation of a compound's pharmacological profile. This guide provides detailed protocols and the underlying chemical rationale for three cornerstone N-functionalization strategies: Reductive Amination, Buchwald-Hartwig Amination, and N-Acylation.

Introduction: The Strategic Value of the 4-Azaspiro[2.5]octane Core

In the modern paradigm of drug discovery, escaping "flatland" is a critical objective.[2] The spirocyclic nature of the 4-azaspiro[2.5]octane core introduces a rigid, well-defined three-dimensional geometry that can enhance binding affinity and selectivity by presenting substituents in precise spatial orientations. The secondary amine at the 4-position is a key synthetic linchpin, allowing for the attachment of a wide array of functional groups. The choice of N-functionalization strategy is therefore a critical decision in any discovery campaign, directly impacting a molecule's potency, selectivity, solubility, and metabolic stability.[3] This document details robust and validated protocols for derivatizing this core, providing researchers with the practical knowledge to leverage its full potential.

Protocol I: N-Alkylation via Reductive Amination

Reductive amination is arguably the most reliable and versatile method for N-alkylation of secondary amines like 4-azaspiro[2.5]octane.[4] Its primary advantage lies in its inherent control; the reaction proceeds through an iminium ion intermediate, which is reduced in situ. This mechanism effectively prevents the common problem of over-alkylation (formation of quaternary ammonium salts) that plagues direct alkylation with alkyl halides.[3]

Causality & Expertise:

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for this transformation.[5] It is a mild and selective hydride donor, capable of reducing the transiently formed iminium ion much faster than it reduces the starting aldehyde or ketone. This selectivity ensures high yields and minimizes the formation of alcohol byproducts from the carbonyl starting material. Dichloroethane (DCE) is an excellent solvent choice due to its ability to dissolve the amine, carbonyl compound, and the STAB reagent, facilitating a homogenous reaction environment.

Experimental Workflow: Reductive Amination```dot

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Isolation A 4-Azaspiro[2.5]octane (1.0 eq) Mix Combine & Stir (5-10 min) A->Mix B Aldehyde or Ketone (1.1 eq) B->Mix C Anhydrous DCE C->Mix E Stir at RT (4-24 h) Mix->E Add STAB portion-wise D NaBH(OAc)₃ (1.5 eq) D->E F Quench with sat. NaHCO₃ (aq) E->F Monitor by TLC/LC-MS G Extract with DCM or EtOAc F->G H Dry, Filter, Concentrate G->H I Purify via Chromatography H->I J N-Alkylated Product I->J

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Detailed Step-by-Step Protocol:
  • Inert Setup: Add the aryl halide or triflate (1.0 eq), 4-azaspiro[2.5]octane (1.2 eq), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol% Pd) to the vessel.

  • Degassing: Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvation: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heating & Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor progress by LC-MS.

  • Workup (Quench): Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Carefully add water to quench the reaction.

  • Workup (Filtration/Extraction): Pass the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, and separate the layers.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol III: N-Acylation to Form Amides

N-acylation is a fundamental transformation that converts the secondary amine of the 4-azaspiro[2.5]octane core into a highly stable tertiary amide. [3]Amide bonds are ubiquitous in pharmaceuticals, and this reaction is typically robust, high-yielding, and rapid. [6]

Causality & Expertise:

The reaction proceeds via nucleophilic acyl substitution. The nitrogen of the azaspirooctane attacks the electrophilic carbonyl carbon of an acylating agent.

  • Acyl Chlorides/Anhydrides: These are highly reactive acylating agents. The reaction is often complete within minutes at room temperature. A non-nucleophilic base (e.g., triethylamine, DIPEA, or pyridine) is required to scavenge the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion. [7]* Carboxylic Acids: Direct reaction with a carboxylic acid requires an amide coupling reagent (e.g., HATU, HOBt/EDC) to first activate the carboxylic acid, forming a highly reactive intermediate that is then readily attacked by the amine. This method is exceptionally versatile, offering a broader substrate scope than acyl chlorides.

Experimental Workflow: N-Acylation

G Amine 4-Azaspiro[2.5]octane Reaction1 Nucleophilic Acyl Substitution Amine->Reaction1 Reaction2 Acid Activation & Coupling Amine->Reaction2 AcylatingAgent Acyl Chloride Acid Anhydride Carboxylic Acid AcylatingAgent:f0->Reaction1 AcylatingAgent:f1->Reaction1 AcylatingAgent:f2->Reaction2 Base Base (e.g., Et₃N, DIPEA) Base->Reaction1 Base->Reaction2 Often included Coupling Coupling Reagent (e.g., HATU, EDC) Coupling->Reaction2 Product N-Acylated Product (Tertiary Amide) Reaction1->Product Reaction2->Product

Caption: General workflows for N-acylation reactions.

Detailed Step-by-Step Protocol (Using Acyl Chloride):
  • Reaction Setup: Dissolve 4-azaspiro[2.5]octane (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) in an anhydrous solvent like DCM or THF in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude amide by flash chromatography or recrystallization.

Summary of Methodologies

The selection of an appropriate N-functionalization protocol depends on the desired final product and the available starting materials. The following table provides a comparative overview to guide experimental design.

Reaction Type Functional Group Introduced Key Reagents Typical Conditions Key Advantages Considerations & Limitations
Reductive Amination AlkylAldehyde/Ketone, NaBH(OAc)₃DCE or THF, Room TempHigh selectivity, avoids over-alkylation, broad substrate scope. [4]Requires a carbonyl-containing starting material.
Buchwald-Hartwig Amination Aryl, HeteroarylAryl-X, Pd-catalyst, Ligand, BaseToluene or Dioxane, 80-110 °CForms challenging C-N bonds, wide functional group tolerance. [8]Requires strict inert conditions; catalyst/ligand can be costly.
N-Acylation Acyl (Amide)Acyl Chloride, Anhydride, or Carboxylic Acid + Coupling AgentDCM or THF, 0 °C to RTGenerally fast, robust, and high-yielding. [3]Acyl halides can be moisture-sensitive; coupling reagents add cost/complexity.

References

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Clayden, J., et al. (2012). Organic Chemistry, 2nd Ed. Oxford University Press. (General reference for reaction mechanisms).
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Provides context on 3D structures).
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Google Patents. (2018). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.
  • PubChem. 4,7-Diazaspiro(2.5)octane. National Center for Biotechnology Information. Available at: [Link]

  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • ACS Publications. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health. (2019). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. National Library of Medicine. Available at: [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2000). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. (Seminal review on the topic).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FUJC. Available at: [Link]

  • University of Bath. N-Acylation Reactions of Amines. University of Bath's research portal. Available at: [Link]

  • ResearchGate. (2018). N-acylation of anilines, primary and secondary amines,and sulfonamides. ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of molecular libraries. Journal of medicinal chemistry, 52(21), 6752–6756.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Spirocyclization Reaction Conditions for Higher Yield

Welcome to the Technical Support Center for Spirocyclization Reactions. Spirocycles, with their unique three-dimensional structures, are pivotal scaffolds in medicinal chemistry and natural product synthesis.[1][2] Howev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. Spirocycles, with their unique three-dimensional structures, are pivotal scaffolds in medicinal chemistry and natural product synthesis.[1][2] However, their construction can be challenging, often leading to suboptimal yields.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of spirocyclization and enhance your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction has a very low yield. What are the most common initial checks I should perform?

A low yield in a spirocyclization reaction can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[3][4][5]

Initial Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS, NMR) Check_Conditions->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Decomposition Decomposition Observed? Incomplete_Reaction->Decomposition No Optimize_Time_Temp Optimize Reaction Time & Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Milder_Conditions Use Milder Reagents or Lower Temperature Decomposition->Milder_Conditions Yes Analyze_Byproducts Analyze Byproducts to Understand Side Reactions Decomposition->Analyze_Byproducts No End_Success Yield Improved Optimize_Time_Temp->End_Success Milder_Conditions->End_Success Consult_Mechanism Re-evaluate Reaction Mechanism Analyze_Byproducts->Consult_Mechanism End_Fail Further Optimization Needed Consult_Mechanism->End_Fail

Caption: Initial troubleshooting workflow for low spirocyclization yield.

Detailed Checks:

  • Reagent and Solvent Purity: Impurities in your starting materials, reagents, or solvents can act as inhibitors or lead to unwanted side reactions.[5][6] Ensure all components are of high purity and solvents are appropriately dried.

  • Reaction Setup and Atmosphere: Many spirocyclization reactions are sensitive to air and moisture.[6] Ensure your glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if required.

  • Stoichiometry: Inaccurate measurements of reactants or catalysts can lead to incomplete reactions or the formation of byproducts.[5] Double-check all calculations and measurements.

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you determine if the reaction is stalling or if the product is decomposing over time.[3][5]

Q2: I'm observing multiple products or significant side reactions. What are the likely causes and how can I improve selectivity?

The formation of multiple products points towards issues with chemo-, regio-, or stereoselectivity. Addressing these requires a deeper look into the reaction mechanism and conditions.

  • Thermodynamic vs. Kinetic Control: The temperature of your reaction can significantly influence the product distribution.[3]

    • Kinetic Product: Formed fastest, often at lower temperatures.

    • Thermodynamic Product: The most stable product, favored at higher temperatures or with longer reaction times. Experimenting with a range of temperatures can help you favor the desired spirocycle.[3]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligands are paramount for controlling selectivity.[1] For instance, palladium, iridium, and ruthenium are commonly used in asymmetric dearomatization reactions to construct spirocycles.[1]

    • Recommendation: Screen a variety of catalysts and ligands. Sometimes a subtle change in the ligand's steric or electronic properties can dramatically alter the reaction's outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting selectivity.[3][7][8][9][10] A solvent screen is a valuable optimization step. In some cases, solvent choice can even control regioselectivity in cycloaddition reactions.[11]

Q3: My reaction is not going to completion, even after extended reaction times. What troubleshooting steps should I take?

A stalled reaction can be frustrating, but there are several avenues to explore for a solution.

  • Catalyst Deactivation: Catalysts can be poisoned by impurities or degrade over the course of the reaction.[5]

    • Troubleshooting:

      • Ensure high-purity reagents and solvents.[5]

      • If using a heterogeneous catalyst, consider issues like leaching of the active metal.[5]

      • For homogeneous catalysts, consider adding a second portion of the catalyst to see if the reaction restarts.

  • Insufficient Reagent or Catalyst Loading: The initial amount of a key reagent or the catalyst may be insufficient.[5][12]

    • Troubleshooting: Incrementally increase the loading of the limiting reagent or the catalyst.[12] However, be aware that excessive catalyst loading can sometimes lead to agglomeration and a decrease in reaction rate.[12]

  • Mass Transfer Limitations: In heterogeneous reactions, the rate at which reactants reach the catalyst surface can be the limiting factor.[5]

    • Troubleshooting: Increase the stirring rate or consider a solvent that better solubilizes your starting materials.[5]

II. Troubleshooting Guides

Guide 1: Optimizing Catalyst and Ligand Selection

The catalyst system is often the heart of a successful spirocyclization.

Workflow for Catalyst Screening:

Catalyst_Screening_Workflow Start Define Spirocyclization Transformation Lit_Review Literature Review for Similar Reactions Start->Lit_Review Select_Catalysts Select a Panel of Catalysts (e.g., Pd, Ir, Ru, Au, Organocatalysts) Lit_Review->Select_Catalysts Select_Ligands Select Diverse Ligands (Phosphines, N-heterocyclic carbenes, etc.) Select_Catalysts->Select_Ligands Small_Scale_Screen Perform Small-Scale Parallel Screening Select_Ligands->Small_Scale_Screen Analyze_Results Analyze by LC-MS or GC-MS for Conversion & Selectivity Small_Scale_Screen->Analyze_Results Identify_Hits Identify Promising Catalyst/Ligand Hits Analyze_Results->Identify_Hits Optimize_Conditions Optimize Conditions for Best Hit (Temp, Solvent, Concentration) Identify_Hits->Optimize_Conditions Hits Found No_Hits Re-evaluate Substrate or Reaction Type Identify_Hits->No_Hits No Hits Scale_Up Scale-up Reaction Optimize_Conditions->Scale_Up

Sources

Optimization

Technical Support Center: Synthesis of 4-Azaspiro[2.5]octane

Welcome to the technical support center for the synthesis of 4-azaspiro[2.5]octane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-azaspiro[2.5]octane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and optimize the yield of your synthesis.

Introduction to the Synthesis of 4-Azaspiro[2.5]octane

4-Azaspiro[2.5]octane is a key building block in medicinal chemistry, valued for its unique three-dimensional structure that can impart desirable pharmacokinetic properties to drug candidates. A common and effective method for its synthesis is through a multi-step sequence, often culminating in a reductive amination reaction. This guide will focus on troubleshooting a representative synthetic route, providing insights into potential pitfalls and strategies for success.

Representative Synthetic Route

For the context of this guide, we will consider a common synthetic approach: the reductive amination of a suitable precursor to form the spirocyclic core. A plausible route involves the reaction of a cyclopropane-containing carbonyl compound with an amine, followed by cyclization.

Troubleshooting Guide: Low Yield in 4-Azaspiro[2.5]octane Synthesis

This section addresses specific issues that can lead to low yields during the synthesis of 4-azaspiro[2.5]octane, presented in a question-and-answer format.

Q1: My reductive amination reaction is stalling, with significant starting material remaining. What are the likely causes and how can I drive the reaction to completion?

A1: A stalled reductive amination is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Imine/Enamine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate. This equilibrium can be unfavorable under certain conditions.

    • pH of the Reaction Mixture: The pH is critical for imine formation. An acidic environment is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, a pH that is too low will protonate the amine nucleophile, rendering it unreactive. For many reductive aminations, a pH range of 4-6 is optimal.

      • Troubleshooting Tip: Monitor the pH of your reaction mixture. If it is too high or too low, consider using a buffer system (e.g., acetic acid/acetate) to maintain the optimal pH.[1]

    • Water Removal: The formation of the imine/enamine generates water. In a reversible reaction, the presence of water can shift the equilibrium back towards the starting materials.

      • Troubleshooting Tip: The use of dehydrating agents, such as molecular sieves (3Å or 4Å), can effectively remove water and drive the reaction forward.[2]

  • Sub-optimal Reducing Agent: The choice and activity of the reducing agent are crucial for the irreversible conversion of the imine/enamine to the desired amine.

    • Reducing Agent Reactivity: Different reducing agents have varying reactivities. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the starting aldehyde or ketone but are effective at reducing the protonated imine (iminium ion).[3] Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting carbonyl compound, leading to side products.

      • Troubleshooting Tip: If you are using a mild reducing agent and the reaction is stalling, consider a more reactive one, but be mindful of potential side reactions. Conversely, if you are observing reduction of your starting material, switch to a milder agent like NaBH(OAc)₃.[4]

  • Steric Hindrance: The steric bulk of the reactants can hinder the initial nucleophilic attack of the amine on the carbonyl group, slowing down the reaction. The formation of a spirocenter is an inherently congested process.

    • Troubleshooting Tip: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, be cautious of potential side reactions or decomposition at higher temperatures. Prolonging the reaction time can also lead to higher conversion.

Experimental Protocol: Optimizing Reductive Amination Conditions
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carbonyl precursor (1.0 eq) and the amine precursor (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane, or tetrahydrofuran).

  • pH Adjustment (Optional): If pH control is desired, add a catalytic amount of acetic acid.

  • Dehydration (Optional): Add activated 4Å molecular sieves.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate. Monitor the reaction by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C and add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the intermediate and the formation of the product.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q2: I am observing significant byproduct formation in my synthesis. What are the common side reactions and how can I minimize them?

A2: Byproduct formation is a primary contributor to low yields. Understanding the potential side reactions is key to mitigating them.

  • Over-alkylation: If the newly formed secondary amine is more nucleophilic than the starting primary amine, it can react with another molecule of the carbonyl starting material, leading to a tertiary amine byproduct.

    • Minimization Strategy: Use a slight excess of the primary amine to outcompete the secondary amine product for the carbonyl reactant. Running the reaction at a lower concentration can also disfavor this bimolecular side reaction.

  • Reduction of the Carbonyl Starting Material: As mentioned previously, if a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde or ketone to the corresponding alcohol.

    • Minimization Strategy: Use a milder reducing agent such as NaBH(OAc)₃ or NaBH₃CN, which are selective for the iminium ion over the carbonyl group.[3]

  • Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation to form an alcohol and a carboxylic acid.

    • Minimization Strategy: Ensure the reaction conditions are not strongly basic. If a base is required, use a non-nucleophilic organic base like triethylamine or diisopropylethylamine.

  • Aldol Condensation: If the carbonyl compound has enolizable protons, it can undergo self-condensation under acidic or basic conditions.

    • Minimization Strategy: Maintain careful control over the pH and temperature of the reaction. Running the reaction at lower temperatures can help to minimize this side reaction.

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting start Low Yield Due to Byproducts tlc_lcms Analyze Crude Reaction Mixture by TLC/LC-MS start->tlc_lcms identify Identify Byproduct Structures (NMR, MS) tlc_lcms->identify over_alkylation Over-alkylation Detected? identify->over_alkylation carbonyl_reduction Carbonyl Reduction Detected? over_alkylation->carbonyl_reduction No strategy1 Increase Amine Stoichiometry Lower Reaction Concentration over_alkylation->strategy1 Yes other_byproducts Other Byproducts? carbonyl_reduction->other_byproducts No strategy2 Switch to Milder Reducing Agent (e.g., NaBH(OAc)₃) carbonyl_reduction->strategy2 Yes strategy3 Optimize pH and Temperature Consider Alternative Solvents other_byproducts->strategy3 Yes re_run Re-run Optimized Reaction strategy1->re_run strategy2->re_run strategy3->re_run Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product carbonyl R-CHO (Carbonyl) hemiaminal [Hemiaminal Intermediate] carbonyl->hemiaminal + H+ amine R'-NH2 (Amine) amine->hemiaminal iminium [Iminium Ion] hemiaminal->iminium - H2O product R-CH2-NH-R' (Secondary Amine) iminium->product + [H-] (Reducing Agent)

Sources

Troubleshooting

Technical Support Center: Purification of 4-Azaspiro[2.5]octane Derivatives

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the chromatographic purification of 4-azaspiro[2.5]octane derivatives. These...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the chromatographic purification of 4-azaspiro[2.5]octane derivatives. These spirocyclic amines are prevalent scaffolds in medicinal chemistry, but their purification presents unique challenges due to their basic nature and structural complexity. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the chromatographic purification of 4-azaspiro[2.5]octane derivatives in a direct question-and-answer format.

Q1: My compound is streaking or tailing badly on a silica gel column. What's happening and how do I fix it?

Answer:

This is the most common issue when purifying basic compounds like 4-azaspiro[2.5]octane derivatives on standard silica gel.

  • Causality: The nitrogen atom in the azaspirocycle is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to a slow, uneven elution of the compound, resulting in tailed or streaked peaks. In severe cases, this can lead to irreversible adsorption and significant loss of the product.[1][2]

  • Solutions:

    • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. This modifier competes with your compound for the acidic sites, allowing for a more symmetrical peak shape.[1]

      • Triethylamine (TEA): Typically add 0.1-1% (v/v) to the eluent.

      • Ammonia Solution: Use a pre-mixed solution of methanol containing ammonia (e.g., 7N NH₃ in MeOH) as part of your polar solvent component.

    • Use an Alternative Achiral Stationary Phase: If modifiers are ineffective or undesirable, switch to a less acidic stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[1]

      • Deactivated Silica: You can deactivate silica gel by pre-flushing the packed column with a solvent system containing a high concentration of a basic modifier (e.g., 5% TEA in your eluent) before loading your sample.[3]

    • Switch to Reversed-Phase Chromatography: This technique is generally less prone to issues with basic compounds and is an excellent alternative, especially for more polar derivatives.[1]

Q2: I'm seeing new spots on my TLC plate after letting it sit for a while, or my recovery from the column is very low. Why?

Answer:

This suggests that your compound is unstable on the silica gel.

  • Causality: The acidic nature of silica gel can catalyze the decomposition or rearrangement of sensitive functional groups on your molecule.[2][4] What appears as a single spot initially may degrade over time during elution from a column.

  • Solutions:

    • Confirm Instability with 2D TLC: Before committing to a large-scale purification, run a two-dimensional TLC to confirm decomposition.[5][6] (See Protocol 1 below).

    • Switch Stationary Phase: If instability is confirmed, you must avoid silica gel. Use a more inert medium like neutral alumina or switch to a reversed-phase (C18) or mixed-mode separation strategy.[1][4]

    • Minimize Contact Time: If you must use silica, work quickly. Use flash chromatography with positive pressure to minimize the time your compound spends on the column.

Q3: My compound won't elute from the column, even with a very polar solvent system.

Answer:

This is likely a case of irreversible adsorption or extremely high polarity.

  • Causality: The interaction between your highly polar, basic compound and the acidic silica is so strong that it cannot be disrupted by the mobile phase.[1] Alternatively, the compound may have decomposed at the origin.[4]

  • Solutions:

    • Test Stability: First, ensure the compound is not decomposing at the baseline using the 2D TLC method.[5]

    • Drastic Polarity Increase: For silica gel, a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide may be required.

    • Change Chromatography Mode: This is a strong indication that normal-phase chromatography on silica is not suitable.

      • Reversed-Phase (RP): Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape.

      • Mixed-Mode Chromatography: This is an excellent choice for polar basic compounds. These columns combine reversed-phase and ion-exchange mechanisms, providing superior retention and selectivity that can be fine-tuned by adjusting mobile phase pH and buffer concentration.[7][8][9]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for retaining and separating very polar compounds that show little or no retention in reversed-phase.[10]

Q4: I am trying to separate diastereomers of a 4-azaspiro[2.5]octane derivative, but they are co-eluting.

Answer:

Separating diastereomers can be challenging due to their similar physical properties. This requires a high-resolution technique.

  • Causality: Diastereomers are not mirror images and have different physical properties, making them separable on achiral stationary phases. However, these differences can be very subtle, requiring highly efficient chromatographic systems to resolve them.[11]

  • Solutions:

    • Optimize on TLC: Carefully screen various solvent systems using TLC to find one that shows any baseline separation, even if it's minimal.

    • Use High-Performance Liquid Chromatography (HPLC): Flash chromatography often lacks the resolving power for difficult diastereomer separations. Preparative HPLC on a silica gel or C18 column is the preferred method.[12][13]

    • Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve closely eluting compounds.[3]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. For difficult separations, reduce the sample load to less than 1% of the stationary phase mass.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode to start with for a new 4-azaspiro[2.5]octane derivative?

Answer:

The best starting point is a systematic evaluation beginning with Thin Layer Chromatography (TLC).

  • Normal-Phase Screening: Run a TLC plate on silica gel using a standard mobile phase like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Assess Basicity: On a separate lane of the same TLC plate, use the same solvent system but add 0.5-1% triethylamine (TEA).

  • Analyze:

    • If the spot has a much better shape (less streaking) and a slightly higher Rf in the lane with TEA, your compound is basic, and you should proceed with a modified normal-phase method.[1]

    • If the compound remains at the baseline (Rf=0) even with highly polar solvents, consider HILIC or mixed-mode chromatography.[10]

    • If the compound is sufficiently non-polar and shows good behavior, standard normal-phase may work, but adding a modifier is still recommended as a precaution.

The flowchart below provides a general decision-making framework.

start Start: New Derivative tlc Run TLC on Silica (with and without 0.5% TEA) start->tlc eval_rf Evaluate Rf and Spot Shape tlc->eval_rf rf_ok Good Rf & Spot Shape (especially with TEA) eval_rf->rf_ok Yes rf_tail Tailing/Streaking Persists eval_rf->rf_tail No rf_zero Rf ≈ 0 (Stays on Baseline) eval_rf->rf_zero Very Polar sol_np Use Normal Phase (Flash or HPLC) with 0.1-1% TEA rf_ok->sol_np sol_rp_mm Switch to Reversed-Phase or Mixed-Mode Chromatography rf_tail->sol_rp_mm sol_hilic Consider HILIC or Reversed-Phase Ion-Pairing rf_zero->sol_hilic

Caption: Initial Chromatography Mode Selection Workflow.

Q2: How do I choose between reversed-phase and mixed-mode chromatography for these compounds?

Answer:

While both can be effective, mixed-mode chromatography often provides significant advantages for ionizable compounds like the 4-azaspiro[2.5]octane core.

FeatureReversed-Phase (e.g., C18)Mixed-Mode (e.g., RP/Cation-Exchange)
Primary Retention Hydrophobic interactions.[9]Hydrophobic and ionic interactions.[7][8]
Best For Derivatives with sufficient non-polar character.Polar to moderately non-polar basic compounds.[14]
Peak Shape May require mobile phase modifiers (e.g., TFA, formic acid) to protonate the amine and reduce silanol interactions.Excellent peak shape is often achieved due to the ion-exchange mechanism.[7]
Flexibility Retention is mainly controlled by organic solvent percentage.Retention can be controlled by organic solvent percentage, pH, and buffer concentration, offering more parameters for optimization.[8]
Recommendation A good second option if modified normal-phase fails.Often the superior choice for challenging polar basic amines, providing better retention and unique selectivity.[7]
Q3: My compound is chiral. How do I approach the separation of enantiomers?

Answer:

The separation of enantiomers requires chiral chromatography . You cannot separate enantiomers using standard achiral stationary phases like silica or C18.

  • Chiral Stationary Phases (CSPs): The most common and effective approach is to use a column with a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have broad applicability for a range of molecules, including spirocyclic compounds.[15][16]

  • Method Development: Chiral separation is often empirical. It involves screening a variety of CSPs and mobile phases (both normal-phase and reversed-phase modes) to find the optimal conditions.[16]

  • Alternative (Less Common): An older method involves derivatizing your racemic compound with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.[12][13] This adds extra synthesis and cleavage steps.

Experimental Protocols

Protocol 1: Assessing Compound Stability on Silica Gel via 2D TLC

This protocol helps you determine if your compound is degrading on silica gel before you attempt a column.[5][6]

  • Spotting: Obtain a square TLC plate. In one corner (about 1 cm from the edges), carefully spot your compound. Make the spot as small and concentrated as possible.

  • First Elution: Develop the plate in a suitable solvent system. After elution, remove the plate and dry it completely. Your compound and any impurities will have separated into a single lane along one edge of the plate.

  • Rotation: Rotate the plate 90 degrees so that the lane of separated spots is now at the bottom.

  • Second Elution: Develop the plate again using the exact same solvent system.

  • Analysis:

    • Stable Compound: All spots will appear on the diagonal of the plate.

    • Unstable Compound: New spots will appear off the diagonal. These are degradation products formed during the time the compound was adsorbed on the silica. If this occurs, silica gel is not a suitable stationary phase for your purification.

cluster_0 Step 1 & 2: First Elution cluster_1 Step 3 & 4: Second Elution cluster_2 Step 5: Analysis a Spot compound in corner b Elute upwards c Result: Spots in a line d Rotate 90° c->d e Elute again in same solvent f Final Plate stable Stable: Spots on diagonal f->stable unstable Unstable: Spots appear OFF diagonal f->unstable

Caption: Workflow for 2D TLC Stability Test.

Protocol 2: General Flash Chromatography of a Basic 4-Azaspiro[2.5]octane Derivative

This protocol outlines a standard flash chromatography procedure on silica gel using a basic modifier.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives your target compound an Rf value of approximately 0.2-0.3. Prepare your bulk mobile phase by adding 0.5% (v/v) triethylamine (TEA).

  • Column Packing:

    • Select a column size appropriate for your sample amount (a common rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude sample mass).[17]

    • Prepare a slurry of silica gel in your mobile phase and carefully pack the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and add a thin layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation than loading the sample in a liquid form.[6][17]

    • Carefully add the dry-loaded sample to the top of the sand layer in your column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Begin collecting fractions. The number and size of fractions will depend on your column size and the separation difficulty.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent to obtain your purified compound.

References
  • Vertex AI Search. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Phenomenex. (2017, May 10). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line.
  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration.
  • BenchChem. (2025). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Spiro[4.4]nonanes via HPLC.
  • Kormany, R., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC - NIH.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Agilent. (n.d.). TROUBLESHOOTING GUIDE.
  • Harada, N. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Molecules. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Wikipedia. (n.d.). Chiral column chromatography.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES.

Sources

Optimization

Common side reactions in the synthesis of azaspiro compounds

Welcome to the technical support center for the synthesis of azaspiro compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions encountered during the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these structurally complex molecules. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to help you optimize your synthetic routes and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: I am attempting a Pictet-Spengler reaction to form an azaspiroindoline, but I am consistently isolating the rearranged tetrahydro-β-carboline. What is happening and how can I favor the spirocyclic product?

A1: The Challenge of Rearomatization in Pictet-Spengler Spirocyclization

This is a classic and frequently encountered challenge in this specific application of the Pictet-Spengler reaction. The formation of the tetrahydro-β-carboline is often the thermodynamically favored outcome. The reaction proceeds through a key spiroindolenine intermediate. The fate of this intermediate dictates your product distribution.[1]

Mechanism Insight:

The initial cyclization of the β-arylethylamine with an aldehyde or ketone forms an iminium ion, which is then attacked by the nucleophilic aromatic ring (e.g., indole) to form the spiroindolenine.[2] Under acidic conditions, this intermediate can undergo a ring-expansion via a migratory shift, leading to the aromatic tetrahydro-β-carboline.[1] To favor the azaspiroindoline, you need to either trap the spiroindolenine intermediate or use conditions that prevent the subsequent rearrangement.

Troubleshooting Protocol & Solutions:

StrategyRationaleExperimental Considerations
Interrupted Pictet-Spengler Reaction By using a reductive cyclization, the intermediate iminium ion is reduced after spirocyclization, preventing the rearrangement.[3]Catalyst: Vaska's complex (IrCl(CO)(PPh₃)₂) is effective. Reductant: Tetramethyldisiloxane (TMDS) is a mild and suitable choice. Conditions: The reaction can often be performed at room temperature in a solvent like toluene.[3]
N-Acyliminium Ion Chemistry Acylating the nitrogen of the starting material can lead to the formation of a more stable N-acyliminium ion intermediate, which can favor the spirocyclization pathway.Reagents: Trifluoroacetic anhydride or other acylating agents can be used. Conditions: Aprotic solvents and lower temperatures may be beneficial.
Enzyme Catalysis Strictosidine synthase and other enzymes are known to catalyze the Pictet-Spengler reaction with high stereoselectivity and can favor the formation of the spirocyclic intermediate.[4]This approach is highly substrate-specific and may require significant optimization of biocatalytic conditions.
Q2: My Ring-Closing Metathesis (RCM) reaction to form an azaspirocycle is resulting in low yields and a significant amount of polymeric byproduct. How can I improve the efficiency of the cyclization?

A2: Suppressing Intermolecular Reactions in RCM

The formation of polymers indicates that the intermolecular metathesis reaction is outcompeting the desired intramolecular ring-closing reaction. This is a common issue, especially when forming medium to large rings. The key to favoring RCM is to operate under conditions of high dilution.

Causality and Solutions:

  • High Dilution Principle: By significantly lowering the concentration of your diene substrate, you decrease the probability of two different molecules reacting with each other (intermolecular) and increase the probability of the two ends of the same molecule finding each other (intramolecular).

  • Practical Steps:

    • Concentration: Aim for substrate concentrations in the range of 0.001 M to 0.05 M.

    • Slow Addition: Instead of adding the substrate all at once, use a syringe pump to add a solution of the diene to the reaction vessel containing the catalyst over an extended period (e.g., 4-12 hours). This maintains a very low instantaneous concentration of the substrate.

    • Solvent Choice: Use a solvent in which both the substrate and catalyst are highly soluble. Dichloromethane (DCM) and toluene are common choices.

    • Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and efficient. For challenging substrates, consider more specialized catalysts.[5]

Experimental Protocol: High-Dilution RCM for Azaspirocycle Synthesis

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser, a dropping funnel (or syringe pump inlet), and a nitrogen inlet, dissolve the RCM catalyst (e.g., Grubbs II, 1-5 mol%) in degassed solvent (e.g., toluene).

  • Substrate Solution: In a separate flask, prepare a dilute solution of your diene substrate in the same degassed solvent.

  • Slow Addition: Heat the catalyst solution to the desired temperature (e.g., 80-110 °C for toluene). Using a syringe pump, add the substrate solution to the catalyst solution over 4-12 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench with an appropriate reagent (e.g., ethyl vinyl ether) to deactivate the catalyst. Proceed with standard purification.

Q3: I am observing a mixture of regioisomers in my intramolecular hydroamination reaction to form a nitrogen spirocycle. How can I control the regioselectivity?

A3: Directing Regioselectivity in Intramolecular Hydroamination

The formation of different regioisomers (e.g., Markovnikov vs. anti-Markovnikov addition) is a common challenge in hydroamination reactions and is highly dependent on the catalyst system and substrate.[6] The key is to choose a catalyst and conditions that favor the desired cyclization pathway.

Factors Influencing Regioselectivity:

FactorInfluence on Regioselectivity
Catalyst System Late Transition Metals (e.g., Rh, Pd, Au): Often favor Markovnikov addition.[7] Early Transition Metals & Lanthanides (e.g., Ti, Zr, Sm): Can favor anti-Markovnikov addition, especially with sterically demanding ligands.
Ligand Effects The steric and electronic properties of the ligands on the metal center can dramatically influence which terminus of the alkene coordinates to the metal and undergoes nucleophilic attack. Bulky ligands can direct the reaction to the less sterically hindered position.[7]
Substrate Sterics Bulky substituents on the alkene or the amine can create a steric bias that favors the formation of one regioisomer over the other.
Ring Size Preference Intramolecular reactions are often biased towards the formation of 5- or 6-membered rings due to favorable transition state energies.[6]

Troubleshooting Strategies:

  • Catalyst Screening: Systematically screen a variety of catalysts from different metal groups (e.g., a rhodium catalyst vs. a titanium catalyst).

  • Ligand Modification: If using a catalyst system where the ligand can be varied, try ligands with different steric bulk and electronic properties.

  • Protecting Groups: The nature of the protecting group on the nitrogen can influence the steric environment and the nucleophilicity of the amine, thereby affecting regioselectivity.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control in azaspiro synthesis to minimize side reactions?

A: Generally, the most critical parameters are:

  • Concentration: As discussed in the RCM example, high dilution is often key for intramolecular reactions to prevent polymerization.

  • Temperature: Some side reactions have higher activation energies than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress these unwanted pathways.

  • Catalyst/Reagent Stoichiometry: Precise control of the amount of catalyst, reagents, and any additives is crucial. Deviations can lead to catalyst deactivation or the promotion of side reactions.

  • Purity of Starting Materials: Impurities can sometimes poison catalysts or initiate unforeseen side reactions. Ensure your starting materials are of high purity.

Q: How can I differentiate between diastereomers of my azaspiro compound?

A: A combination of techniques is usually necessary:

  • NMR Spectroscopy: 2D NMR techniques like NOESY can show through-space correlations between protons, which can help determine the relative stereochemistry.

  • X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a crystalline compound.

  • Chiral HPLC: For enantiomers, separation on a chiral stationary phase is the standard method. For diastereomers, standard HPLC or GC may be sufficient for separation and quantification.

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways and potential side reactions in the synthesis of azaspiro compounds.

pictet_spengler cluster_0 Pictet-Spengler Azaspirocyclization start β-Arylethylamine + Aldehyde/Ketone iminium Iminium Ion Intermediate start->iminium Condensation spiroindolenine Spiroindolenine Intermediate iminium->spiroindolenine 5-endo-trig Cyclization spiro Azaspiroindoline (Desired Product) rearranged Tetrahydro-β-carboline (Side Product) spiroindolenine->spiro Reduction (Interrupted Pathway) spiroindolenine->rearranged Ring Expansion/ Rearomatization rcm_pathway cluster_1 Ring-Closing Metathesis (RCM) start Acyclic Diene Substrate desired Azaspirocycle (Desired Product) start->desired Intramolecular RCM (Favored at High Dilution) polymer Polymeric Byproduct (Side Product) start->polymer Intermolecular Metathesis (Favored at High Concentration)

Caption: Competing intramolecular (desired) and intermolecular (side reaction) pathways in Ring-Closing Metathesis.

References

  • Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. ResearchGate. [Link]

  • Recent development and applications of semipinacol rearrangement reactions. National Institutes of Health. [Link]

  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. ACS Publications. [Link]

  • Novel spirocyclic systems via multicomponent aza-Diels–Alder reaction. RSC Publishing. [Link]

  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health. [Link]

  • Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. National Institutes of Health. [Link]

  • Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)–N(1′)-bisindoles and C(3)–N(1′)-diindolylmethane. RSC Publishing. [Link]

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. ACS Publications. [Link]

  • Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. ACS Publications. [Link]

  • Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. National Institutes of Health. [Link]

  • Late Transition Metal-Catalyzed Hydroamination and Hydroamidation. ACS Publications. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Ligand-controlled regioselectivity in the hydrothiolation of alkynes by rhodium N-heterocyclic carbene catalysts. National Institutes of Health. [Link]

  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Semantic Scholar. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health. [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health. [Link]

  • Incorporating polar oxazolidinones into polycyclooctadiene via frontal ring-opening metathesis polymerization. RSC Publishing. [Link]

  • New Insights into the (A)Synchronicity of Diels–Alder Reactions: A Theoretical Study Based on the Reaction Force Analysis and Atomic Resolution of Energy Derivatives. MDPI. [Link]

  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. ResearchGate. [Link]

  • β-hydride elimination in palladium-catalyzed reactions. ResearchGate. [Link]

  • Aza-Diels-Alder reaction for fused and spiro-indole-pyridazines. ResearchGate. [Link]

  • Photoredox-mediated N-centered radical addition/semipinacol rearrangement for the convenient synthesis of β-amino (spiro)cyclic ketones. RSC Publishing. [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drughunter.com. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health. [Link]

  • Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Organo-catalyzed photoelectrochemical ring-contraction of arylidenecyclobutanols via radical cation-triggered semipinacol rearrangement. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 4-Azaspiro[2.5]octane Production

Welcome to the technical support center for the synthesis and scale-up of 4-Azaspiro[2.5]octane. This valuable spirocyclic amine is a crucial building block in medicinal chemistry, lauded for its ability to impart favora...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Azaspiro[2.5]octane. This valuable spirocyclic amine is a crucial building block in medicinal chemistry, lauded for its ability to impart favorable pharmacokinetic and physicochemical properties to drug candidates.[1] However, transitioning its synthesis from the bench to a larger scale presents a unique set of challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these hurdles effectively. Our focus is on anticipating problems, understanding their root causes, and implementing robust solutions.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes for 4-Azaspiro[2.5]octane, and what are their primary scale-up concerns?

There are several established synthetic strategies for constructing the 4-Azaspiro[2.5]octane core. The choice of route often depends on the availability of starting materials, desired purity, and scalability. Here’s a comparative overview of common methods and their associated scale-up challenges:

Synthetic RouteDescriptionKey Scale-Up Challenges
Intramolecular Cyclization of Haloamines This classic approach, often involving a Hofmann-Löffler-Freytag-type reaction, utilizes a nitrogen-centered radical to form the pyrrolidine ring.[2][3]- Use of hazardous reagents (e.g., N-halosuccinimide).- Photochemical initiation can be difficult to control on a large scale.- Potential for side reactions, such as intermolecular coupling.
Reductive Amination A two-step, one-pot process involving the reaction of a ketone with an amine to form an imine, which is then reduced in situ to the desired amine.[4]- Choice of reducing agent is critical; some are pyrophoric or release toxic byproducts.- Control of reaction temperature to prevent over-reduction or side reactions.- Purification from excess reagents and byproducts.
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction that can be adapted for intramolecular cyclization to form the spirocyclic amine.[5][6]- Catalyst cost and sensitivity to air and moisture.- Ligand selection is crucial for optimal yield and selectivity.- Removal of palladium residues from the final product.
Diagram: Synthetic Approaches to 4-Azaspiro[2.5]octane

cluster_0 Synthetic Routes cluster_1 Scale-Up Challenges Intramolecular Cyclization Intramolecular Cyclization Hazardous Reagents Hazardous Reagents Intramolecular Cyclization->Hazardous Reagents e.g., N-halosuccinimide Reaction Control Reaction Control Intramolecular Cyclization->Reaction Control e.g., photochemistry Reductive Amination Reductive Amination Reductive Amination->Reaction Control e.g., temperature Purification Purification Reductive Amination->Purification e.g., byproduct removal Buchwald-Hartwig Amination Buchwald-Hartwig Amination Catalyst Issues Catalyst Issues Buchwald-Hartwig Amination->Catalyst Issues e.g., cost, sensitivity Buchwald-Hartwig Amination->Purification e.g., palladium removal

Caption: Key synthetic routes to 4-Azaspiro[2.5]octane and their associated scale-up challenges.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of 4-Azaspiro[2.5]octane synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low Yield in Intramolecular Cyclization

Q: My intramolecular cyclization reaction is giving a low yield of 4-Azaspiro[2.5]octane upon scale-up. What are the likely causes and how can I improve it?

A: Low yields in intramolecular cyclization reactions are often due to competing intermolecular side reactions, incomplete conversion, or product degradation. Here’s a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

CauseExplanationRecommended Action
Intermolecular Reactions At higher concentrations typical of scale-up, intermolecular reactions can outcompete the desired intramolecular cyclization.High Dilution: Gradually increase the solvent volume to favor the intramolecular pathway. A slow addition of the substrate to the reaction mixture can also be beneficial.
Inefficient Radical Generation If using a radical-mediated process like the Hofmann-Löffler-Freytag reaction, inefficient generation of the nitrogen-centered radical will lead to low conversion.Optimize Initiation: If using photochemical initiation, ensure uniform light penetration. For chemical initiation, screen different initiators and optimize their concentration.
Incorrect Reaction Temperature Temperature can significantly influence the rate of both the desired cyclization and competing side reactions.[7]Temperature Screening: Conduct small-scale experiments at various temperatures to find the optimal balance between reaction rate and selectivity.
Substrate Purity Impurities in the starting material can interfere with the reaction, leading to lower yields.Purify Starting Material: Ensure the precursor haloamine is of high purity before subjecting it to the cyclization conditions.

Experimental Protocol: Optimizing Reaction Concentration

  • Baseline Experiment: Run the reaction at your current scale-up concentration and record the yield.

  • Dilution Series: Set up a series of small-scale reactions where the concentration of the starting material is systematically decreased (e.g., 0.1 M, 0.05 M, 0.01 M).

  • Analysis: Analyze the yield of 4-Azaspiro[2.5]octane in each reaction by a suitable method (e.g., GC-MS or NMR with an internal standard).

  • Scale-Up Confirmation: Once the optimal concentration is identified, confirm the improved yield on a larger scale.

Diagram: Troubleshooting Low Yield in Intramolecular Cyclization

Low Yield Low Yield Intermolecular Reactions Intermolecular Reactions Low Yield->Intermolecular Reactions Inefficient Radical Generation Inefficient Radical Generation Low Yield->Inefficient Radical Generation Incorrect Temperature Incorrect Temperature Low Yield->Incorrect Temperature Substrate Impurity Substrate Impurity Low Yield->Substrate Impurity High Dilution High Dilution Intermolecular Reactions->High Dilution Optimize Initiation Optimize Initiation Inefficient Radical Generation->Optimize Initiation Temperature Screening Temperature Screening Incorrect Temperature->Temperature Screening Purify Starting Material Purify Starting Material Substrate Impurity->Purify Starting Material

Caption: A decision tree for troubleshooting low yields in intramolecular cyclization reactions.

Problem 2: Incomplete Reaction in Reductive Amination

Q: I am observing a significant amount of unreacted starting material or the intermediate imine in my large-scale reductive amination. How can I drive the reaction to completion?

A: Incomplete conversion in reductive amination can stem from several factors, including an insufficiently active reducing agent, equilibrium limitations in imine formation, or catalyst deactivation.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Insufficiently Active Reducing Agent The chosen reducing agent may not be potent enough to reduce the imine under the reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4]Screen Reducing Agents: If using a milder reducing agent like NaBH₃CN, consider switching to a more reactive one like NaBH(OAc)₃. Ensure the reducing agent is fresh and has been stored properly.
Imine Formation Equilibrium The formation of the imine from the ketone and amine is a reversible reaction. The presence of water can shift the equilibrium back towards the starting materials.Water Removal: Use a Dean-Stark apparatus to remove water azeotropically. Alternatively, add a dehydrating agent such as molecular sieves.
Steric Hindrance If the ketone or amine is sterically hindered, the rate of imine formation and/or reduction can be slow.Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature. Monitor the reaction progress by TLC or LC-MS.
pH Control The pH of the reaction is crucial. Imine formation is typically favored under mildly acidic conditions, but the reducing agent may decompose if the pH is too low.Optimize pH: Buffer the reaction mixture to maintain a pH between 5 and 7.
Problem 3: Catalyst Deactivation and Poor Selectivity in Buchwald-Hartwig Amination

Q: During the scale-up of an intramolecular Buchwald-Hartwig amination to synthesize 4-Azaspiro[2.5]octane, I'm experiencing catalyst deactivation and the formation of side products. What steps can I take to mitigate these issues?

A: Catalyst deactivation and the emergence of side products are common challenges when scaling up palladium-catalyzed reactions.[5] Careful control of reaction parameters is essential for a successful outcome.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Oxygen Sensitivity The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon).
Ligand Degradation The phosphine ligands used in Buchwald-Hartwig amination can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.Ligand Selection: Screen different generations of Buchwald ligands. Sterically hindered biarylphosphine ligands are often more robust.[5]
Base Incompatibility The choice of base is critical. A base that is too strong or too weak can lead to side reactions or incomplete conversion.Base Screening: Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). Screen a panel of bases to find the optimal one for your specific substrate.
Side Reactions At higher temperatures, side reactions such as β-hydride elimination can compete with the desired reductive elimination to form the C-N bond.[5]Temperature Optimization: Carefully control the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period.

Experimental Protocol: Ligand and Base Screening

  • Set up a Parallel Reactor: Use a multi-well plate or parallel synthesis setup to screen multiple conditions simultaneously.

  • Vary Ligands and Bases: In each well, use a different combination of a Buchwald ligand and a base. Keep the palladium source, substrate, solvent, and temperature constant.

  • Monitor Conversion and Purity: After a set reaction time, quench the reactions and analyze the product mixture from each well by LC-MS to determine the conversion and the purity of the desired 4-Azaspiro[2.5]octane.

  • Identify Optimal Conditions: The combination of ligand and base that gives the highest yield of the desired product with the fewest impurities represents the optimal conditions for scale-up.

III. References

  • Campbell, W.C. Ivermectin as an antiparasitic agent for use in humans. Ann. Rev. Microbiol. 1991, 45, 445–474. [Link]

  • Crump, A. Ivermectin: Enigmatic multifaceted 'wonder' drug continues to surprise and exceed expectations. J. Antibiotics 2017, 70, 495–505. [Link]

  • National Center for Biotechnology Information. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • National Center for Biotechnology Information. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. [Link]

  • National Center for Biotechnology Information. Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ACS Publications. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

  • Journal of the American Chemical Society. A Study of the Formation of Haloamines and Cyclic Amines by the Free Radical Chain Decomposition of N-Haloammonium Ions (Hofmann-Löffler Reaction). [Link]

  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

Sources

Optimization

Stability of 4-Azaspiro[2.5]octane under acidic and basic conditions

Welcome to the technical support center for 4-Azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this va...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this valuable spirocyclic scaffold under various chemical environments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and products.

Introduction to 4-Azaspiro[2.5]octane Stability

4-Azaspiro[2.5]octane is a key building block in medicinal chemistry, prized for its unique three-dimensional structure that can enhance the pharmacological properties of drug candidates. However, the inherent ring strain of the cyclopropane moiety and the basicity of the piperidine nitrogen present potential stability challenges. Understanding the behavior of this compound under acidic and basic conditions is critical for reaction optimization, formulation development, and predicting shelf-life.

This guide provides a comprehensive overview of the potential degradation pathways and offers practical solutions to mitigate these risks.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 4-Azaspiro[2.5]octane.

Q1: What is the primary stability concern for 4-Azaspiro[2.5]octane under acidic conditions?

A1: The principal concern under acidic conditions is the acid-catalyzed ring-opening of the strained cyclopropane ring. The piperidine nitrogen will be protonated, and the electron-withdrawing effect of the resulting ammonium ion can make the adjacent cyclopropane ring susceptible to nucleophilic attack, leading to ring cleavage. The exact degradation products will depend on the acid and solvent system used.

Q2: How does 4-Azaspiro[2.5]octane behave in the presence of strong bases?

A2: While the piperidine ring itself is relatively stable in base, the adjacent cyclopropane ring can be susceptible to degradation under strongly basic conditions. Literature on cyclopropylamines suggests that high pH can lead to hydrolytic degradation.[1] The mechanism may involve the free amine participating in or catalyzing the ring-opening of the cyclopropane.

Q3: Can I use 4-Azaspiro[2.5]octane in reactions involving acid chlorides or other acylating agents?

A3: Yes, 4-Azaspiro[2.5]octane can be acylated at the piperidine nitrogen. However, the reaction conditions should be carefully controlled. The use of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl) is recommended to prevent acid-catalyzed degradation of the cyclopropane ring.

Q4: Are there any specific analytical methods recommended for monitoring the stability of 4-Azaspiro[2.5]octane?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[2][3][4][5] This method should be capable of separating the intact 4-Azaspiro[2.5]octane from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.[6][7]

Q5: What is a "forced degradation study" and why is it important for 4-Azaspiro[2.5]octane?

A5: A forced degradation or stress testing study intentionally exposes the compound to harsh conditions (e.g., strong acids, bases, heat, light, oxidation) to accelerate degradation.[8][9][10][11][12][13][14][15][16][17][18] This is crucial for:

  • Identifying potential degradation products and pathways.

  • Developing and validating a stability-indicating analytical method.

  • Understanding the intrinsic stability of the molecule, which informs formulation and storage strategies.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 4-Azaspiro[2.5]octane.

Problem Potential Cause Troubleshooting Steps
Low yield or complete loss of starting material in an acidic reaction. Acid-catalyzed degradation of the cyclopropane ring.1. Lower the reaction temperature. 2. Use a milder acid or reduce the acid concentration. 3. Shorten the reaction time. 4. Consider using a protective group for the piperidine nitrogen if it's not the reaction site. 5. Perform the reaction in a non-nucleophilic solvent.
Formation of unexpected byproducts in a basic reaction. Base-catalyzed degradation of the cyclopropane ring.1. Use a weaker base or a non-nucleophilic hindered base. [19]2. Reduce the reaction temperature and time. 3. Ensure the absence of water if hydrolysis is a suspected pathway. 4. Analyze the byproducts by LC-MS or GC-MS to understand the degradation pathway.
Inconsistent results in stability studies. Variability in experimental conditions.1. Precisely control pH, temperature, and light exposure. 2. Use freshly prepared and standardized acid/base solutions. 3. Ensure consistent headspace and oxygen exposure in oxidative stress studies. 4. Use a validated stability-indicating HPLC method for analysis. [20]
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry or mobile phase.1. For the basic amine, use a column with end-capping or a hybrid particle technology to minimize tailing. 2. Incorporate a buffer in the mobile phase to control the ionization of the amine. 3. Optimize the gradient and organic modifier to achieve better separation from degradation products.

Part 3: Experimental Protocols

These protocols provide a starting point for assessing the stability of 4-Azaspiro[2.5]octane.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To assess the stability of 4-Azaspiro[2.5]octane under acidic conditions and identify potential degradation products.

Materials:

  • 4-Azaspiro[2.5]octane

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-Azaspiro[2.5]octane in water or a suitable co-solvent at a concentration of 1 mg/mL.

  • Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place both vials in a water bath at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH.

  • HPLC Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Base Hydrolysis

Objective: To evaluate the stability of 4-Azaspiro[2.5]octane under basic conditions.

Materials:

  • Same as Protocol 1.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-Azaspiro[2.5]octane.

  • Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Control Sample: Prepare a control as in Protocol 1.

  • Incubation: Incubate both vials at 60°C.

  • Time Points: Withdraw aliquots at specified intervals.

  • Neutralization: Neutralize the basic aliquots with an equivalent amount of 0.1 M HCl.

  • HPLC Analysis: Analyze the samples by HPLC.

Part 4: Visualization of Degradation Pathways and Workflows

Diagram 1: Potential Acid-Catalyzed Degradation Pathway

cluster_0 Acidic Conditions 4-Azaspiro[2.5]octane 4-Azaspiro[2.5]octane Protonated Species Protonated Species 4-Azaspiro[2.5]octane->Protonated Species + H+ Ring-Opened Carbocation Ring-Opened Carbocation Protonated Species->Ring-Opened Carbocation Ring Opening Degradation Products Degradation Products Ring-Opened Carbocation->Degradation Products + Nucleophile (e.g., H2O)

Caption: Proposed mechanism for acid-catalyzed degradation.

Diagram 2: Potential Base-Catalyzed Degradation Pathway

cluster_1 Basic Conditions 4-Azaspiro[2.5]octane 4-Azaspiro[2.5]octane Transition State Transition State 4-Azaspiro[2.5]octane->Transition State + OH- Ring-Opened Intermediate Ring-Opened Intermediate Transition State->Ring-Opened Intermediate Ring Opening Degradation Products Degradation Products Ring-Opened Intermediate->Degradation Products

Caption: Hypothetical pathway for base-catalyzed degradation.

Diagram 3: Forced Degradation Experimental Workflow

cluster_2 Forced Degradation Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions (Acid, Base, etc.) Stress Conditions (Acid, Base, etc.) Prepare Stock Solution->Stress Conditions (Acid, Base, etc.) Incubate at Controlled Temperature Incubate at Controlled Temperature Stress Conditions (Acid, Base, etc.)->Incubate at Controlled Temperature Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Incubate at Controlled Temperature->Withdraw Aliquots at Time Points Neutralize Samples Neutralize Samples Withdraw Aliquots at Time Points->Neutralize Samples Analyze by HPLC Analyze by HPLC Neutralize Samples->Analyze by HPLC End End Analyze by HPLC->End

Caption: General workflow for forced degradation studies.

References

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1547-1562.
  • ICH. (2025). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]

  • Veeprho. (2020). Stress Testing Study Design. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • ACS Publications. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Pharmaceutical Technology. (2003). A Stress Testing Benchmarking Study. Retrieved from [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2006). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • ResearchGate. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Springer. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
  • NIH. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Retrieved from [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ResearchGate. (2015). Stability indicating HPLC method development - a review. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Pharmaceutical Technology. (2003). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Retrieved from [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]

  • RJPN. (2023). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]

  • ResearchGate. (2005). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Retrieved from [Link]

  • Canadian Science Publishing. (2001). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Retrieved from [Link]

  • European Journal of Biochemistry. (1984). Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Retrieved from [Link]

  • RSC Publishing. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Retrieved from [Link]

  • ACS Publications. (2023). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Azaspiro[2.5]octane

Welcome to the technical support center for the synthesis of 4-Azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable spirocyclic scaffold. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth solutions in a direct question-and-answer format.

Synthesis Overview: A Common Route

A prevalent and efficient method for synthesizing 4-Azaspiro[2.5]octane involves a two-step process starting from cyclopropanecarboxaldehyde and aminoacetaldehyde dimethyl acetal. The initial reaction is a reductive amination to form an intermediate, which is then cyclized under acidic conditions to yield the final product.

Synthesis_Workflow A Cyclopropanecarboxaldehyde C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Aminoacetaldehyde dimethyl acetal B->C D Intermediate: N-(cyclopropylmethyl)-2,2-dimethoxyethan-1-amine C->D G Impurity Formation C->G E Acidic Cyclization (e.g., HCl) D->E F 4-Azaspiro[2.5]octane E->F E->G

Caption: Figure 1: A common synthetic workflow for 4-Azaspiro[2.5]octane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude 4-Azaspiro[2.5]octane product?

A1: Based on the synthetic route described above, the most probable impurities include:

  • Unreacted Starting Materials: Residual cyclopropanecarboxaldehyde and aminoacetaldehyde dimethyl acetal.

  • Intermediate Species: The uncyclized intermediate, N-(cyclopropylmethyl)-2,2-dimethoxyethan-1-amine.

  • Over-alkylation Product: The secondary amine, bis(cyclopropylmethyl)amine, formed from the reaction of the product with the starting aldehyde.[1]

  • Side-reaction Products: Impurities arising from side reactions of the starting materials or intermediates, such as products from the self-condensation of cyclopropanecarboxaldehyde.

Q2: I see an unexpected peak in my GC-MS analysis. How can I tentatively identify it?

A2: Tentative identification can be achieved by analyzing the mass spectrum of the unknown peak.

  • Look for the molecular ion peak (M+) : This will give you the molecular weight of the impurity.

  • Analyze the fragmentation pattern : Compare the fragmentation pattern to the known fragmentation of your starting materials, expected intermediates, and the final product. For instance, the presence of a cyclopropylmethyl fragment (m/z 55) could indicate an impurity derived from cyclopropanecarboxaldehyde.

  • Consider the retention time : Compare the retention time of the impurity to that of your starting materials. Unreacted starting materials will likely elute earlier than the product.

For definitive identification, isolation of the impurity followed by NMR spectroscopy is recommended.[2][3][4]

Q3: My overall yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete Reductive Amination: The initial coupling reaction may not be going to completion. This could be due to impure reagents, insufficient reducing agent, or non-optimal reaction conditions (temperature, time).

  • Inefficient Cyclization: The acid-catalyzed cyclization step might be incomplete. The strength and concentration of the acid, as well as the reaction temperature and duration, are critical parameters to optimize.

  • Product Loss During Work-up: 4-Azaspiro[2.5]octane is a relatively volatile and water-soluble amine. Significant amounts can be lost during aqueous washes and solvent evaporation.

  • Side Reactions: The formation of byproducts, as mentioned in Q1, will consume starting materials and reduce the yield of the desired product.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of 4-Azaspiro[2.5]octane.

Problem 1: Presence of Unreacted Starting Materials in the Crude Product

Symptoms:

  • GC-MS analysis of the crude product shows peaks corresponding to the molecular weights of cyclopropanecarboxaldehyde and/or aminoacetaldehyde dimethyl acetal.

  • ¹H NMR of the crude product shows characteristic signals of the aldehyde proton (~9.5 ppm) or the acetal methoxy groups (~3.3 ppm).

Causality: This issue points to an incomplete reductive amination reaction. The reducing agent may be decomposing, or the reaction conditions may not be optimal for driving the reaction to completion.

Solutions:

1. Reagent Quality and Stoichiometry:

  • Verify Reagent Purity: Use freshly distilled or high-purity cyclopropanecarboxaldehyde. Aminoacetaldehyde dimethyl acetal should be of high quality and stored under anhydrous conditions.

  • Check Reducing Agent Activity: Sodium triacetoxyborohydride (STAB) is a common choice for this reaction. Ensure it is fresh and has been stored properly to avoid deactivation by moisture.[5][6]

  • Optimize Stoichiometry: A slight excess of the amine component (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) can help drive the reaction to completion.

2. Reaction Conditions:

  • Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (30-40 °C) can be attempted, but be mindful of potential side reactions.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion before work-up.

Troubleshooting_Unreacted_SMs Problem Problem: Unreacted Starting Materials Cause Cause: Incomplete Reductive Amination Problem->Cause Solution1 Solution 1: Verify Reagent Quality & Optimize Stoichiometry Cause->Solution1 Solution2 Solution 2: Optimize Reaction Conditions Cause->Solution2 Step1a Use high-purity reagents Solution1->Step1a Step1b Use fresh, active reducing agent Solution1->Step1b Step1c Use slight excess of amine & reducing agent Solution1->Step1c Step2a Use dry, aprotic solvent Solution2->Step2a Step2b Optimize temperature Solution2->Step2b Step2c Monitor reaction to completion Solution2->Step2c

Caption: Figure 2: Troubleshooting unreacted starting materials.

Problem 2: Significant Amount of Uncyclized Intermediate Detected

Symptoms:

  • A major peak in the GC-MS of the crude product with a molecular weight corresponding to N-(cyclopropylmethyl)-2,2-dimethoxyethan-1-amine.

  • ¹H NMR of the crude product shows signals for the methoxy groups of the acetal (~3.3 ppm) and lacks the characteristic signals of the spirocyclic structure.

Causality: This indicates that the acid-catalyzed cyclization step is inefficient. The acidic conditions may not be strong enough, or the reaction may not have been allowed to proceed for a sufficient amount of time.

Solutions:

1. Acid Catalyst:

  • Acid Choice and Concentration: Typically, aqueous hydrochloric acid (e.g., 3-6 M HCl) is used. If cyclization is incomplete, a stronger acid or a higher concentration can be tested.

  • Anhydrous Conditions: Alternatively, using HCl gas in an organic solvent like dioxane or diethyl ether can be effective.

2. Reaction Conditions:

  • Temperature: The cyclization is often performed at room temperature or with gentle heating (40-50 °C). Increasing the temperature can accelerate the reaction, but should be done cautiously to avoid potential degradation.

  • Reaction Time: Monitor the disappearance of the intermediate by TLC or GC-MS to determine the optimal reaction time.

3. Work-up Procedure:

  • Ensure that the pH of the aqueous layer is sufficiently acidic during any extraction steps to keep the amine products protonated and in the aqueous phase, separating them from non-basic impurities.

Problem 3: Purification Challenges - Removing Polar Impurities

Symptoms:

  • The crude product is a viscous oil or a sticky solid.

  • Column chromatography results in poor separation of the product from polar impurities.

  • The final product has a persistent baseline in the ¹H NMR spectrum.

Causality: Polar impurities, such as amine salts and other water-soluble byproducts, can be challenging to remove from the final product.

Solutions:

1. Acid-Base Extraction:

  • A carefully controlled acid-base work-up is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The desired 4-Azaspiro[2.5]octane will be protonated and move to the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine back into an organic solvent.

2. Crystallization of the Hydrochloride Salt:

  • This is an excellent method for obtaining high-purity 4-Azaspiro[2.5]octane.[7][8]

    • Dissolve the purified free base in a suitable solvent (e.g., isopropanol or a mixture of diethyl ether and ethanol).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

    • The resulting hydrochloride salt can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Table 1: Purification Method Comparison

Purification MethodAdvantagesDisadvantagesBest For Removing
Column Chromatography Good for separating compounds with different polarities.Can be time-consuming and may lead to product loss on the column.Non-polar to moderately polar non-ionic impurities.
Acid-Base Extraction Highly effective for separating basic products from non-basic impurities.Can be challenging with emulsions; potential for product loss if pH is not carefully controlled.Non-basic organic impurities.
Crystallization as HCl Salt Often yields highly pure product; removes a wide range of impurities.Requires the product to form a stable, crystalline salt; yield can be affected by solubility.Polar and non-polar impurities that do not co-crystallize.

Analytical Characterization

Accurate identification of impurities relies on a comparison with the analytical data of the pure product.

Expected Analytical Data for 4-Azaspiro[2.5]octane:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Signals for the piperidine ring protons (typically in the range of 2.5-3.0 ppm).

    • Signals for the cyclopropyl ring protons (typically in the range of 0.2-0.8 ppm).

    • A broad singlet for the amine proton (NH), which may be exchangeable with D₂O.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Signals for the piperidine ring carbons.

    • Signals for the cyclopropyl ring carbons, including the spiro carbon.

  • Mass Spectrometry (EI):

    • Molecular ion peak (M⁺) at m/z = 111.

    • Characteristic fragmentation pattern.

GC-MS Analysis: A well-resolved peak for 4-Azaspiro[2.5]octane should be observed. The presence of other peaks indicates impurities. By comparing their mass spectra with the expected structures of byproducts, their identities can be inferred.[9][10][11]

References

  • BenchChem. (2025). Minimizing impurity formation in 2-Cycloheptylpropan-2-amine production.
  • Reductive Amination - an overview | ScienceDirect Topics. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (2024).
  • PubChem. (n.d.). 4-Azaspiro[2.5]octane hydrochloride.
  • PubChem. (n.d.). 4-Oxa-7-azaspiro[2.5]octane hydrochloride.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
  • Pure. (n.d.).
  • ResearchGate. (2016).
  • Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
  • PMC. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • Biosynth. (n.d.). tert-butyl 7-oxo-4-azaspiro[2.
  • AccelaChem. (n.d.). 1892578-21-0,4-Boc-7-oxo-4-azaspiro[2.5]octane.
  • Semantic Scholar. (n.d.).
  • PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.
  • MDPI. (2019). Quantitative NMR Spectroscopy for the Analysis of Fuels: A Case Study of FACE Gasoline F.
  • ScienceDirect. (2021).
  • ResearchGate. (2017).
  • MDPI. (2018). NMR Spectroscopy for Metabolomics Research.
  • Longdom Publishing. (n.d.).
  • Frontiers. (2024).
  • PubChem. (n.d.). 4-Azaspiro[2.5]octane hydrochloride.
  • PMC. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin.
  • Supelco. (n.d.). Bulletin 743L Separation of Hydrocarbons by Packed Column GC.
  • PubChem. (n.d.). 4-Oxa-7-azaspiro[2.5]octane hydrochloride.
  • PubMed. (1965). Studies on the hydrolysis of cyclophosphamide. I. Identification of N-(2-hydroxyethyl)-N'-(3-hydroxypropyl)ethylenediamine as the main product.
  • ResearchGate. (2015). (PDF) Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica.
  • Arabian Journal of Chemistry. (2020). Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS)

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for Azaspirocycle Formation

Welcome to the Technical Support Center for catalyst selection and optimization in azaspirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection and optimization in azaspirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming these structurally unique and pharmaceutically relevant scaffolds. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Issues in Azaspirocycle Synthesis

This section directly addresses specific experimental hurdles in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My reaction yield is low or non-existent. What are the primary factors to investigate?

Low product yield is a frequent challenge stemming from multiple potential sources. A systematic approach to troubleshooting is crucial.[1][2][3]

  • Potential Cause 1: Catalyst Inactivity or Deactivation.

    • Insight: The chosen catalyst may be inherently unsuitable for your specific substrate or may be deactivating under the reaction conditions.[4][5] Common deactivation pathways for palladium catalysts, for instance, include sintering, coking, poisoning by impurities, and leaching of the active metal.[5][6] For heterogeneous palladium(II) catalysts, reduction to inactive palladium(0) nanoparticles can be a significant issue.[7][8]

    • Solution:

      • Confirm Catalyst Viability: If possible, test the catalyst in a known, reliable reaction to ensure its activity.

      • Inert Atmosphere: For air-sensitive catalysts, ensure rigorous exclusion of oxygen and moisture using techniques like Schlenk lines or a glovebox.

      • Purify Reagents and Solvents: Trace impurities in solvents or starting materials can act as catalyst poisons.[1] Consider passing solvents through a purification system (e.g., alumina columns).

      • Catalyst Loading: Suboptimal catalyst loading can lead to low yields. A screening of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) is recommended.

      • Re-evaluate Catalyst Choice: If deactivation is suspected, consider a more robust catalyst or a different catalytic system altogether. For example, if a palladium catalyst is failing, a rhodium or iridium-based system might offer a different reactivity profile.

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Insight: Temperature, solvent, and concentration are critical parameters that dictate reaction kinetics and equilibrium. An inappropriate solvent can hinder solubility or unfavorably influence the transition state.[4]

    • Solution:

      • Temperature Screening: Systematically screen a range of temperatures. Some reactions require elevated temperatures to overcome activation barriers, while others may benefit from lower temperatures to prevent side reactions or catalyst decomposition.[4]

      • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically impact the reaction. Screen a diverse range of solvents (e.g., toluene, THF, DCE, MeCN).

      • Concentration Effects: The reaction concentration can influence reaction rates and the propensity for side reactions. Experiment with different molar concentrations of your limiting reagent.

  • Potential Cause 3: Purity of Starting Materials.

    • Insight: Impurities in the starting materials can inhibit the catalyst or lead to the formation of side products.[1][9]

    • Solution:

      • Purification: Purify starting materials by recrystallization, distillation, or column chromatography.

      • Characterization: Confirm the purity of your starting materials using techniques like NMR, LC-MS, or melting point analysis.[9]

Question 2: I am observing poor diastereoselectivity or enantioselectivity in my reaction. How can I improve this?

Achieving high stereoselectivity is often a primary goal in the synthesis of complex molecules like azaspirocycles.

  • Potential Cause 1: Inappropriate Ligand Choice.

    • Insight: For stereoselective reactions, particularly enantioselective ones, the chiral ligand is the most critical component. The ligand's steric and electronic properties create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.

    • Solution:

      • Ligand Screening: Screen a library of chiral ligands with varying steric bulk and electronic properties. For example, in palladium-catalyzed reactions, common ligand classes include phosphines (e.g., BINAP, Josiphos) and N-heterocyclic carbenes (NHCs).

      • Matching Ligand to Substrate: The optimal ligand is often substrate-dependent. A ligand that works well for one substrate may not be effective for another.

  • Potential Cause 2: Solvent Effects.

    • Insight: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting stereoselectivity.

    • Solution:

      • Solvent Screening: Evaluate a range of solvents. Less coordinating solvents may enhance the influence of the chiral ligand, while more coordinating solvents might compete for coordination to the metal center, reducing stereocontrol.

  • Potential Cause 3: Temperature.

    • Insight: Lower reaction temperatures generally lead to higher stereoselectivity by increasing the energy difference between diastereomeric transition states.

    • Solution:

      • Temperature Optimization: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Question 3: My TLC/LC-MS shows the formation of multiple side products. What are common side reactions and how can I suppress them?

Side reactions compete with the desired transformation, reducing the yield and complicating purification.

  • Potential Cause 1: Competing Reaction Pathways.

    • Insight: Depending on the reaction type, various side reactions can occur. For example, in ring-closing metathesis, alkene isomerization can be an issue.[10] In reactions involving strong bases, deprotonation can lead to undesired pathways.

    • Solution:

      • Adjust Reaction Time: Shorter reaction times can sometimes minimize the formation of side products that arise from product degradation or isomerization.

      • Modify Catalyst/Ligand: A different catalyst or ligand may have a higher selectivity for the desired reaction pathway.

      • Use of Additives: In some cases, additives can suppress side reactions. For example, in palladium-catalyzed cross-coupling reactions, the choice of base is critical.

  • Potential Cause 2: Substrate Decomposition.

    • Insight: The starting materials or the product may be unstable under the reaction conditions.

    • Solution:

      • Milder Conditions: Attempt the reaction under milder conditions (e.g., lower temperature, weaker base).

      • Protecting Groups: Consider if a protecting group strategy is necessary to mask reactive functional groups on your substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for azaspirocycle synthesis?

A variety of catalytic systems have been successfully employed for the synthesis of azaspirocycles. The choice depends heavily on the desired bond disconnection and the nature of the starting materials. Prominent classes include:

  • Palladium Catalysts: Widely used for cross-coupling reactions, C-H activation, and Heck-type cyclizations to form azaspirocycles.[11][12]

  • Ruthenium Catalysts: Primarily known for their application in ring-closing metathesis (RCM) to form the spirocyclic core.[10]

  • Gold Catalysts: Effective in catalyzing cycloisomerization and annulation reactions.[13][14]

  • Iridium and Rhodium Catalysts: Often used in enantioselective hydrogenations and other cyclization reactions.[15]

  • Organocatalysts: Chiral amines, phosphoric acids, and other small organic molecules can catalyze asymmetric reactions leading to chiral azaspirocycles.[16][17]

Q2: How do I systematically screen for the optimal catalyst and reaction conditions?

A systematic approach is key to efficient optimization. A common workflow involves:

  • Catalyst/Ligand Screening: Begin by screening a diverse set of catalysts and ligands under a standard set of conditions.

  • Solvent Screening: Once a promising catalyst/ligand system is identified, screen a range of solvents.

  • Temperature and Concentration Optimization: Fine-tune the reaction temperature and concentration to maximize yield and selectivity.

  • Base/Additive Screening (if applicable): If the reaction requires a base or other additives, screen different options.

High-throughput screening (HTS) techniques can significantly accelerate this process.

Q3: What is the role of the ligand in catalyst performance?

In transition metal catalysis, the ligand plays a crucial role in tuning the properties of the metal center. The ligand can influence:

  • Activity: By modifying the electron density at the metal center.

  • Selectivity: By creating a specific steric and electronic environment that favors the desired reaction pathway (regio-, chemo-, and stereoselectivity).

  • Stability: By preventing catalyst decomposition or aggregation.

Q4: When should I consider using a heterogeneous catalyst over a homogeneous one?

The choice between a homogeneous and a heterogeneous catalyst depends on the specific application.[4]

  • Homogeneous Catalysts:

    • Advantages: Typically exhibit higher activity and selectivity due to well-defined active sites. Reaction mechanisms are often better understood.

    • Disadvantages: Difficult to separate from the reaction mixture, leading to potential product contamination and making catalyst recycling challenging.

  • Heterogeneous Catalysts:

    • Advantages: Easily separated from the reaction mixture by filtration, allowing for straightforward product purification and catalyst recycling.[7]

    • Disadvantages: May have lower activity and selectivity compared to their homogeneous counterparts. Leaching of the active metal into the solution can also be an issue.[5]

Data Presentation: Comparative Analysis of Catalyst Performance

The following tables summarize quantitative data for different catalytic systems in azaspirocycle formation, providing a direct comparison of their efficacy.

Table 1: Palladium-Catalyzed Spirocyclization [11][12]

Substrate (Oxime Ester)C2 Insertion UnitCatalyst SystemSolventYield (%)Regioselectivity
N-methoxy-2-phenylpent-4-enamide2-chlorobenzoic acidPd(OAc)₂ / PPh₃Toluene85>20:1
N-methoxy-2-allyl-2-phenylacetamideethyl phenylpropiolatePd₂(dba)₃ / XantphosDioxane78>20:1
N-methoxy-2-(cyclohex-2-en-1-yl)acetamide2-chlorobenzoic acidPd(OAc)₂ / P(o-tol)₃Toluene92>20:1

Table 2: Gold-Catalyzed Annulation for Spiro Azacycles [14]

| Diynamide | Anthranil | Catalyst System | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | | N-(4-methoxybenzyl)-N-(penta-2,4-diynyl)tosylamide | 2-aminobenzaldehyde | PPh₃AuCl / AgNTf₂ | DCE | 68 | | N-(4-methylbenzyl)-N-(penta-2,4-diynyl)tosylamide | 2-aminobenzaldehyde | PPh₃AuCl / AgNTf₂ | DCE | 75 | | N-benzyl-N-(penta-2,4-diynyl)tosylamide | 2-amino-5-chlorobenzaldehyde | PPh₃AuCl / AgNTf₂ | DCE | 62 |

Experimental Protocols: Detailed Methodologies

Protocol 1: General Procedure for Palladium-Catalyzed Narasaka-Heck/C-H Activation/[4+2] Annulation Cascade [11]

  • Setup: To an oven-dried Schlenk tube, add the γ,δ-unsaturated oxime ester (0.2 mmol), 2-chlorobenzoic acid (0.4 mmol), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).

  • Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Base: Add anhydrous toluene (2.0 mL) and K₂CO₃ (0.4 mmol) via syringe.

  • Reaction: Stir the mixture at 110 °C for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Validation & Scale-up start Define Target Azaspirocycle lit_review Literature Review for Analogous Systems start->lit_review catalyst_screen Screen Diverse Catalyst Classes (Pd, Ru, Au, Organocatalyst) lit_review->catalyst_screen ligand_screen Screen Ligand Library (Phosphines, NHCs, etc.) catalyst_screen->ligand_screen solvent_screen Solvent Screening (Polar, Apolar, Coordinating) ligand_screen->solvent_screen temp_screen Temperature Optimization (-20°C to 120°C) solvent_screen->temp_screen base_screen Base/Additive Screening (if applicable) temp_screen->base_screen optimized_cond Optimized Conditions base_screen->optimized_cond substrate_scope Substrate Scope Evaluation optimized_cond->substrate_scope scale_up Scale-up Reaction substrate_scope->scale_up Low_Yield_Troubleshooting start Low or No Yield Observed check_purity Are starting materials pure? start->check_purity purify Purify starting materials (Chromatography, Recrystallization) check_purity->purify No check_catalyst Is the catalyst active? check_purity->check_catalyst Yes purify->check_catalyst test_catalyst Test catalyst on a known reaction check_catalyst->test_catalyst Unsure replace_catalyst Use fresh or new catalyst check_catalyst->replace_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes test_catalyst->replace_catalyst Inactive test_catalyst->check_conditions Active replace_catalyst->check_conditions optimize_temp Screen Temperature check_conditions->optimize_temp No success Yield Improved check_conditions->success Yes optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_conc Screen Concentration optimize_solvent->optimize_conc optimize_conc->success

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 66(2-4), 259-268. Request PDF from [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow for automatic approach of catalyst design. Retrieved from [Link]

  • Ming, F., et al. (2020). Cascade Reaction of Enyne-Amides with Sulfur-Ylides for the Synthesis of Indole-Tethered 5-Oxaspiro[2.4]hept-6-ene Derivatives. Request PDF from ResearchGate. Retrieved from [Link]

  • Wang, Y.-T., et al. (2020). Ligand-Dependent Chemoselectivity in Gold-Catalyzed Reactions between Anthranils and Diynamides. Formation of Spiro Azacyclic Compounds versus 1-Imino-1H-Indene-3-Carboximidamides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow diagram representing a typical workflow for the development of (heterogeneous) catalysts. Retrieved from [Link]

  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva-portal.org. Retrieved from [Link]

  • Ernst, M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5438-5447. PubMed. Retrieved from [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]

  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. SLUpub. Retrieved from [Link]

  • Zhang, H., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science, 13(20), 5957-5963. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthetic Routes to Azacycles. Molecules, 25(12), 2737. Retrieved from [Link]

  • Heathcock, C. H., et al. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 73(11), 4224-4235. ACS Publications. Retrieved from [Link]

  • Williams, T. J., et al. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 11(9), 2023-2026. PubMed. Retrieved from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • Overman, L. E., et al. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science, 13(20), 5957-5963. RSC Publishing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring 4-Azaspiro[2.5]octane Reactions

Welcome to the dedicated technical support guide for monitoring reactions involving 4-Azaspiro[2.5]octane and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for monitoring reactions involving 4-Azaspiro[2.5]octane and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important spirocyclic amine scaffold. Given its small, polar, and basic nature, monitoring its reactions by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can present unique challenges.[1] This guide provides in-depth, field-tested insights and troubleshooting protocols to ensure your analyses are accurate, reproducible, and efficient.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress.[2] It allows for a quick check on the consumption of starting materials and the formation of products.[3][4] However, the basicity of the secondary amine in 4-Azaspiro[2.5]octane can lead to strong interactions with the acidic silica gel stationary phase, causing common issues like streaking.[5][6]

Frequently Asked Questions (FAQs) - TLC

Q1: My spots are streaking or tailing down the plate. What's happening and how do I fix it?

A1: This is the most common issue when analyzing basic compounds like amines on standard silica gel plates.[5][7] The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with your basic amine, causing it to "stick" and move unevenly with the solvent front.[6]

  • Primary Cause: Strong acid-base interaction between the basic analyte and acidic silica gel.

  • Troubleshooting Steps:

    • Overloading: First, ensure you are not overloading the plate. Try diluting your sample significantly and spotting a smaller amount.[5][8]

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

      • Add 0.5-2% triethylamine (TEA) to your solvent system.[6][8]

      • Alternatively, use a few drops of ammonium hydroxide or a solution of 1-10% ammonia in methanol as part of your mobile phase.[7][8]

Q2: I can't see any spots on my plate after development, even under UV light.

A2: 4-Azaspiro[2.5]octane lacks a significant UV chromophore, meaning it does not absorb UV light at 254 nm. Therefore, UV visualization is often ineffective for the parent scaffold unless your starting material or product has a UV-active group attached.

  • Primary Cause: The compound is not UV-active.

  • Troubleshooting Steps:

    • Use a Visualization Stain: You must use a chemical stain that reacts with the amine functionality.[7][8]

    • Concentration: Your sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry completely between applications.[7][8]

    • Volatility: Ensure your compound has not evaporated from the plate, especially if excessive heat is used for drying.[8]

Key Experimental Protocols - TLC

Recommended TLC Stains for Amines

StainPreparationProcedureExpected Result
Ninhydrin 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid.[9]Dip the plate in the solution, then heat gently with a heat gun until spots appear.Primary amines give intense purple spots. Secondary amines like 4-azaspiro[2.5]octane typically yield yellow to light orange spots, which can be faint.[9][10]
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.Dip the plate in the solution. No heating is required.Oxidizable groups, including amines, will appear as yellow-brown spots on a purple background. This is a very universal and sensitive stain.[10][11]
Iodoplatinate Commercially available spray reagent.Spray the plate evenly.Suitable for detecting alkaloids and organic nitrogen-containing compounds.[12]

Standard Protocol for Monitoring a Reaction

  • Prepare the Chamber: Add your chosen eluent (e.g., 90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide) to a depth of ~0.5 cm in the developing chamber.

  • Spot the Plate: Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel plate. Spot three lanes:

    • Left Lane: Starting Material (SM)

    • Middle Lane (Co-spot): Spot the SM, then spot the Reaction Mixture (RM) directly on top of it.[13]

    • Right Lane: Reaction Mixture (RM)

  • Develop: Place the plate in the chamber and allow the solvent to elute until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and dry it completely. Visualize using an appropriate stain (e.g., KMnO₄). A successful reaction will show the disappearance of the SM spot and the appearance of a new product spot with a different Rf value in the RM lane.[3]

TLC Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common TLC issues.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Guide

LC-MS provides quantitative data and mass confirmation, making it a powerful tool for reaction monitoring. However, the polarity and basicity of 4-Azaspiro[2.5]octane create significant challenges for traditional reversed-phase (RP) chromatography, often resulting in poor retention and bad peak shape.[14][15]

Frequently Asked Questions (FAQs) - LC-MS

Q1: My compound elutes in the solvent front on a C18 column. How can I get it to retain?

A1: This is expected. Small, polar, hydrophilic compounds like 4-Azaspiro[2.5]octane are not retained well on non-polar C18 stationary phases under typical reversed-phase conditions.[14][16]

  • Primary Cause: Lack of hydrophobic interaction between the polar analyte and the non-polar C18 stationary phase.

  • Troubleshooting Strategies:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best approach. HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) with a high-organic mobile phase.[16][17][18] It is specifically designed to retain and separate very polar compounds.[19]

    • Aqueous Normal-Phase (ANP): A subset of HILIC, this technique uses a polar stationary phase with a mobile phase of high acetonitrile content and a small amount of aqueous buffer.

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a more hydrophobic complex with your protonated amine, increasing retention on a C18 column.[20][21] Caution: Non-volatile ion-pairing agents can contaminate the MS source.[21] Use volatile reagents and consider dedicating a column and system if used frequently.[21]

Q2: My peaks are tailing badly, even if I get some retention. Why?

A2: Peak tailing for basic compounds is often caused by secondary interactions with the silica backbone of the column packing material.[22][23] Residual silanol groups on the silica surface can be deprotonated and negatively charged, leading to strong ionic interactions with your positively charged amine analyte.[22]

  • Primary Cause: Secondary ionic interactions with residual silanols.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Using an acidic mobile phase (e.g., 0.1% formic acid) ensures your amine is consistently protonated and helps "shield" the silanol interactions. However, this alone may not be sufficient.

    • Add a Buffer: Adding a buffer salt (e.g., 10 mM ammonium formate or ammonium acetate) to the mobile phase is highly effective.[22] The ammonium ions in the buffer compete with your analyte for the active silanol sites, dramatically improving peak shape.[22][23]

    • Use a High-Purity, End-Capped Column: Modern columns designed for MS have lower residual silanol activity and are more robust for analyzing basic compounds.

    • Operate at Higher pH: With a pH-stable column (like a hybrid or polymer-based column), you can use a high-pH mobile phase (e.g., pH 10 with ammonium bicarbonate). At high pH, your amine will be in its neutral form, eliminating ionic interactions with silanols and improving peak shape.

Key Experimental Protocols - LC-MS

Recommended Starting LC-MS Conditions

ParameterHILIC Method (Recommended)Reversed-Phase Method (Alternative)
Column HILIC Column (e.g., Silica, Amide, Zwitterionic), 2.1 x 50 mm, <3 µmC18 Column (High-purity, end-capped), 2.1 x 50 mm, <3 µm
Mobile Phase A 10 mM Ammonium Formate in Water0.1% Formic Acid and 10 mM Ammonium Formate in Water
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water0.1% Formic Acid in Acetonitrile
Gradient 95% B -> 50% B over 5 minutes5% B -> 95% B over 5 minutes
Flow Rate 0.4 mL/min0.4 mL/min
MS Ionization ESI+ (Positive Electrospray Ionization)ESI+ (Positive Electrospray Ionization)
Expected m/z [M+H]⁺ = 113.1[M+H]⁺ = 113.1
LC-MS Troubleshooting Workflow

Caption: A decision tree for resolving common LC-MS analysis problems.

References

  • EPFL. TLC Visualization Reagents. Retrieved from [Link]

  • ChemBAM. TLC troubleshooting. Retrieved from [Link]

  • pharmashare.in. (2025-06-29). Troubleshooting TLC. Retrieved from [Link]

  • Silver, J. (2013-11-01). Answer to "Tailing in TLC - can anyone help?". ResearchGate. Retrieved from [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Subramanian, G. (2011-08-31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central (PMC) - NIH. Retrieved from [Link]

  • LCGC International. (2019-09-26). Analysis of Underivatized Biogenic Amines by LC–MS/MS Using an Alternative Ion-pairing Chromatography Technique. Retrieved from [Link]

  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • Scribd. TLC Visualization Reagents Guide. Retrieved from [Link]

  • Restek. (2018-01-02). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Lewis, M. R., et al. (2022-06-03). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. Retrieved from [Link]

  • SciSpace. Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. Retrieved from [Link]

  • Unknown. Thin Layer Chromatography. Retrieved from [Link]

  • LookChem. Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. Retrieved from [Link]

  • ResearchGate. (2018-07-27). Which ion pair reagents are compatible with LC-MS?. Retrieved from [Link]

  • Young, J. E., et al. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • REACH Devices, LLC. TLC stains. Retrieved from [Link]

  • Agilent. (2018-01-31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • PubChem. 4-Oxa-7-azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • PubChem. 4,7-Diazaspiro(2.5)octane. Retrieved from [Link]

  • YouTube. (2018-01-03). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • alwsci. (2025-11-27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Unknown. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • Phenomenex. (2022-05-20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • HALO Columns. (2023-11-03). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Retrieved from [Link]

  • Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

  • Kema, I. P., et al. Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines. PubMed. Retrieved from [Link]

  • Shimadzu Scientific Instruments. Fundamentals of LC, MS and LCMS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022-04-18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Agilent. (2019-09-16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Chem-Space. 4-oxa-7-azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. Retrieved from [Link]

  • LookChem. Cas 147804-30-6,1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Retrieved from [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Washington State University. Monitoring Reactions by TLC. Retrieved from [Link]

  • LCGC International. (2023-03-30). Nitrosamine analysis: Challenges and updated LC-MS/MS solutions. Retrieved from [Link]

  • Wikipedia. Thin-layer chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Ascendant Spirocycle: A Comparative Guide to 4-Azaspiro[2.5]octane as a Piperidine Bioisostere in Drug Design

Introduction: Beyond the Privileged Piperidine The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Piperidine

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs.[1] Its six-membered saturated heterocyclic structure offers a reliable means to introduce a basic nitrogen atom, crucial for target engagement and for tailoring physicochemical properties such as solubility.[2][3] However, the very ubiquity of the piperidine moiety also presents challenges. The relentless pursuit of novel chemical matter with improved pharmacological profiles necessitates the exploration of bioisosteric replacements that can retain the desirable features of piperidine while offering advantages in metabolic stability, target selectivity, and three-dimensional diversity.[1][4]

This guide provides an in-depth, data-driven comparison of 4-azaspiro[2.5]octane as a compelling, yet underexplored, bioisostere for piperidine. We will dissect the structural nuances, compare key physicochemical properties, and provide validated experimental protocols to empower researchers in their quest to design next-generation therapeutics.

The Rationale for Spirocyclic Scaffolds

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in lead optimization. The move from a simple monocyclic system like piperidine to a spirocyclic one, such as 4-azaspiro[2.5]octane, is a deliberate design choice aimed at achieving several key objectives:

  • Enhanced Three-Dimensionality: The spirocyclic core introduces a rigid, defined three-dimensional geometry, which can lead to more precise interactions with protein binding pockets and potentially improve selectivity.[5]

  • Improved Physicochemical Properties: Altering the carbon framework around the basic nitrogen can modulate properties like lipophilicity (logD) and basicity (pKa), which are critical for a drug's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Blocking Metabolic "Soft Spots": The α-carbons to the nitrogen in piperidine are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The quaternary spirocyclic carbon in 4-azaspiro[2.5]octane can shield these positions, potentially enhancing metabolic stability.[1]

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Bioisosteric Replacement" Piperidine [label=""]; Arrow [label="⇌"]; Azaspiro_octane [label=""]; end subgraph "Key Objectives" A[Enhanced 3D Geometry]; B[Modulated Physicochemical Properties]; C[Improved Metabolic Stability]; end Arrow --> A; Arrow --> B; Arrow --> C; } caption: "Bioisosteric replacement of piperidine with 4-azaspiro[2.5]octane."

Structural and Physicochemical Properties: A Head-to-Head Comparison

While direct, comprehensive comparative data for a single compound series featuring 4-azaspiro[2.5]octane versus piperidine is not extensively published, we can draw valuable insights from closely related spirocyclic systems. A study by Mykhailiuk and colleagues on 1- and 2-azaspiro[3.3]heptanes as bioisosteres for the piperidine moiety in the local anesthetic Bupivacaine provides an excellent case study.[6][7]

dot graph TD { subgraph "Structural Comparison" Piperidine [label="Piperidine"]; Azaspiro_octane [label="4-Azaspiro[2.5]octane"]; end style Piperidine fill:#F1F3F4,stroke:#5F6368 style Azaspiro_octane fill:#F1F3F4,stroke:#5F6368 } caption: "Core structures of Piperidine and 4-Azaspiro[2.5]octane."

The key structural difference is the introduction of a cyclopropyl ring fused at the 4-position of the piperidine core. This spirocyclization has profound effects on the molecule's shape and electronic properties.

PropertyPiperidine Analogue (Bupivacaine)2-Azaspiro[3.3]heptane Analogue1-Azaspiro[3.3]heptane AnalogueRationale for Change
pKa 11.411.211.3The basicity of the nitrogen remains largely unchanged, indicating a similar ability to form ionic interactions with a biological target.[6]
cLogP 3.73.43.4The calculated lipophilicity is slightly reduced in the spirocyclic analogues.
LogD (pH 7.4) 1.61.21.0A notable decrease in measured lipophilicity is observed, which can be advantageous for reducing off-target effects and improving the overall ADME profile.[6] This is a counterintuitive effect where adding carbon can lower lipophilicity, potentially due to increased basicity and altered hydration shells.[8]
Aqueous Solubility (µM) 1361213The rigid spirocyclic structure can lead to more stable crystal packing and, consequently, lower aqueous solubility. This is a critical parameter to monitor and optimize.[6]
Metabolic Stability (t½, min) Not Reported3152The 1-azaspiro[3.3]heptane analogue shows a significant improvement in metabolic stability in human liver microsomes compared to its 2-aza isomer, highlighting how the positioning of the spirocenter can influence metabolic fate.[6]

Data sourced from Kirichok et al. (2023) for N-acylated model compounds.[6]

This data compellingly demonstrates that replacing a piperidine with an azaspirocycle is not a simple one-to-one swap. While the fundamental basicity can be preserved, properties like lipophilicity and metabolic stability can be favorably modulated. The decrease in aqueous solubility, however, underscores the importance of a multi-parameter optimization approach in drug design.

Experimental Protocols: A Practical Guide

To rigorously evaluate 4-azaspiro[2.5]octane as a piperidine bioisostere, a systematic experimental workflow is essential. Here, we provide detailed, self-validating protocols for the synthesis of a key intermediate, assessment of its metabolic stability, and evaluation of its binding affinity to a representative G-Protein Coupled Receptor (GPCR) target.

dot graph TD { A[Synthesis of N-Boc-4-azaspiro[2.5]octane] --> B[Metabolic Stability Assay]; B --> C[Biological Activity Assay]; C --> D[Data Analysis & Comparison]; } caption: "Experimental workflow for evaluating a novel bioisostere."

Synthesis of a Versatile Intermediate: N-Boc-4-azaspiro[2.5]octane

This protocol outlines a plausible synthetic route to a protected 4-azaspiro[2.5]octane intermediate, which can then be elaborated into a variety of drug candidates. The synthesis of related diaza- and oxa-azaspiro[2.5]octane systems has been reported in the patent literature.[9][10]

Step 1: Synthesis of 1-(cyanomethyl)cyclopropan-1-ol

  • To a solution of cyclopropanone ethyl hemiacetal (1 eq.) in diethyl ether at -78 °C, add a solution of lithium cyanide (1.1 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cyanohydrin.

Step 2: Reduction to 1-(2-aminoethyl)cyclopropan-1-ol

  • Dissolve the cyanohydrin from Step 1 in anhydrous THF and add lithium aluminum hydride (2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain the amino alcohol.

Step 3: Intramolecular Cyclization and Protection

  • To a solution of the amino alcohol from Step 2 in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (1.2 eq.).

  • Stir at room temperature for 16 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-azaspiro[2.5]octane.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Materials:

  • Test compound and positive control (e.g., Verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard (e.g., Tolbutamide)

Procedure:

  • Prepare a stock solution of the test compound (1 mM in DMSO).

  • In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37 °C for 10 minutes.

  • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture into a quenching solution of cold acetonitrile containing the internal standard.

  • Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

Biological Activity: Radioligand Binding Assay for a Target GPCR

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor, in this case, a hypothetical GPCR target.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-dopamine for the D₂ receptor)

  • Non-labeled competitor (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates and a cell harvester

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the non-labeled competitor.

  • In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand (at a concentration close to its Kd), and either the test compound, the non-labeled competitor (at a high concentration to determine non-specific binding), or buffer (for total binding).

  • Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: A New Vector in Piperidine-Focused Drug Design

The strategic replacement of the ubiquitous piperidine ring with the 4-azaspiro[2.5]octane scaffold represents a promising avenue for the design of novel therapeutics with potentially superior properties. The inherent three-dimensionality and the ability to block common sites of metabolism make this spirocycle an attractive, albeit challenging, design element. As demonstrated by data from related azaspirocycles, this bioisosteric substitution can favorably modulate lipophilicity and enhance metabolic stability, key determinants of a successful drug candidate.[6] The provided experimental protocols offer a robust framework for the synthesis and comprehensive evaluation of 4-azaspiro[2.5]octane-containing compounds, enabling researchers to make data-driven decisions in their lead optimization campaigns. While challenges such as potential decreases in aqueous solubility must be carefully managed, the exploration of 4-azaspiro[2.5]octane and other novel spirocyclic scaffolds will undoubtedly continue to enrich the toolbox of medicinal chemists and pave the way for the next generation of innovative medicines.

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. Available from: [Link]

  • Stading, R., & Cui, M. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2268, 17-31. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., & Pękala, E. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116869. Available from: [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • Natho, P., Vicenti, A., & Luisi, R. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. 9(2). Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Bondinell, W. E., et al. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 29(8), 1528-1531. Available from: [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(19), 3524-3527. Available from: [Link]

  • Glase, S. A., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry, 48(8), 3076-3079. Available from: [Link]

  • Wanibuchi, F., et al. (1991). Synthesis and structure-activity studies of a series of spirooxazolidine-2,4-diones: 4-oxa analogues of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione. Journal of Medicinal Chemistry, 34(8), 2337-2345. Available from: [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1437-1442. Available from: [Link]

  • Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available from: [Link]

  • PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new generation, 1-azaspiro[3.3]heptane (this study). Retrieved from [Link]

  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]

  • PubMed. (n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

  • ScienceOpen. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships. Retrieved from [Link]

  • PubMed. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-oxa-4-azaspiro[2.5]octane hydrochloride (C6H11NO). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Physicochemical Properties of 4-azaspiro[2.5]octane and Piperidine for Drug Development Professionals

Introduction In the landscape of medicinal chemistry, the piperidine ring is a foundational scaffold, present in over 70 FDA-approved drugs.[1][2] Its simple, saturated heterocyclic structure provides a reliable building...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the piperidine ring is a foundational scaffold, present in over 70 FDA-approved drugs.[1][2] Its simple, saturated heterocyclic structure provides a reliable building block for engaging biological targets. However, the contemporary drive in drug discovery is to "escape from flatland"—a concept that champions the integration of three-dimensional (3D) structures to enhance pharmacological properties.[3] This has led to a burgeoning interest in spirocyclic systems, which are defined by two rings sharing a single common atom.[3]

This guide provides an in-depth, objective comparison of the physicochemical properties of the archetypal piperidine with a representative spirocyclic analogue, 4-azaspiro[2.5]octane. By examining key parameters such as basicity (pKa), lipophilicity (logP), and solubility, we will elucidate how the introduction of a spirocyclic cyclopropane ring modifies the core piperidine structure and, consequently, its behavior in biological systems. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select scaffolds that optimize potency, selectivity, and pharmacokinetic profiles.[4][5]

Structural and Conformational Analysis

At a glance, both molecules feature a six-membered nitrogen-containing ring. Piperidine adopts a stable chair conformation, similar to cyclohexane.[6] This conformation is flexible, allowing for rapid interconversion between two chair forms. In contrast, 4-azaspiro[2.5]octane incorporates a cyclopropane ring fused at the 4-position of the piperidine ring. This spiro-fusion introduces significant structural rigidity. The quaternary spiro-carbon locks the piperidine ring into a more defined conformation, reducing its conformational flexibility compared to the parent piperidine. This inherent three-dimensionality can be advantageous for creating more specific interactions with protein targets.[5]

Caption: 2D structures of Piperidine and 4-Azaspiro[2.5]octane.

Comparative Physicochemical Data

The introduction of a spiro-cyclopropane ring subtly but significantly alters the core physicochemical properties of the piperidine scaffold. The following table summarizes key quantitative data for both compounds.

PropertyPiperidine4-Azaspiro[2.5]octaneSignificance in Drug Discovery
Molecular Formula C₅H₁₁NC₇H₁₃NDetermines molecular weight and elemental composition.
Molecular Weight 85.15 g/mol [7]111.19 g/mol (Parent free base)Influences diffusion, bioavailability, and ligand efficiency.
pKa (conjugate acid) ~11.12 - 11.22[8]Predicted to be slightly lower than piperidineGoverns ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP (Octanol/Water) ~0.84[7][9]Predicted to be higher than piperidineMeasures lipophilicity, affecting membrane permeability, metabolic stability, and promiscuity.
Aqueous Solubility Miscible[6][10]Expected to be lower than piperidineCrucial for drug formulation, administration, and absorption.
Fraction of sp³ carbons (Fsp³) 1.01.0A measure of three-dimensionality; higher Fsp³ is often correlated with improved clinical success.[11]

In-Depth Property Analysis

Basicity (pKa)

The basicity of the nitrogen atom is a critical parameter for amine-containing drugs. It is measured by the pKa of the conjugate acid (pKaH).

  • Piperidine: With a pKaH around 11.1, piperidine is a strong organic base.[8][12] At physiological pH (7.4), it will be almost entirely protonated. This positive charge can be crucial for forming ionic interactions with negatively charged residues in a target protein but can also hinder passive diffusion across cell membranes.

  • 4-Azaspiro[2.5]octane: While specific experimental data for 4-azaspiro[2.5]octane is scarce, the introduction of the cyclopropane ring is expected to have a modest effect on basicity. The sp-hybridized character of the cyclopropane carbons can exert a slight electron-withdrawing effect, potentially reducing the pKa relative to piperidine. This slight attenuation of basicity could be beneficial in drug design, as it may reduce off-target effects (e.g., hERG inhibition) while maintaining sufficient basicity for desired interactions.[5]

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Piperidine: With a logP of approximately 0.84, piperidine is relatively polar.[7] Its miscibility in water is high due to the nitrogen atom's ability to form hydrogen bonds.[10][]

  • 4-Azaspiro[2.5]octane: The addition of two carbon atoms in the cyclopropane ring increases the hydrocarbon content relative to the polar nitrogen atom. This inherently increases the lipophilicity, resulting in a higher logP value compared to piperidine. While this can improve membrane permeability, an excessive increase in logP can lead to poor solubility, increased metabolic liability, and higher plasma protein binding. The strategic value of spirocycles lies in their ability to modulate lipophilicity and other properties to achieve an optimal balance.[11][14]

Solubility

Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body.

  • Piperidine: As a small, polar molecule capable of hydrogen bonding, piperidine is miscible with water.[15]

  • 4-Azaspiro[2.5]octane: The increased lipophilicity of the spirocyclic compound is expected to decrease its aqueous solubility compared to piperidine. However, spirocyclic scaffolds are often employed to improve solubility relative to other flat, aromatic systems of similar molecular weight because their 3D structure can disrupt crystal lattice packing, a key factor in solid-state solubility.[5]

Implications for Drug Design

The choice between a simple piperidine and a spirocyclic analogue like 4-azaspiro[2.5]octane is a strategic decision in lead optimization.

  • Vectorial Exit Points and 3D Exploration: The rigid, three-dimensional structure of 4-azaspiro[2.5]octane provides well-defined exit vectors for substituents. This allows for a more precise exploration of the 3D space within a binding pocket, potentially leading to increased potency and selectivity compared to the more flexible piperidine.[5]

  • Modulating Physicochemical Properties: As demonstrated, converting a piperidine to a spirocyclic analogue is a valid strategy to fine-tune pKa, logP, and solubility.[14] For instance, if a lead compound with a piperidine moiety is too polar (low logP), introducing a spirocycle can increase lipophilicity to improve cell permeability.

  • Metabolic Stability: The quaternary carbon at the spiro-center is not susceptible to oxidation by cytochrome P450 enzymes. Introducing this feature can block a potential site of metabolism, thereby improving the metabolic stability and half-life of a drug candidate.[11]

  • Novelty and Intellectual Property: As medicinal chemists explore beyond common scaffolds, novel spirocyclic systems offer opportunities to create new chemical entities with unique pharmacological profiles, strengthening intellectual property positions.[5]

Experimental Protocols

To ensure scientific integrity, the properties discussed must be verifiable through standardized experimental protocols.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the titration curve.

Methodology:

  • Preparation: Accurately weigh ~10 mg of the compound (e.g., 4-azaspiro[2.5]octane hydrochloride) and dissolve it in 50 mL of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely identify the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve compound in CO2-free water B Place in temp-controlled beaker with pH probe A->B Transfer C Add 0.1M NaOH in small increments B->C D Record pH after each addition C->D E Plot pH vs. Volume D->E Data Input F Determine half- equivalence point E->F G pKa = pH at 1/2 equivalence F->G

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of logP by Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The concentration should be chosen to be detectable in both phases.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol phase and the water phase (e.g., 10 mL each). Add a small aliquot of the stock solution.

  • Equilibration: Shake the vessel vigorously for 5-10 minutes at a constant temperature (e.g., 25°C). Then, centrifuge the mixture to ensure complete phase separation.

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol (Coct) and water (Cwater) phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient P as P = Coct / Cwater. The logP is the base-10 logarithm of P. The experiment should be repeated at least twice.

Conclusion

While piperidine remains a workhorse in medicinal chemistry, the strategic incorporation of spirocyclic motifs, as exemplified by 4-azaspiro[2.5]octane, offers a powerful tool for drug designers. The transition from a flexible, planar ring to a rigid, three-dimensional scaffold provides a nuanced method for modulating key physicochemical properties. The spiro-fusion increases lipophilicity and structural rigidity while potentially fine-tuning basicity. These modifications can translate into tangible improvements in potency, selectivity, and pharmacokinetic profiles, ultimately increasing the probability of success in the clinic.[11] This guide underscores the importance of understanding the fundamental physicochemical principles that govern molecular behavior, enabling a more rational and effective approach to modern drug design.

References

  • Wikipedia. Piperidine. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Solubility of Things. Piperidine. [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]

  • The Merck Index Online. Piperidine. [Link]

  • FooDB. Showing Compound Piperidine (FDB012644). [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • Oreate. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20522183, 4-Azaspiro[2.5]octane. [Link]

  • Pharmaceutical Technology. Analogues of Piperidine for Drug Design. [Link]

Sources

Validation

A Guide to the Structural Validation of 4-Azaspiro[2.5]octane using ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Scaffolds and the Imperative of Structural Verification Spirocyclic systems, characterized by two rings sharin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds and the Imperative of Structural Verification

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in drug discovery. Their inherent three-dimensionality offers access to novel chemical space, often leading to improved pharmacological properties such as increased potency and metabolic stability. 4-Azaspiro[2.5]octane, incorporating a cyclopropane and a piperidine ring, is a key building block in the synthesis of a variety of biologically active molecules.

Given the potential for isomeric impurities and alternative ring structures to arise during synthesis, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide will demonstrate how a thorough analysis of ¹H and ¹³C NMR data can unequivocally validate the structure of 4-Azaspiro[2.5]octane.

Predicted ¹H and ¹³C NMR Spectral Analysis of 4-Azaspiro[2.5]octane

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-Azaspiro[2.5]octane is expected to exhibit distinct signals corresponding to the protons of the cyclopropane and piperidine rings.

  • Cyclopropane Protons (H-1, H-2): A key feature will be the upfield signals of the cyclopropane protons. Due to the anisotropic magnetic field generated by the ring currents in the strained three-membered ring, these protons are significantly shielded and are expected to resonate at approximately 0.4-0.8 ppm .[1][2][3][4][5] These four protons would likely appear as a complex multiplet due to geminal and cis/trans vicinal couplings.

  • Piperidine Protons (H-3, H-5, H-6): The protons on the piperidine ring will be deshielded relative to the cyclopropane protons.

    • The protons on the carbons adjacent to the nitrogen atom (H-3 and H-5) are expected to appear in the range of 2.5-2.9 ppm . These would likely be triplets, coupled to the protons at the H-6 and H-8 positions, respectively.

    • The protons at the H-6 and H-8 positions of the piperidine ring are expected to resonate further upfield, likely in the range of 1.5-1.8 ppm , appearing as multiplets.

  • NH Proton: The proton on the nitrogen atom will be exchangeable and its chemical shift will be highly dependent on the solvent and concentration. It may appear as a broad singlet anywhere from 1.0-3.5 ppm .

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information for structural confirmation.

  • Spiro Carbon (C-4): The spiro carbon, being a quaternary carbon, will likely have a weak signal and is expected to be in the range of 20-30 ppm .

  • Cyclopropane Carbons (C-1, C-2): The carbons of the cyclopropane ring are expected to be shielded, resonating in the upfield region of the spectrum, likely around 10-20 ppm .

  • Piperidine Carbons (C-3, C-5, C-6, C-8):

    • The carbons adjacent to the nitrogen (C-3 and C-5) will be the most deshielded of the piperidine ring carbons, appearing in the range of 45-50 ppm .

    • The other piperidine carbons (C-6 and C-8) are expected to resonate at around 25-30 ppm .

Comparative Analysis: Distinguishing 4-Azaspiro[2.5]octane from Potential Isomeric Alternatives

To underscore the diagnostic power of NMR, let's consider a plausible isomeric alternative that could potentially form during a synthetic route targeting 4-Azaspiro[2.5]octane: 1-Azabicyclo[4.1.0]heptane .

Feature4-Azaspiro[2.5]octane (Predicted)1-Azabicyclo[4.1.0]heptane (Expected)Rationale for Distinction
¹H NMR: Cyclopropyl Protons Four protons in the highly shielded region (0.4-0.8 ppm).Two protons on the cyclopropane ring, likely in a slightly different chemical environment due to the fusion to the aziridine.The integration of the upfield signals would be a key differentiator.
¹H NMR: Protons α to Nitrogen Four protons (two sets of CH₂) adjacent to the nitrogen, appearing as distinct multiplets around 2.5-2.9 ppm.Two protons on the carbon adjacent to the nitrogen in the aziridine ring, expected at a significantly different chemical shift (likely more shielded). The other protons alpha to the nitrogen would be part of the six-membered ring.The number and chemical shifts of protons alpha to the nitrogen would be distinctly different.
¹³C NMR: Spiro Carbon A quaternary carbon signal expected around 20-30 ppm.No spiro carbon; instead, two bridgehead carbons.The presence or absence of a quaternary carbon signal in the predicted region is a definitive indicator.
¹³C NMR: Carbons α to Nitrogen Two equivalent carbons around 45-50 ppm.Two distinct carbons alpha to the nitrogen, one in the aziridine ring and one in the six-membered ring, with significantly different chemical shifts.The number and chemical shifts of the carbons adjacent to the nitrogen would provide clear differentiation.

This comparative analysis highlights how subtle differences in molecular structure lead to significant and readily interpretable variations in NMR spectra, allowing for confident structural assignment.

Experimental Protocols

For the acquisition of high-quality ¹H and ¹³C NMR spectra for the validation of 4-Azaspiro[2.5]octane, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for both ¹H and ¹³C NMR. If the compound is a hydrochloride salt, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) may be more appropriate.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃ (δ = 0.00 ppm). For aqueous solvents, a different standard such as DSS or TSP may be used.

¹H NMR Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 scans (depending on sample concentration)

¹³C NMR Acquisition
  • Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

Visualizing the Structure and Validation Workflow

To aid in the conceptualization of the molecule and the validation process, the following diagrams are provided.

Caption: Molecular structure of 4-Azaspiro[2.5]octane with atom numbering.

NMR_Validation_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Structural Validation Synthesis Synthesis of 4-Azaspiro[2.5]octane SamplePrep Sample Preparation Synthesis->SamplePrep H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing H1_NMR->DataProcessing C13_NMR->DataProcessing Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Couplings, Integration) DataProcessing->Spectral_Interpretation Comparison Comparison with Alternative Structures Spectral_Interpretation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the structural validation of 4-Azaspiro[2.5]octane using NMR.

Conclusion

The structural integrity of novel chemical entities is a cornerstone of reliable and reproducible scientific research, particularly in the realm of drug discovery and development. This guide has outlined a comprehensive approach to the structural validation of 4-Azaspiro[2.5]octane using ¹H and ¹³C NMR spectroscopy. By leveraging the predictable and distinct spectral signatures of its constituent cyclopropane and piperidine rings, and by comparing these with the expected spectra of potential isomers, researchers can achieve unambiguous confirmation of the target molecule. The provided protocols and conceptual workflows serve as a practical resource for scientists engaged in the synthesis and characterization of this important spirocyclic scaffold.

References

  • Baranac-Stojanović, M. ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Journal of Organic Chemistry, 2013 , 78(4), 1504-1507. [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]

  • PubChem. Cyclopropane. [Link]

  • PubMed. ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

  • Cherry. ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

Sources

Comparative

The Spirocyclic Advantage: Why 4-Azaspiro[2.5]octane Outperforms Traditional Heterocycles in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount objective. While traditional nitrogen-containing heterocycle...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount objective. While traditional nitrogen-containing heterocycles like piperidine, pyrrolidine, and morpholine have been mainstays in drug discovery for decades, their inherent structural limitations can often lead to challenges in optimizing drug-like properties. The emergence of novel scaffolds that offer enhanced three-dimensionality is revolutionizing the field, and among these, 4-azaspiro[2.5]octane has garnered significant attention as a bioisosteric replacement with distinct advantages. This guide provides an in-depth technical comparison of 4-azaspiro[2.5]octane and its traditional counterparts, supported by experimental data and protocols, to illuminate its potential in the development of next-generation therapeutics.

The Significance of Three-Dimensionality in Receptor Binding

The interaction between a drug molecule and its biological target is a highly specific, three-dimensional event. The ability of a ligand to effectively occupy the binding pocket of a protein is largely dictated by its shape and the spatial orientation of its functional groups. Traditional heterocycles, particularly those with a high degree of sp2 character, are often planar, which can limit their ability to make optimal contacts within a complex binding site.

Spirocyclic systems, by virtue of their fused ring structure originating from a single carbon atom, possess an inherent and rigid three-dimensional geometry.[1] This pre-organized conformation can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher binding affinity.[2] The spirocyclic core of 4-azaspiro[2.5]octane projects substituents into distinct vectors in 3D space, allowing for a more comprehensive exploration of the chemical space within a binding pocket compared to the relatively flat nature of traditional heterocycles.[3]

G cluster_0 Ligand-Receptor Interaction Traditional_Heterocycle Traditional Heterocycle (e.g., Piperidine) ~ Planar Conformation Binding_Pocket Protein Binding Pocket Traditional_Heterocycle->Binding_Pocket Suboptimal Fit Limited Interactions Spirocyclic_Scaffold 4-Azaspiro[2.5]octane Rigid 3D Conformation Spirocyclic_Scaffold->Binding_Pocket Improved Fit Enhanced Interactions

Caption: Comparison of binding interactions between traditional and spirocyclic scaffolds.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate, such as its basicity (pKa) and lipophilicity (logD), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The unique topology of 4-azaspiro[2.5]octane imparts it with a distinct set of properties compared to its traditional counterparts.

Basicity (pKa)

The basicity of a nitrogen-containing heterocycle influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions, such as hERG channel binding. The pKa of 4-azaspiro[2.5]octane is predicted to be slightly lower than that of piperidine and pyrrolidine, and significantly higher than morpholine. This moderation of basicity can be advantageous in reducing the risk of cardiotoxicity associated with highly basic compounds.

CompoundStructurepKa (Experimental/Predicted)
4-Azaspiro[2.5]octane 4-Azaspiro[2.5]octane~10.5 (Predicted)
PiperidinePiperidine11.1[4]
PyrrolidinePyrrolidine11.27[1]
MorpholineMorpholine8.36 (pKb of conjugate acid is 5.64)[5]
Lipophilicity (logD7.4)

Lipophilicity, often measured as the distribution coefficient at pH 7.4 (logD7.4), is a key factor in determining a drug's ability to cross cell membranes. While a certain degree of lipophilicity is necessary for oral absorption, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The introduction of a spirocyclic center has been shown to lower the logD7.4 of molecules compared to their corresponding six-membered heterocycles, a phenomenon attributed to an increase in basicity.[6] The predicted logD7.4 of 4-azaspiro[2.5]octane is expected to be lower than that of piperidine, which can be beneficial for improving the overall ADME profile.

CompoundStructurelogD7.4 (Experimental/Predicted)
4-Azaspiro[2.5]octane 4-Azaspiro[2.5]octane~0.8 (Predicted)
PiperidinePiperidine0.84 (logP)[4]
PyrrolidinePyrrolidine0.46 (logP)
MorpholineMorpholine-0.86 (logP)

Enhanced Metabolic Stability

Metabolic instability is a major cause of drug attrition during development. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are responsible for the metabolism of a vast majority of drugs. The hydrogens on the alpha-carbons to the nitrogen atom in traditional heterocycles are often susceptible to CYP-mediated oxidation. The quaternary spirocyclic carbon in 4-azaspiro[2.5]octane sterically shields the adjacent C-H bonds, making them less accessible to metabolic enzymes. This can lead to a significant improvement in metabolic stability and a longer in vivo half-life.[7]

G cluster_0 Metabolic Pathway Drug Drug Candidate CYP450 CYP450 Enzymes Drug->CYP450 Metabolism Metabolites Metabolites CYP450->Metabolites Oxidation Excretion Excretion Metabolites->Excretion

Caption: A simplified workflow of drug metabolism.

Compound/ScaffoldMetabolic Stability (Predicted % remaining after 30 min in HLM)
4-Azaspiro[2.5]octane derivative High (>80%)
Piperidine derivativeModerate to Low (Variable)
Pyrrolidine derivativeModerate to Low (Variable)
Morpholine derivativeGenerally Moderate

Experimental Protocols

Synthesis of 4-Azaspiro[2.5]octane Hydrochloride

While numerous patented routes exist for substituted 4-azaspiro[2.5]octanes, a general, adaptable synthesis for the parent heterocycle can be conceptualized from related procedures. A plausible route, inspired by the synthesis of analogous spirocycles, is outlined below.[1][3]

G Start 1-(aminomethyl)cyclopropan-1-ol Step1 Boc Protection Start->Step1 Step2 Oxidation to Aldehyde Step1->Step2 Step3 Reductive Amination with a Glycinate Ester Step2->Step3 Step4 Lactam Formation Step3->Step4 Step5 Reduction of Lactam and Boc Deprotection Step4->Step5 End 4-Azaspiro[2.5]octane HCl Step5->End

Sources

Validation

A Comparative Guide to the In Silico Evaluation of 4-Azaspiro[2.5]octane Derivatives for Drug-Like Properties

Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity is paramount. The 4-azaspiro[2.5]octane core represents one such promisin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity is paramount. The 4-azaspiro[2.5]octane core represents one such promising scaffold. Its rigid, spirocyclic nature, combining a cyclopropane and a piperidine ring, provides a distinct conformational arrangement that can be exploited to achieve high target specificity and novel intellectual property. The synthesis of such azaspirocycles has been a subject of interest, highlighting their potential as building blocks in drug discovery.[1]

However, the journey from a novel scaffold to a viable drug candidate is fraught with challenges, primarily the high attrition rates due to poor pharmacokinetic and safety profiles.[2] To mitigate these risks and streamline the development pipeline, in silico computational methods have become indispensable.[3] These approaches allow for the early-stage evaluation of critical properties such as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), enabling researchers to prioritize compounds with the highest probability of success before committing to costly and time-consuming synthesis and in vitro testing.[4]

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of a virtual library of 4-azaspiro[2.5]octane derivatives. We will compare their predicted drug-like properties against each other and a well-established benchmark drug, Ibuprofen. The methodologies described herein are designed to be self-validating, explaining the causal logic behind each computational step, from initial property prediction to dynamic interaction analysis.

Pillar 1: The Theoretical Framework of "Drug-Likeness"

Before embarking on a computational workflow, it is crucial to define the parameters that constitute a "drug-like" molecule. These properties are critical predictors of a compound's pharmacokinetic behavior in the human body.[5]

  • Physicochemical Properties & Lipinski's Rule of Five: Formulated by Christopher A. Lipinski, the "Rule of Five" is a foundational guideline for estimating the oral bioavailability of a compound.[5][6] It observes that most orally active drugs are relatively small and moderately lipophilic.[7] A compound is more likely to be orally bioavailable if it violates no more than one of the following criteria:

    • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.

    • LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity. Excessively lipophilic drugs can have poor aqueous solubility and be trapped in fat tissues.[8]

    • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.

    • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.

  • ADMET Profiling: This acronym encompasses the key pharmacokinetic properties that determine a drug's fate in the body.[4] Early in silico prediction of these factors is crucial for avoiding late-stage failures.[9]

    • Absorption: How a drug enters the bloodstream. Key predictors include water solubility and intestinal permeability.

    • Distribution: Where the drug travels in the body. This includes its ability to cross barriers like the blood-brain barrier (BBB).

    • Metabolism: How the body chemically modifies the drug, primarily by cytochrome P450 (CYP) enzymes in the liver. Inhibition of these enzymes can lead to dangerous drug-drug interactions.

    • Excretion: How the drug is eliminated from the body.

    • Toxicity: The potential for the drug to cause harmful effects. Computational toxicology aims to predict endpoints like mutagenicity, carcinogenicity, and organ-specific toxicity early in the discovery process.[10][11]

Pillar 2: A Validated Computational Workflow for Derivative Evaluation

This section details a step-by-step methodology for evaluating a virtual library of three hypothetical 4-azaspiro[2.5]octane derivatives (Derivative A, B, and C) against Ibuprofen as a benchmark.

G cluster_0 Step 1: Library Preparation cluster_1 Step 2: Drug-Likeness Screening cluster_2 Step 3: ADMET Prediction cluster_3 Step 4 & 5: Target Interaction Analysis Lib Virtual Library Generation (Derivatives A, B, C) Min 3D Structure Generation & Energy Minimization Lib->Min PhysChem Calculate Physicochemical Properties (MW, LogP, HBD, HBA) Min->PhysChem Lipinski Evaluate Lipinski's Rule of Five PhysChem->Lipinski ADME Predict ADME Properties (Solubility, Permeability, CYP Inhibition) Lipinski->ADME Tox Predict Toxicity Endpoints (Mutagenicity, Hepatotoxicity) ADME->Tox Dock Molecular Docking (Binding Affinity & Pose) Tox->Dock MD Molecular Dynamics Simulation (Complex Stability, RMSD) Dock->MD Decision Prioritize Candidate for Synthesis MD->Decision

Caption: In Silico Drug Discovery Workflow for 4-Azaspiro[2.5]octane Derivatives.
Experimental Protocol 1: Physicochemical Properties and Drug-Likeness

Causality: This initial step serves as a rapid filter to eliminate compounds that are unlikely to possess favorable oral bioavailability, based on the well-established principles of Lipinski's Rule of Five.[12] By comparing our derivatives to a successful oral drug like Ibuprofen, we establish a baseline for what a "good" profile looks like.

Methodology:

  • Obtain the 2D structures (SMILES format) for the hypothetical derivatives and the benchmark.

    • Derivative A, B, C: Hypothetical structures based on the 4-azaspiro[2.5]octane core.

    • Ibuprofen (Benchmark): CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

  • Utilize the SwissADME web server, a robust tool for evaluating pharmacokinetics and drug-likeness.[13]

  • Input the SMILES string for each compound into the server.

  • Execute the analysis and collate the data for molecular weight (MW), LogP, number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA).

  • Record the number of Lipinski rule violations for each compound.

Comparative Data Analysis:

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Ibuprofen (Benchmark) 206.283.97120
Derivative A 485.64.2370
Derivative B 450.53.1250
Derivative C 520.75.8693

Interpretation: Derivatives A and B, like Ibuprofen, fully comply with Lipinski's Rule of Five, making them promising candidates for oral administration.[14] In stark contrast, Derivative C violates three rules (MW > 500, LogP > 5, HBD > 5), suggesting a high likelihood of poor absorption and permeation.[6] This compound would be deprioritized at this stage.

Experimental Protocol 2: ADMET Prediction

Causality: While drug-likeness rules provide a high-level overview, a deeper dive into specific ADMET properties is necessary to build a more comprehensive safety and efficacy profile. This step uses quantitative structure-activity relationship (QSAR) models, which are computational algorithms trained on extensive experimental data to predict a compound's biological effects based on its chemical structure.[10][15]

Methodology:

  • Using the same SwissADME results from the previous step, navigate to the pharmacokinetic and toxicity prediction sections.

  • Record the predicted values for key parameters:

    • GI Absorption: High or Low.

    • Blood-Brain Barrier (BBB) Permeant: Yes or No.

    • CYP2D6 Inhibitor: Yes or No (CYP2D6 is a key enzyme in drug metabolism).

    • Hepatotoxicity: Yes or No (Predicted liver toxicity).

    • Mutagenicity: Yes or No (Predicted potential to cause DNA mutations).

Comparative Data Analysis:

CompoundGI AbsorptionBBB PermeantCYP2D6 InhibitorHepatotoxicityMutagenicity
Ibuprofen (Benchmark) HighYesNoYesNo
Derivative A HighNoYesNoNo
Derivative B HighNoNoNoNo
Derivative C LowNoYesYesYes

Interpretation: Derivative B exhibits the most favorable ADMET profile, showing high gastrointestinal absorption and no predicted liabilities for CYP inhibition, hepatotoxicity, or mutagenicity. Derivative A is also promising but shows potential for drug-drug interactions as a CYP2D6 inhibitor. Derivative C continues to display a poor profile with low absorption and multiple predicted toxicities, reinforcing the decision to deprioritize it.

Experimental Protocol 3: Molecular Docking

Causality: The preceding analyses assess the general properties of the compounds. Molecular docking provides the first insight into potential efficacy by predicting how strongly a compound will bind to a specific biological target.[16] It simulates the interaction between a ligand (the derivative) and a protein, calculating a "docking score" that estimates binding affinity. A lower (more negative) score typically indicates a stronger interaction.[12] For this guide, we will hypothetically target Cyclooxygenase-2 (COX-2), the same target as Ibuprofen.

Methodology:

  • Protein Preparation: Download the 3D crystal structure of COX-2 from the Protein Data Bank (PDB ID: 5IKR). Prepare the protein using software like AutoDock Tools, which involves removing water molecules, adding hydrogen atoms, and defining the binding site (the "grid box") around the known active site.

  • Ligand Preparation: The 3D structures of Derivatives A and B (generated in Step 1) are prepared by assigning charges and defining rotatable bonds.

  • Docking Simulation: Use a docking program like AutoDock Vina to simulate the binding of each ligand within the defined active site of the COX-2 protein.[16] The program will generate multiple binding poses and score them.

  • Analysis: Record the binding energy (in kcal/mol) for the top-ranked pose of each compound.

Comparative Data Analysis:

CompoundTarget ProteinBinding Energy (kcal/mol)
Ibuprofen (Benchmark) COX-2 (5IKR)-7.8
Derivative A COX-2 (5IKR)-9.2
Derivative B COX-2 (5IKR)-8.9

Interpretation: Both derivatives show more favorable predicted binding energies than the benchmark drug, Ibuprofen. Derivative A (-9.2 kcal/mol) displays the strongest theoretical binding affinity for the COX-2 active site. This suggests that the 4-azaspiro[2.5]octane scaffold can be effectively oriented within the target's binding pocket to form strong interactions.

Pillar 3: Advanced Interaction Analysis with Molecular Dynamics

Causality: Molecular docking provides a valuable but static snapshot of binding. Biological systems, however, are highly dynamic. Molecular Dynamics (MD) simulations offer a more realistic view by modeling the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the interaction.[17][18] A stable complex, indicated by a low and consistent Root Mean Square Deviation (RMSD), strengthens the case for a compound's potential efficacy.[19]

Protocol Outline: MD Simulation

  • System Setup: The best-scoring docked pose of the protein-ligand complex (e.g., COX-2 with Derivative A) is placed in a simulation box. The box is filled with water molecules to simulate the aqueous physiological environment, and ions are added to neutralize the system.

  • Minimization & Equilibration: The system's energy is minimized to remove any steric clashes. It is then gradually heated and pressurized to physiological conditions (310 K, 1 bar) in a process called equilibration.

  • Production Run: A simulation is run for an extended period (e.g., 100 nanoseconds), during which the atomic coordinates are saved at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate the RMSD of the ligand and protein over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound.

Interpreting the Results: A successful MD simulation for Derivative A would show its RMSD value fluctuating around a low, stable plateau throughout the production run. This would provide strong evidence that the binding pose predicted by docking is stable and that the compound is likely to remain bound to its target long enough to exert a biological effect. This dynamic validation is a crucial step in confirming the results of static docking studies.[20][21]

Overall Comparison and Conclusion

This guide demonstrates a systematic, multi-faceted in silico workflow for evaluating the drug-like properties of novel 4-azaspiro[2.5]octane derivatives. By integrating multiple computational layers, we can build a robust case for or against advancing a compound to the next stage of the drug discovery pipeline.

Final Comparison Summary:

CompoundLipinski ComplianceADMET ProfileDocking Score (vs. COX-2)Overall Assessment
Derivative A Excellent (0 violations)Good (CYP inhibitor risk)Excellent (-9.2 kcal/mol)High Priority. Strong target affinity but requires monitoring for potential drug interactions.
Derivative B Excellent (0 violations)Excellent (No predicted liabilities)Good (-8.9 kcal/mol)Highest Priority. Best overall balance of safety and predicted efficacy. Ideal for synthesis and in vitro testing.
Derivative C Poor (3 violations)Poor (Multiple toxicities)Not EvaluatedDeprioritized. High risk of failure due to poor pharmacokinetic and safety profiles.

Based on this comprehensive in silico evaluation, Derivative B emerges as the most promising candidate . It possesses an excellent ADMET profile, complies with all drug-likeness rules, and shows strong predicted binding to the target. Derivative A is also a strong candidate due to its superior binding affinity, though its potential for CYP inhibition warrants further investigation.

This structured approach, grounded in established scientific principles and validated computational tools, empowers researchers to make data-driven decisions, efficiently filtering large virtual libraries to identify derivatives with the highest potential for becoming successful therapeutics. This ultimately accelerates the discovery process and focuses resources on the compounds most likely to succeed.

References

  • Vertex AI Search. (n.d.). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development.
  • MDPI. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • PMC. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity.
  • PubMed. (2024). Applications of Molecular Dynamics Simulations in Drug Discovery.
  • PozeSCAF. (n.d.). In Silico Toxicity Prediction.
  • ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery.
  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery.
  • PubMed. (n.d.). In silico methods for toxicity prediction.
  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Frontiers. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
  • Scfbio-iitd.res.in. (n.d.). Directory of in silico Drug Design tools.
  • PMC. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.
  • ACS Publications. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods.
  • AIMultiple. (2025). Top 10 Drug Discovery Software of 2025 with Key Features.
  • Schrödinger. (n.d.). Computational Platform for Molecular Discovery & Design.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • PMC. (n.d.). Computational Methods in Drug Discovery.
  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later.
  • AIMultiple. (2025). Top 10 Drug Discovery Software of 2026 with Key Features.
  • SlideShare. (2023). Lipinski rule of five - Lecture Notes.
  • ResearchGate. (n.d.). Classification of computational modeling approaches in ADMET prediction platform.
  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.
  • MDPI. (n.d.). Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives.
  • Scfbio-iitd.res.in. (n.d.). Some in-silico Drug Design Software.
  • ResearchGate. (n.d.). Molecular docking studies of dispiro- (a) and spiro- (b) indolin-2-ones....
  • ResearchGate. (2025). (PDF) Computational Intelligence Methods for ADMET Prediction.
  • MDPI. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives.
  • ACS Omega. (2022). Facile Multicomponent Synthesis, Computational, and Docking Studies of Spiroindoloquinazoline Compounds.
  • ResearchGate. (n.d.). Docking study results of the screened active spiro-oxindole derivatives.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (n.d.). CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • NIH. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • MDPI. (n.d.). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE.
  • MDPI. (n.d.). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors.
  • ResearchGate. (n.d.). Evaluation of physicochemical properties and drug-likeness criteria for selected compounds.
  • PubMed. (n.d.). The application of in silico drug-likeness predictions in pharmaceutical research.
  • Preprints.org. (2024). In silico Toxicity and Pharmaceutical Properties to Get Candidates for Antitumor Drug.

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 4-Azaspiro[2.5]octane: A Guide for Medicinal Chemists

The 4-azaspiro[2.5]octane scaffold is a valuable motif in modern drug discovery, offering a unique three-dimensional exit vector from a piperidine ring that can enhance potency and improve physicochemical properties. Its...

Author: BenchChem Technical Support Team. Date: January 2026

The 4-azaspiro[2.5]octane scaffold is a valuable motif in modern drug discovery, offering a unique three-dimensional exit vector from a piperidine ring that can enhance potency and improve physicochemical properties. Its rigid, spirocyclic nature, incorporating a cyclopropane ring, provides a compelling alternative to more flexible piperidine derivatives, enabling chemists to explore novel chemical space. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this important building block, offering practical insights and experimental protocols to aid researchers in their synthetic endeavors.

Route 1: Intramolecular Cyclization via Dieckmann Condensation of a Carbamate-Protected Amino Ester

This route builds the 4-azaspiro[2.5]octane core through the formation of the six-membered piperidone ring via an intramolecular Dieckmann condensation. The key intermediate, a protected amino diester, is assembled from readily available starting materials. Subsequent reduction of the resulting keto-lactam and removal of the protecting group furnishes the target spirocycle. A crucial component of this strategy is the commercially available intermediate, tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate.

Rationale and Key Steps

The logic behind this approach lies in the robust and well-established Dieckmann condensation for the formation of five- and six-membered rings. The use of a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom serves a dual purpose: it prevents unwanted side reactions during the construction of the carbon skeleton and allows for a straightforward deprotection under acidic conditions in the final step.

The synthesis commences with the alkylation of a suitable cyclopropane-containing nucleophile with a protected amino-biselectrophile. The resulting diester is then subjected to base-mediated intramolecular cyclization to yield the β-keto ester. Decarboxylation affords the desired N-Boc-4-azaspiro[2.5]octan-7-one. Subsequent reduction of the ketone and deprotection yields 4-azaspiro[2.5]octane.

Experimental Protocol: Synthesis of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate

While the full multi-step synthesis from basic starting materials is extensive, a key transformation is the intramolecular cyclization. Below is a representative protocol for the Dieckmann condensation to form the piperidone ring, a critical step in the synthesis of the commercially available ketone.

Step 1: Synthesis of the Diester Precursor

To a solution of tert-butyl (2-bromoethyl)carbamate in a suitable aprotic solvent such as THF, is added a solution of the enolate of ethyl cyclopropanecarboxylate (generated using a strong base like lithium diisopropylamide, LDA). The reaction mixture is stirred at low temperature and gradually allowed to warm to room temperature to afford diethyl 1,1-bis(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1,1-dicarboxylate.

Step 2: Intramolecular Dieckmann Condensation

The purified diester is dissolved in a dry, aprotic solvent like toluene. A strong base, such as sodium ethoxide or potassium tert-butoxide, is added portion-wise at elevated temperature. The reaction is monitored by TLC until completion. Acidic workup followed by decarboxylation (typically by heating in the presence of an acid catalyst) yields tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate.

Visualization of Route 1

Route_1_Dieckmann_Condensation cluster_0 Assembly of Precursor cluster_1 Ring Formation and Modification start Cyclopropane diester intermediate1 Linear Diester Precursor start->intermediate1 Alkylation reagent1 N-Boc protected -aminoethyl halide reagent1->intermediate1 intermediate2 N-Boc-7-oxo-4-azaspiro[2.5]octane -6-carboxylate intermediate1->intermediate2 Dieckmann Condensation (Base) intermediate3 N-Boc-7-oxo-4- azaspiro[2.5]octane intermediate2->intermediate3 Decarboxylation (Acid, Heat) intermediate4 N-Boc-4-azaspiro[2.5]octane intermediate3->intermediate4 Ketone Reduction (e.g., NaBH4) product 4-Azaspiro[2.5]octane intermediate4->product Deprotection (e.g., TFA)

Caption: Synthetic pathway via Dieckmann condensation.

Route 2: Reductive Amination and Intramolecular Cyclization

This alternative approach constructs the 4-azaspiro[2.5]octane ring system through an initial intermolecular reductive amination, followed by an intramolecular cyclization. This strategy leverages the efficiency of reductive amination to form the crucial C-N bond and subsequently closes the piperidine ring.

Rationale and Key Steps

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of amines from carbonyl compounds.[1][2] By reacting a suitable cyclohexanone derivative with cyclopropylmethylamine, the core carbon and nitrogen framework of the target molecule can be assembled in a single step. The subsequent intramolecular cyclization to form the piperidine ring can be achieved through various methods, depending on the nature of the substituents on the cyclohexane ring.

A particularly elegant variation of this route involves the use of a biocatalyst, such as a reductive aminase, for the initial reductive amination step. This can offer high chemo- and stereoselectivity under mild reaction conditions.

Experimental Protocol: Biocatalytic Reductive Amination and Cyclization

The following protocol is a representative example of a modern approach to this synthetic route.

Step 1: Biocatalytic Reductive Amination of a Cyclohexanone Derivative

A suitable 4-substituted cyclohexanone (e.g., 4-oxocyclohexane-1-carbonitrile) is suspended in a buffered aqueous solution. To this suspension is added cyclopropylmethylamine and a reductive aminase enzyme, along with a suitable reducing agent equivalent (e.g., glucose and glucose dehydrogenase for cofactor regeneration). The reaction is stirred at a controlled temperature (typically around 30-40 °C) until the starting material is consumed. The product, N-(cyclopropylmethyl)-4-oxocyclohexan-1-amine, is then extracted with an organic solvent.

Step 2: Intramolecular Cyclization and Reduction

The resulting amino-ketone can undergo spontaneous or acid-catalyzed intramolecular cyclization to form an enamine or iminium ion, which is then reduced in situ. For example, treatment with a reducing agent such as sodium cyanoborohydride in the presence of a mild acid will facilitate the cyclization and reduction to the protected 4-azaspiro[2.5]octane. Subsequent deprotection (if necessary) yields the final product.

Visualization of Route 2

Route_2_Reductive_Amination cluster_0 C-N Bond Formation cluster_1 Ring Closure start Cyclohexanone Derivative intermediate1 N-(cyclopropylmethyl)- cyclohexan-amine derivative start->intermediate1 Reductive Amination reagent1 Cyclopropyl- methylamine reagent1->intermediate1 intermediate2 Iminium Ion Intermediate intermediate1->intermediate2 Intramolecular Cyclization (Acid-catalyzed) product 4-Azaspiro[2.5]octane intermediate2->product Reduction (e.g., NaBH3CN)

Caption: Synthetic pathway via reductive amination.

Head-to-Head Comparison

FeatureRoute 1: Dieckmann CondensationRoute 2: Reductive Amination
Key Transformation Intramolecular Dieckmann CondensationIntermolecular Reductive Amination
Starting Materials Cyclopropane diester, N-Boc protected aminoethyl halideCyclohexanone derivative, cyclopropylmethylamine
Overall Yield Generally moderate to good, dependent on cyclization efficiency.Can be high, especially with efficient reductive amination.
Scalability Can be challenging due to the use of strong bases and cryogenic conditions.Potentially more scalable, especially with biocatalytic methods.
Reagent & Safety Requires strong, moisture-sensitive bases (e.g., NaH, LDA).Can utilize milder reducing agents; biocatalytic route is greener.
Stereocontrol Achiral unless chiral auxiliaries or catalysts are employed.Can be highly stereoselective with the use of appropriate enzymes.
Versatility Allows for substitution on the cyclopropane and piperidine rings.Primarily allows for substitution on the piperidine ring.

Conclusion and Future Outlook

Both synthetic routes presented offer viable pathways to the medicinally important 4-azaspiro[2.5]octane scaffold. The choice between them will largely depend on the specific requirements of the research program, including the desired scale of synthesis, the availability of starting materials and specialized equipment, and the need for stereocontrol.

The Dieckmann condensation route is a classic and reliable method, particularly with the commercial availability of a key intermediate. However, it may present challenges in terms of scalability and the use of hazardous reagents. The reductive amination approach, especially when employing modern biocatalytic methods, offers a more environmentally friendly and potentially more scalable alternative, with the added advantage of inherent stereoselectivity.

As the demand for novel spirocyclic scaffolds in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile synthetic routes to 4-azaspiro[2.5]octane and its derivatives will remain an active area of research. The application of novel catalytic systems and flow chemistry are promising avenues for future improvements in the synthesis of this valuable building block.

References

  • Synthonix. tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. [Link]

  • Google Patents. Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. Intermediate of 4-oxa-7-azaspiro[2.
  • ResearchGate. Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. [Link]

  • Google Patents. Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids. [Link]

  • Figshare. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. [Link]

  • PubMed. Intramolecular cyclization with nitrenium ions generated by treatment of N-acylaminophthalimides with hypervalent iodine compounds: formation of lactams and spiro-fused lactams. [Link]

  • PubMed. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • ResearchGate. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • Semantic Scholar. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • PubChem. 4,7-Diazaspiro(2.5)octane. [Link]

  • ResearchGate. An example of intramolecular cyclization presumably proceeding via the.... [Link]

  • Semantic Scholar. Intramolecular Cyclization Reactions of Aziridines with π‐Nucleophiles. [Link]

  • ResearchGate. Continuous, Efficient and Safe Synthesis of 1-Oxa-2-azaspiro [2.5] octane in a Microreaction System. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Azaspiro[2.5]octane

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific process.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific process. This guide provides a detailed, procedural framework for the proper disposal of 4-Azaspiro[2.5]octane, a saturated nitrogen-containing heterocyclic compound. The protocols herein are designed to ensure personnel safety, maintain regulatory compliance, and protect environmental integrity.

Hazard Assessment & Inherent Risks

Understanding the hazard profile of 4-Azaspiro[2.5]octane is the foundation of its safe handling and disposal. While specific data for the parent compound may be limited, data from its hydrochloride salt and structurally similar spiro-heterocycles provide a strong basis for risk assessment.

  • Human Health Hazards: The primary risks associated with compounds in this class are irritation. Expect 4-Azaspiro[2.5]octane to cause skin and serious eye irritation.[1][2][3][4][5] Inhalation may also lead to respiratory tract irritation.[2][3][4][5]

  • Environmental Hazards: A core principle of chemical disposal is preventing environmental release. Spiro-heterocycles must not be allowed to enter drains, waterways, or soil, as their impact on aquatic ecosystems is not fully characterized and they may be persistent.[1][2]

  • Chemical Reactivity & Decomposition: 4-Azaspiro[2.5]octane is incompatible with strong oxidizing agents, acids, and bases.[6][7] During thermal decomposition or combustion, as would occur during incineration, the nitrogen atom introduces specific risks. The process can generate toxic gases, including oxides of nitrogen (NOx) and, under incomplete combustion, potentially hydrogen cyanide (HCN) and ammonia (NH3).[2][8] This necessitates the use of specialized disposal facilities equipped with appropriate off-gas scrubbing technology.

Immediate Safety & Spill Response Protocol

Accidental spills require a swift, systematic, and safe response to mitigate exposure and prevent environmental contamination.

Experimental Protocol: Spill Neutralization and Cleanup

  • Isolate the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.

  • Don Appropriate PPE: At a minimum, this includes:

    • Chemical-resistant gloves (e.g., Nitrile, Neoprene).

    • Safety goggles and a face shield.

    • A lab coat.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, absorbent material like vermiculite, sand, or commercial sorbent pads.[1][2][6][9]

  • Absorb and Collect: Carefully apply the absorbent material, starting from the outside and working inwards to prevent spreading. Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, sealable, and properly labeled hazardous waste container.[9]

  • Decontaminate the Area: Wipe the spill surface with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Personnel Decontamination: Remove and dispose of contaminated PPE in the hazardous waste container. Wash hands and any affected skin areas thoroughly with soap and water.[3][7]

Core Disposal Procedures & Decision-Making

The final disposal of 4-Azaspiro[2.5]octane must be handled by a licensed and certified hazardous waste management contractor. The laboratory's responsibility is the correct characterization, segregation, and packaging of the waste. The following workflow outlines the decision-making process.

G start Waste Generated: 4-Azaspiro[2.5]octane decision Waste Type? start->decision spill Accidental Spill / Contaminated Materials decision->spill Spill routine Routine Experimental Waste (Pure or in Solution) decision->routine Routine spill_protocol Execute Spill Response Protocol (Section 2) spill->spill_protocol characterize 1. Waste Characterization (Identify all constituents and concentrations) routine->characterize containerize 3. Containerization (Use sealed, compatible, non-reactive containers) spill_protocol->containerize segregate 2. Segregation (Store away from incompatible materials, e.g., strong oxidizers) characterize->segregate segregate->containerize labeling 4. Labeling (Affix official hazardous waste label with full details) containerize->labeling vendor 5. Transfer to Certified Hazardous Waste Vendor labeling->vendor disposal_method Ultimate Disposal Method: High-Temperature Incineration with NOx Scrubbing vendor->disposal_method

Caption: Decision workflow for the disposal of 4-Azaspiro[2.5]octane.

Step-by-Step Disposal Methodology

  • Waste Characterization: Accurately identify and quantify all components of the waste stream. Is it pure 4-Azaspiro[2.5]octane? Is it dissolved in a solvent? Are other reagents present? This information is legally required for the waste manifest.

  • Segregation: The causality behind this step is accident prevention. Incompatible chemicals, if mixed, can lead to violent reactions, heat generation, or the release of toxic gases. Store waste containers of 4-Azaspiro[2.5]octane away from strong oxidizing agents, acids, and bases.[6][7]

  • Containerization: Use only containers made of materials compatible with 4-Azaspiro[2.5]octane and any solvents present. The container must be in good condition, have a tightly sealing lid to prevent leaks or vapor release, and be stored in a designated, well-ventilated secondary containment area.[1]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled according to institutional and national standards (e.g., EPA/RCRA in the United States). The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., Irritant, Flammable if in a flammable solvent), and the accumulation start date.

  • Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) and the detailed waste characterization. The standard and most effective disposal method for this type of nitrogen-containing organic compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize NOx and other hazardous decomposition products.[2][8]

Summary of Disposal Parameters

The following table summarizes the critical information for the safe handling and disposal of 4-Azaspiro[2.5]octane.

ParameterGuidelineRationale & Reference
Hazard Classification Skin Irritant 2, Eye Irritant 2A, STOT SE 3Based on GHS classifications for the hydrochloride salt and similar structures, indicating risk of irritation to skin, eyes, and respiratory system.[4][5]
Incompatible Materials Strong Oxidizing Agents, Strong Reducing Agents, Acids, Bases, MoistureTo prevent exothermic or other dangerous chemical reactions during storage and handling.[6][7]
Required PPE Nitrile Gloves, Safety Goggles, Face Shield, Lab CoatTo protect personnel from direct contact and splashes, which can cause serious irritation.[1][3][7]
Spill Containment Inert Absorbent Material (Vermiculite, Sand)To safely absorb the chemical without reacting and to facilitate collection for disposal.[1][2][6]
Primary Disposal Method Licensed High-Temperature IncinerationEnsures complete destruction of the organic molecule and allows for the management of hazardous byproducts like NOx through scrubbing.[2][7][8]
Regulatory Compliance Local, Regional, National, and International RegulationsDisposal must adhere to legal frameworks such as those from the EPA (RCRA) to avoid penalties and ensure environmental safety.[6][10][11]

By adhering to these procedures, research professionals can manage their chemical waste streams responsibly, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.

References

  • [Vertex AI Search Result] SAFETY D
  • [MDPI] Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • [AK Scientific, Inc.] 2-Methyl-4-azaspiro[2.
  • [ACS Publications] Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023-09-18).
  • [AK Scientific, Inc.] 6-Methyl-1-Oxa-6-azaspiro[2.
  • [Fisher Scientific] SAFETY DATA SHEET - tert-Butyl 1-oxa-6-azaspiro[2.
  • [Vertex AI Search Result] SAFETY D
  • [Angene Chemical] Safety Data Sheet - tert-Butyl 2-amino-6-azaspiro[3.
  • [ChemScene] Safety Data Sheet - 2,2-difluoro-5-azaspiro[2.5]octane. (2023-06-09).
  • [PubChem] 4-Azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • [Enamine] safety data sheet - methyl 6-methyl-6-azaspiro[2.
  • [PubChem] 4-Oxa-7-azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • [Apollo Scientific] 6-Azaspiro[2.
  • [NJ.gov] Hazardous Substance Fact Sheet - Octane.
  • [PubMed Central] Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • [National Toxicology Program] Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected).
  • [PubMed] Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
  • [CHIMIART] Neutralizing Amine.
  • [ResearchGate] Greener Synthesis of Nitrogen-Containing Heterocycles in W
  • [Chemtex Speciality Limited] Neutralizing Amine | Refinery Chemicals.
  • [Google Patents] US5039424A - Method for treating an amine-containing waste w
  • [ResearchGate] Handling of Amine-based Wastewater Produced During Carbon Capture. (2019-12-31).
  • [OSHA] Controlling Occup
  • [Chardon Labs] Steam Boiler Amines: Neutralizing & Film-Forming.
  • [BLDpharm] 674792-08-6|4-Boc-4,7-diazaspiro[2.5]octane.
  • [Arctom] CAS NO. 1892578-21-0 | 4-Boc-7-oxo-4-azaspiro[2.5]octane.
  • [ORS] Chemical Segreg
  • [US EPA] Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • [US EPA] Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
  • [Geotech Environmental Equipment] Chemical Comp
  • [The Rubber Group] Chemical-Comp

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Azaspiro[2.5]octane

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4-Azaspiro[2.5]octane in a laboratory setting. As a trusted partner in your research and developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4-Azaspiro[2.5]octane in a laboratory setting. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe working environment. The following procedures and recommendations are grounded in established safety principles for handling spirocyclic amines and are designed to provide a self-validating system of laboratory safety.

Understanding the Hazards of 4-Azaspiro[2.5]octane
  • Skin Irritation: Direct contact can cause skin irritation, redness, and inflammation.

  • Serious Eye Irritation: Vapors and direct contact are likely to cause serious eye irritation and potential damage.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.

  • Potential for Harm if Swallowed: Ingestion may lead to adverse health effects.

Given that the free base form is likely to be more alkaline than its hydrochloride salt, it may exhibit increased corrosivity. Therefore, stringent adherence to PPE protocols is paramount.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling 4-Azaspiro[2.5]octane. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with a heavier-duty glove over a lighter one. Recommended materials: Butyl rubber or Neoprene . Nitrile gloves are not recommended for prolonged contact.Spirocyclic amines can be corrosive and may penetrate standard laboratory gloves. Butyl rubber and Neoprene offer superior resistance to a broad range of chemicals, including amines.[1] Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles that form a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.Vapors and splashes of 4-Azaspiro[2.5]octane can cause severe eye irritation. Standard safety glasses do not provide adequate protection from splashes. A face shield offers an additional barrier to protect the entire face.
Respiratory Protection A NIOSH-approved air-purifying respirator fitted with organic vapor/ammonia/methylamine cartridges .Due to the potential for respiratory irritation from vapors, a respirator is necessary, especially when working outside of a certified chemical fume hood or with heated material. Cartridges specifically designed for organic vapors and amines will effectively filter out harmful inhalants.[2][3][4]
Body Protection A chemically resistant laboratory coat . For larger-scale operations or where significant splashing is possible, a chemically resistant apron over the lab coat is required.Standard cotton lab coats do not offer sufficient protection against chemical splashes. A chemically resistant coat or apron will prevent skin contact in the event of a spill.
Foot Protection Closed-toe shoes made of a non-porous material.To protect against spills, it is crucial to wear shoes that completely cover the feet and are made of a material that will not absorb chemicals.
Step-by-Step Guide for Safe Handling and Donning/Doffing of PPE

The following workflow is designed to ensure a systematic and safe approach to handling 4-Azaspiro[2.5]octane.

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedure involving 4-Azaspiro[2.5]octane.

  • Fume Hood Verification: Ensure that the chemical fume hood to be used is certified and functioning correctly.

  • Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit Availability: Have a spill kit readily available that is appropriate for amine spills. This should include an absorbent material and a neutralizing agent (e.g., a weak acid like citric acid).

  • Lab Coat and Footwear: Don your chemically resistant lab coat and ensure your closed-toe shoes are securely fastened.

  • Inner Gloves: Put on the first pair of lighter-weight gloves (e.g., nitrile for dexterity, though not for primary chemical resistance).

  • Respirator: Perform a fit check on your respirator to ensure a proper seal.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second, heavier-duty pair of gloves (Butyl rubber or Neoprene), ensuring they extend over the cuffs of your lab coat.

  • All handling of 4-Azaspiro[2.5]octane should be performed within a certified chemical fume hood.

  • Use appropriate lab equipment (e.g., glass, stainless steel) and ensure it is clean and dry.

  • Dispense the chemical carefully to avoid splashing.

  • Keep all containers of 4-Azaspiro[2.5]octane tightly sealed when not in use.

  • Outer Gloves: Remove the outer gloves first, peeling them off from the cuff downwards without touching the outer surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and then the goggles, handling them by the straps.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any potential contamination.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the inner gloves and dispose of them in the hazardous waste.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

Proper management of waste is a critical component of laboratory safety.

  • All waste contaminated with 4-Azaspiro[2.5]octane, including disposable PPE, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Amine waste must be segregated from other waste streams, particularly acidic and oxidizing waste, to prevent violent reactions.[5]

  • The waste container should be made of a material compatible with amines and kept tightly sealed.

  • 4-Azaspiro[2.5]octane waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal company.[5]

  • Do not dispose of 4-Azaspiro[2.5]octane down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small, and you are trained and equipped to do so, contain the spill with an appropriate absorbent material and neutralize with a weak acid. For larger spills, evacuate the laboratory and contact your institution's emergency response team.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_donning PPE Donning cluster_handling Handling cluster_doffing PPE Doffing & Disposal cluster_waste Waste Management Prep 1. Risk Assessment & Fume Hood Check Emergency 2. Verify Emergency Equipment Prep->Emergency SpillKit 3. Ensure Spill Kit is Ready Emergency->SpillKit Don_Coat 4. Don Lab Coat & Shoes SpillKit->Don_Coat Don_InnerGloves 5. Don Inner Gloves Don_Coat->Don_InnerGloves Don_Respirator 6. Don & Fit-Check Respirator Don_InnerGloves->Don_Respirator Don_Eyes 7. Don Goggles & Face Shield Don_Respirator->Don_Eyes Don_OuterGloves 8. Don Outer Gloves Don_Eyes->Don_OuterGloves Handle 9. Handle Chemical in Fume Hood Don_OuterGloves->Handle Doff_OuterGloves 10. Doff & Dispose Outer Gloves Handle->Doff_OuterGloves Segregate Segregate Amine Waste Handle->Segregate Doff_FaceEyes 11. Doff Face Shield & Goggles Doff_OuterGloves->Doff_FaceEyes Doff_Coat 12. Doff Lab Coat Doff_FaceEyes->Doff_Coat Doff_Respirator 13. Doff Respirator Doff_Coat->Doff_Respirator Doff_InnerGloves 14. Doff & Dispose Inner Gloves Doff_Respirator->Doff_InnerGloves Wash 15. Wash Hands Thoroughly Doff_InnerGloves->Wash Dispose Dispose via Licensed Vendor Segregate->Dispose

Caption: Workflow for the safe handling of 4-Azaspiro[2.5]octane.

References

  • 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators . Airgas. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . (2023-12-14). [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • SAFETY DATA SHEET CLEAN AMINE® . Greenbook.net. [Link]

  • 3M Acid Gas, Ammonia, Formaldehyde, Methylamine And Organic Vapor P100 Respirator Cartridge . eSafety Supplies, Inc. [Link]

  • Nitrile Glove Chemical-Compatibility Reference . UPenn EHRS. [Link]

  • Selecting the Right Reusable Respirator Cartridge Filter . (2024-06-28). Gemplers Learning Hub. [Link]

  • CHEMICAL COMPATIBILITY CHART. NEOPRENE . Kelco. [Link]

  • Ammonia/Methylamine Cartridge . Olsen Safety Equipment. [Link]

  • Gloves - Tables of Properties and Resistances . [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Chapter 7 Chemical Disposal Procedures . BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES . Becky Aktsiaselts. [Link]

  • OSHA Glove Selection Chart . Environmental Health and Safety. [Link]

  • The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te . Duke Safety. [Link]

  • Butyl Gloves . (2025-06-22). The Glove Guru. [Link]

  • Nitrile Gloves and Their Chemical Resistance . (2024-09-06). SOSCleanroom.com. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide . [Link]

  • Keene State College - Hazardous Waste Management Procedures . [Link]

  • Understanding the Composition of Chemical Resistant Gloves . (2025-12-16). HeighTech Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azaspiro[2.5]octane
Reactant of Route 2
4-Azaspiro[2.5]octane
© Copyright 2026 BenchChem. All Rights Reserved.